MK-0557
Description
Propriétés
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZIRFUCOMQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328232-95-7, 935765-76-7 | |
| Record name | MK-0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0557 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-0557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-0557
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0557 is a potent and highly selective, orally available antagonist of the Neuropeptide Y Receptor Type 5 (NPY5R). Developed by Merck & Co., it was investigated primarily for the treatment of obesity, based on the well-established role of the NPY system in the regulation of appetite and energy homeostasis. Despite demonstrating high receptor affinity and selectivity, and showing some effect in preclinical models, this compound ultimately failed to produce clinically meaningful weight loss in human trials, leading to the discontinuation of its development for this indication. This guide provides a detailed overview of the core mechanism of action of this compound, summarizing available quantitative data, outlining key experimental protocols used in its evaluation, and visualizing its place in the relevant signaling pathway.
Core Mechanism of Action
This compound functions as a competitive antagonist at the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a potent orexigenic (appetite-stimulating) peptide found in the central nervous system, particularly the hypothalamus.[2][3] It exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1 and Y5 receptors being strongly implicated in mediating its effects on food intake.[1][4]
The primary mechanism of this compound is to bind to the NPY5R without activating it. This competitive inhibition prevents the endogenous ligand, NPY, from binding to and activating the receptor. By blocking this interaction, this compound was hypothesized to reduce the powerful appetite-stimulating signals mediated by the NPY/NPY5R pathway, thereby leading to decreased food intake and subsequent weight loss.
Signaling Pathway
The NPY5 receptor is a member of the Gi/o-protein-coupled receptor family. Upon activation by NPY, the receptor stimulates the associated heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). By antagonizing the NPY5R, this compound blocks this signaling cascade, preventing the NPY-mediated decrease in cAMP.
Quantitative Data
This compound is characterized by its high affinity for the NPY5 receptor and its selectivity over other NPY receptor subtypes. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinity
| Receptor Target | Species | Assay Type | Value (Ki) | Reference |
| NPY5R | Human | Radioligand Binding | 1.3 nM | [5] |
| NPY5R | - | Radioligand Binding | 1.6 nM | [5] |
| NPY1R | Human | Radioligand Binding | >10 µM | [5] |
| NPY2R | Human | Radioligand Binding | >10 µM | [5] |
| NPY4R | Human | Radioligand Binding | >10 µM | [5] |
| NPY6R | Mouse | Radioligand Binding | >10 µM | [5] |
Table 2: Clinical Efficacy (52-Week Study)
| Parameter | Placebo Group | This compound (1 mg/day) Group | p-value | Reference |
| Weight Regain after VLCD | ||||
| Mean Weight Change (kg) | +3.1 (95% CI: 2.1, 4.0) | +1.5 (95% CI: 0.5, 2.4) | 0.014 | [6] |
| Primary Weight Loss Study | ||||
| Placebo-Subtracted Weight Loss (kg) | - | ~1.1 | - | [2] |
VLCD: Very-Low-Calorie Diet
Experimental Protocols
Detailed, step-by-step protocols from the original discovery publications by Merck are not fully available in the public domain. However, based on standard methodologies and information from related publications, the key experiments can be described as follows.
In Vitro Receptor Binding Assay (Representative Protocol)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the NPY5 receptor.
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human NPY5R are prepared by homogenization and centrifugation.
-
Assay Components: The assay includes the prepared cell membranes, a radiolabeled NPY receptor ligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The components are incubated together in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Washing: Filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice (Representative Protocol)
This protocol describes a common model to test the efficacy of anti-obesity compounds. This compound was shown to reduce body weight gain in DIO mice.[2]
-
Induction of Obesity: Male C57BL/6J mice, a strain susceptible to diet-induced obesity, are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 10-12 weeks, starting at approximately 6-8 weeks of age.[7][8] A control group is maintained on a standard low-fat chow diet.
-
Group Allocation: After the diet period, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses) based on body weight to ensure even distribution.
-
Drug Administration: this compound is administered orally (e.g., via gavage) once daily for a specified treatment period (e.g., 35 days).[2] The vehicle (e.g., 0.5% methylcellulose) is administered to the control group.
-
Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly) throughout the study.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood samples are collected for analysis of metabolic parameters (e.g., plasma leptin, insulin, glucose). Adipose tissue depots (e.g., epididymal, retroperitoneal) may be dissected and weighed.
-
Data Analysis: Changes in body weight, cumulative food intake, and metabolic parameters are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Human Clinical Trial Protocol (NCT00092872 / Erondu et al., 2006)
This section summarizes the protocol for the pivotal 52-week clinical trial that evaluated the efficacy of this compound.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: 1661 overweight and obese patients were enrolled.
-
Intervention:
-
Phase 1 (VLCD): All eligible patients were placed on a very-low-calorie diet (VLCD) of 800 kcal/day for 6 weeks to induce initial weight loss.[6]
-
Phase 2 (Randomization): Patients who achieved at least a 6% reduction in initial body weight were randomized to receive either 1 mg/day of this compound or a matching placebo for 52 weeks.[6]
-
Dietary Maintenance: During the 52-week treatment period, all randomized patients were instructed to follow a hypocaloric diet (300 kcal below their calculated weight maintenance requirements).[6]
-
-
Primary Endpoint: The primary endpoint was the change in body weight from randomization (post-VLCD) to the end of the 52-week treatment period.
-
Secondary Endpoints: Included measurements of blood pressure, lipid profile, insulin, leptin, waist circumference, and quality of life.[6]
-
Statistical Analysis: The primary efficacy analysis compared the mean change in body weight between the this compound and placebo groups.
Conclusion and Clinical Outcome
This compound is a well-characterized NPY5R antagonist with high affinity and selectivity. Preclinical studies demonstrated its ability to reduce body weight gain in diet-induced obese mice.[2] However, the translation of this effect to humans was disappointing. The primary clinical trials, while showing a statistically significant difference in weight management compared to placebo, concluded that the magnitude of the effect was not clinically meaningful.[2][6][9] For instance, a major 52-week study found only a modest placebo-subtracted weight loss.[2] These results suggest that sole antagonism of the NPY5R is not a sufficiently robust strategy for achieving significant weight loss in the broader obese population. The outcome of the this compound program provided valuable clinical insight into the complexity of human energy homeostasis and underscored the challenges of targeting single neuropeptide pathways for the treatment of obesity.
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C57BL/6J mice as a polygenic developmental model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-Induced Obesity - C57BL/6J Mouse [productsafetylabs.com]
- 8. Reversal of diet-induced obesity and diabetes in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Neuropeptide Y Y5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y5 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, most notably in the regulation of food intake and energy homeostasis. As a member of the NPY receptor family, which also includes Y1, Y2, and Y4 subtypes in humans, the Y5 receptor is a key target for the development of therapeutics aimed at treating obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the NPY Y5 receptor, including its molecular characteristics, signaling pathways, and the experimental protocols used for its study.
Molecular Biology and Pharmacology
The NPY Y5 receptor is encoded by the NPY5R gene and is primarily expressed in the central nervous system, with particularly high concentrations in the hypothalamus, a region of the brain critical for appetite regulation.[1] The receptor binds the endogenous ligands Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP) with high affinity.[1]
Data Presentation: Ligand Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of various agonists and antagonists for the NPY Y5 receptor. This data is crucial for understanding the structure-activity relationships of compounds targeting this receptor.
Table 1: NPY Y5 Receptor Agonist Affinities
| Agonist | Ki (nM) | Receptor Selectivity |
| Neuropeptide Y (NPY) | ~1-10 | Y1, Y2, Y5 |
| [D-Trp32]NPY | High | Y5 selective |
| [Ala31, Aib32]NPY | High | Y5 selective[2] |
| [cPP1-7, NPY19-23, His34]hPP | High | Potent and selective Y5 agonist[2] |
| Peptide YY (PYY) | ~1-10 | Y1, Y2, Y5 |
| NPY (2-36) | Moderate | Y2/Y5 selective[1] |
| [Leu31,Pro34]pNPY | Moderate | Y1/Y4/Y5 selective[1] |
Table 2: NPY Y5 Receptor Antagonist Affinities
| Antagonist | Ki (nM) | Notes |
| CGP71683A | 1.3[3] | Competitive antagonist, low affinity for Y1 and Y2.[3] |
| MK-0557 | 1.6[3] | Highly selective, orally available.[3] |
| Velneperit (S-2367) | High | Orally active, penetrates the blood-brain barrier.[3] |
| L-152,804 | 26[3] | Orally active and selective.[3] |
| Lu AA33810 | 1.5 (rat)[3] | Selective, orally active, and brain-penetrant.[3] |
| NTNCB | 8 (human)[3] | Potent and selective.[3] |
| J-115814 | 620 | Also shows high affinity for Y1.[3] |
Signaling Pathways
The NPY Y5 receptor is coupled to inhibitory G proteins of the Gi/o family.[4] Upon agonist binding, the receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and physiological responses.
Canoncial Gi/o Signaling Pathway
Activation of the NPY Y5 receptor leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The NPY Y5 receptor also signals through the MAPK/ERK pathway, which is involved in cell growth and proliferation.[4] This activation is mediated by the Gβγ subunits of the G protein, which can activate Phospholipase C (PLC). PLC activation leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn can activate the Ras-Raf-MEK-ERK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the NPY Y5 receptor.
Radioligand Binding Assay
This assay is used to determine the affinity of ligands for the NPY Y5 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human NPY Y5 receptor.
-
Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY) or a more Y5-selective radioligand like [¹²⁵I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.[6]
-
Non-labeled competitor ligands (agonists and antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the non-labeled competitor ligands.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the competitor ligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate for 2 hours at room temperature with gentle agitation.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of NPY Y5 receptor agonists to inhibit adenylyl cyclase activity.
Materials:
-
HEK293 or CHO cells stably expressing the human NPY Y5 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (agonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor for 15-30 minutes.
-
Add varying concentrations of the test agonist to the cells and incubate for 10-15 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production and incubate for a further 15-30 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.
References
- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MK-0557: A Selective Neuropeptide Y5 Receptor Antagonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and highly selective, orally active antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] NPY is a powerful orexigenic peptide in the central nervous system, and its effects on food intake are mediated, in part, by the Y5 receptor.[3][4] Consequently, the NPY Y5 receptor has been a significant target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, including its binding affinity, selectivity, and in vivo efficacy. Detailed methodologies for key experimental procedures are also presented, along with visualizations of relevant biological pathways and experimental workflows.
Core Data Summary
Quantitative Analysis of this compound's Pharmacological Properties
The following tables summarize the key quantitative data characterizing the interaction of this compound with the NPY Y5 receptor.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor | Kᵢ (nM) |
| Human | NPY Y5 | 1.3[1] |
| Human | NPY Y5 | 1.6[1] |
| Rhesus Monkey | NPY Y5 | 0.79[2] |
| Mouse | NPY Y5 | 0.74[2] |
| Rat | NPY Y5 | 1.4[2] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Binding Inhibition |
| Human NPY Y1 | No significant binding at 10 µM[1] |
| Human NPY Y2 | No significant binding at 10 µM[1] |
| Human NPY Y4 | No significant binding at 10 µM[1] |
| Mouse NPY Y6 | No significant binding at 10 µM[1] |
| Panel of 180 other receptors, enzymes, and ion channels | No significant activity at concentrations up to 1 µM[2] |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing | Key Findings |
| Lean mice on a high-fat diet | 30 mg/kg, p.o. | Reduced body weight gain, retroperitoneal fat pad weight, epididymal and mesenteric fat pad weights, leptin levels, and food intake.[2] |
| Diet-induced obese mice | 30 mg/kg, p.o. | Reduced body weight gain.[2] |
| Rats (Y5 agonist-induced food intake) | 1 mg/kg, p.o. (minimum effective dose) | Significantly inhibited Y5 agonist-induced food intake.[5] |
Table 4: Human Clinical Trial Data for this compound
| Study Population | Dosing | Duration | Key Findings |
| Overweight and obese patients | 1 mg/day | 52 weeks | Modest but not clinically meaningful weight loss.[6][7] |
| Obese patients on a very-low-calorie diet | 1 mg/day | 52 weeks | Statistically significant but small effect on limiting weight regain.[8] |
Signaling Pathways and Experimental Workflows
Neuropeptide Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the receptor activates intracellular signaling cascades. A primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: In Vitro Characterization of this compound
The in vitro characterization of a receptor antagonist like this compound typically involves a series of assays to determine its binding affinity, selectivity, and functional antagonism.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the NPY Y5 receptor.
Materials:
-
Receptor Source: Membranes from a cell line stably expressing the recombinant human NPY Y5 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or another suitable Y5-selective radiolabeled agonist.
-
Non-specific Binding Control: A high concentration of unlabeled NPY (e.g., 1 µM).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Functional Antagonism Assays
1. cAMP Accumulation Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line expressing the human NPY Y5 receptor (e.g., CHO-K1).
-
Agonist: NPY or a selective Y5 receptor agonist.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of the NPY Y5 agonist in the presence of forskolin.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using the detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC₅₀ value for this compound's reversal of the agonist effect.
2. GTPγS Binding Assay
Objective: To measure the ability of this compound to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to the NPY Y5 receptor.
Materials:
-
Receptor Source: Cell membranes expressing the NPY Y5 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: NPY or a selective Y5 receptor agonist.
-
Test Compound: this compound.
-
Assay Buffer: Containing GDP to facilitate nucleotide exchange.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the NPY Y5 agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for the binding of the radioligand to activated G-proteins.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Determine the IC₅₀ value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.
3. Calcium Mobilization Assay
Objective: To assess the antagonist activity of this compound by measuring its effect on agonist-induced intracellular calcium mobilization in cells co-expressing the Y5 receptor and a promiscuous G-protein (e.g., Gα16 or a chimeric G-protein) that couples to the phospholipase C pathway.
Materials:
-
Cell Line: A cell line stably co-expressing the human NPY Y5 receptor and a suitable G-protein.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).
-
Agonist: NPY or a selective Y5 receptor agonist.
-
Test Compound: this compound.
-
Instrumentation: A fluorescence plate reader with kinetic reading capability.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of the NPY Y5 agonist.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC₅₀ value for this compound's inhibition of the agonist-induced calcium response.
In Vivo Rodent Feeding Study
Objective: To evaluate the effect of this compound on food intake and body weight in a rodent model of obesity.
Animal Model:
-
Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for an extended period).
Procedure:
-
Acclimatize the DIO mice to individual housing and the specific diet.
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally (p.o.) once daily. A reported effective dose is 30 mg/kg.[2]
-
Measure food intake and body weight daily at the same time.
-
At the end of the study period (e.g., 7-35 days), collect terminal blood samples for analysis of metabolic parameters (e.g., leptin, insulin).
-
Dissect and weigh various fat pads (e.g., epididymal, retroperitoneal) to assess adiposity.
-
Statistically analyze the differences in food intake, body weight change, and other metabolic parameters between the treatment groups.
Conclusion
This compound is a well-characterized, potent, and selective NPY Y5 receptor antagonist with demonstrated in vitro and in vivo activity. While it showed promise in preclinical animal models for reducing food intake and body weight, it did not translate to clinically meaningful weight loss in human trials. This technical guide provides a summary of the key pharmacological data and experimental methodologies used to characterize this compound, serving as a valuable resource for researchers in the field of obesity and metabolic disease drug discovery. The discrepancy between preclinical efficacy and clinical outcomes highlights the complexities of translating findings from animal models to human pathophysiology in the context of appetite regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Neuropeptide Y Receptor Y5 in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Neuropeptide Y Receptor Y5 (NPY5R), detailing its critical role in the intricate signaling pathways that govern appetite and energy homeostasis. This document synthesizes key research findings, presents quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of associated signaling cascades and experimental workflows to support further research and drug development in the field of metabolic disorders.
Introduction: NPY5R in the Landscape of Appetite Control
Neuropeptide Y (NPY) is a potent 36-amino-acid neurotransmitter widely expressed in the central nervous system and is a powerful stimulant of food intake.[1] Its effects are mediated through a family of G-protein coupled receptors (GPCRs), with the Y1 and Y5 receptors being strongly implicated in the orexigenic (appetite-stimulating) actions of NPY.[2][3] The NPY5R, predominantly expressed in the hypothalamus—a key brain region for regulating hunger and energy balance—has been a focal point of research for its potential as a therapeutic target for obesity and eating disorders.[1][4]
Activation of NPY5R by NPY initiates a cascade of intracellular signaling events that ultimately lead to increased food intake and decreased energy expenditure.[2][4] However, the precise role of NPY5R is complex, with some studies in knockout mice showing unexpected phenotypes, such as late-onset obesity, suggesting the involvement of compensatory mechanisms.[5][6] Despite initial promise, clinical trials of NPY5R antagonists have yielded modest results in terms of weight loss, highlighting the intricate and redundant nature of appetite regulation.[7][8] This guide delves into the fundamental science of NPY5R to provide a deeper understanding of its function and the challenges and opportunities in targeting this receptor for therapeutic intervention.
Quantitative Data on NPY5R Modulation
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of NPY5R in appetite regulation.
Table 1: Effect of NPY5R Antagonists on Body Weight and Food Intake in Rodent Models of Diet-Induced Obesity (DIO)
| Compound | Species/Model | Dose | Duration | Change in Body Weight | Change in Caloric Intake | Reference |
| Unnamed Y5R Antagonist | C57BL/6 Mice (MHF Diet) | 30 mg/kg, p.o. | 2 weeks | Suppressed diet-induced gain | -7.6% | [5] |
| Unnamed Y5R Antagonist | C57BL/6 Mice (MHF Diet) | 100 mg/kg, p.o. | 2 weeks | Significantly suppressed diet-induced gain | -10.0% | [5] |
| S-234462 (Insurmountable Antagonist) | DIO Mice | Not specified | 5 weeks | Significant decrease in body weight gain compared to S-2367 | Significant decrease compared to S-2367 | [9] |
| S-2367 (Surmountable Antagonist) | DIO Mice | Not specified | 5 weeks | Less effective than S-234462 | Less effective than S-234462 | [9] |
| Unnamed Y5R Antagonist | DIO Mice | 100 mg/kg | Not specified | 18% decrease in body weight | Moderate reduction | [10] |
MHF: Moderately High-Fat; p.o.: oral administration
Table 2: Effects of NPY and Analogs on Food Intake in Rats (Intracerebroventricular Administration)
| Peptide | Dose (nmol) | Food Intake (g) over 2 hours (Stimulated intake over saline controls) | Reference |
| NPY | 2.4 | ~5g | [11] |
| NPY(2-36) | 2.4 | ~5g | [11] |
| NPY(3-36) | 2.4 | ~5g | [11] |
| NPY(13-36) | up to 24 | No significant increase | [11][12] |
| [Pro34]-NPY (Y1 agonist) | 7.2 | ~2.5g (50% of NPY max effect) | [12] |
Table 3: Clinical Trial Data for the NPY5R Antagonist MK-0557
| Study Design | Patient Population | Treatment | Duration | Outcome | Reference |
| Randomized, double-blind, placebo-controlled | 1661 overweight and obese patients | 1 mg/day this compound | 52 weeks | Statistically significant but not clinically meaningful weight loss | [7] |
| Randomized, following VLCD-induced weight loss | 359 patients (BMI 30-43 kg/m ²) who lost ≥6% body weight | 1 mg/day this compound | 52 weeks | 1.6 kg less weight regain compared to placebo (p=0.014), but not clinically meaningful | [8][13] |
VLCD: Very-Low-Calorie Diet
NPY5R Signaling Pathways
NPY5R is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gαi.[14] Activation of NPY5R by NPY initiates several downstream signaling cascades that collectively contribute to its physiological effects on appetite.
Upon NPY binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[14] The Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[15] NPY5R activation has also been shown to stimulate the RhoA pathway, which is involved in cytoskeleton remodeling.[16] These signaling events in hypothalamic neurons are believed to mediate the orexigenic effects of NPY.
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to investigate the function and pharmacology of NPY5R.
In Vivo Assessment of NPY5R Function: Intracerebroventricular (ICV) Injection in Rodents
This protocol is used to directly administer NPY, its analogs, or NPY5R antagonists into the brain to study their effects on feeding behavior.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill and instruments
-
Guide cannula and dummy cannula
-
Dental cement and jeweler's screws
-
Hamilton syringe with injection needle
-
Test compound (e.g., NPY, NPY5R antagonist) dissolved in sterile artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and secure it in the stereotaxic frame. Shave the scalp and sterilize the surgical area. Make a midline incision to expose the skull.[17][18]
-
Cannula Implantation: Using stereotaxic coordinates relative to bregma, drill a small hole in the skull over the target lateral ventricle.[19][20] For adult mice, typical coordinates are approximately 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 3.0 mm ventral from the skull surface.[20]
-
Secure jeweler's screws to the skull and lower the guide cannula to the target depth. Fix the cannula in place with dental cement. Insert a dummy cannula to maintain patency.[18]
-
Recovery: Allow the animal to recover for at least one week post-surgery before commencing experiments.[18]
-
Injection: On the day of the experiment, gently restrain the conscious animal, remove the dummy cannula, and insert the injection needle connected to the Hamilton syringe.
-
Infuse the test compound solution (typically 1-5 µL) slowly over a period of 1-2 minutes.[21]
-
Behavioral Observation: Following the injection, return the animal to its home cage with pre-weighed food and water. Monitor and measure food and water intake at regular intervals (e.g., 1, 2, 4, and 24 hours).[1][11][22]
In Vitro Characterization of NPY5R Ligands: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of test compounds for NPY5R.[23][24][25]
Materials:
-
Cell membranes prepared from cells stably expressing NPY5R (e.g., HEK293 or CHO cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing NPY5R in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.[26]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[26]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[26]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[26]
Functional Assessment of NPY5R Activity: cAMP Measurement Assay
This cell-based assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in NPY5R signaling.[27][28][29]
Materials:
-
CHO-K1 or HEK293 cells stably expressing NPY5R
-
Cell culture medium and reagents
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (agonists or antagonists)
-
cAMP assay kit (e.g., ELISA-based or luminescence-based)
Procedure:
-
Cell Culture: Seed the NPY5R-expressing cells in a 96-well plate and allow them to adhere overnight.[27]
-
Compound Incubation:
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 30 minutes).[28]
-
Stimulation: Add a fixed concentration of an NPY5R agonist (e.g., NPY) along with forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, allowing for the measurement of inhibition by the Gαi-coupled NPY5R.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[28]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. For agonists, calculate the EC₅₀ value (concentration for 50% of maximal response). For antagonists, calculate the IC₅₀ value (concentration for 50% inhibition of the agonist response).
Experimental and Logical Workflows
Visualizing the workflow of complex experimental procedures is crucial for planning and execution.
Conclusion and Future Directions
The Neuropeptide Y Y5 receptor remains a compelling, albeit challenging, target in the field of appetite regulation and obesity research. While initial hypotheses positioned NPY5R as a primary "feeding receptor," subsequent research has unveiled a more nuanced role, with complex interactions and compensatory mechanisms at play. The modest outcomes of clinical trials with NPY5R antagonists suggest that monotherapy targeting this receptor may be insufficient to produce robust weight loss in humans.
Future research should focus on several key areas:
-
Combinatorial Therapies: Investigating the efficacy of NPY5R antagonists in combination with other anti-obesity agents that target different pathways in the complex network of energy homeostasis.
-
Understanding Compensatory Mechanisms: Elucidating the precise neural and molecular adaptations that occur in response to chronic NPY5R blockade.
-
Receptor Heterodimerization: Exploring the potential for heterodimerization of NPY5R with other NPY receptors (e.g., Y1R, Y2R) and how this may influence signaling and pharmacological responses.[16][30]
-
Personalized Medicine: Identifying potential genetic variations in the NPY5R gene or its signaling partners that may predict an individual's response to NPY5R-targeted therapies.
By continuing to unravel the complexities of NPY5R signaling and its role in the broader context of metabolic regulation, the scientific community can pave the way for more effective therapeutic strategies to combat obesity and related disorders.
References
- 1. Neuropeptide Y (NPY)-induced feeding behavior in female rats: comparison with human NPY ([Met17]NPY), NPY analog ([norLeu4]NPY) and peptide YY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y Knockout Mice Reveal a Central Role of NPY in the Coordination of Bone Mass to Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 8. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Neuropeptide Y induced feeding in the rat is mediated by a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzet.com [alzet.com]
- 21. youtube.com [youtube.com]
- 22. Effect of neuropeptide Y on ingestive behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 30. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
The Discovery and Synthesis of MK-0557: A Selective NPY5 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0557, chemically known as trans-N-[1-(2-fluorophenyl)-3-pyrazolyl]-3-oxospiro[6-azaisobenzofuran-1(3H),1'-cyclohexane]-4'-carboxamide, is a potent and highly selective antagonist of the neuropeptide Y5 (NPY5) receptor. Developed as a potential therapeutic agent for obesity, this compound underwent clinical evaluation to assess its efficacy in weight management. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, pharmacokinetic profile, and key experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake, energy expenditure, and other physiological processes.[1] It exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the NPY5 receptor subtype is believed to be a key mediator of NPY's orexigenic (appetite-stimulating) effects. Consequently, the development of selective NPY5 receptor antagonists has been a major focus of anti-obesity drug discovery programs. This compound emerged from these efforts as a promising clinical candidate.
Discovery and Biological Activity
This compound was identified as a highly selective antagonist for the human NPY5 receptor. Its binding affinity and selectivity have been characterized through extensive in vitro studies.
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the NPY5 receptor, with a reported inhibitory constant (Ki) of 1.3 nM for the human receptor and an overall Ki of 1.6 nM.[2] Importantly, it demonstrates high selectivity for the NPY5 receptor over other NPY receptor subtypes, including NPY1, NPY2, and NPY4, for which it shows no significant binding at concentrations up to 10 µM.[2]
| Receptor Subtype | Binding Affinity (Ki) |
| Human NPY5R | 1.3 nM[2] |
| Overall NPY5R | 1.6 nM[2] |
| Human NPY1R | >10 µM[2] |
| Human NPY2R | >10 µM[2] |
| Human NPY4R | >10 µM[2] |
| Table 1: Binding Affinity of this compound for NPY Receptor Subtypes |
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process culminating in the formation of the spiro[6-azaisobenzofuran-1(3H),1'-cyclohexane] core and subsequent amide coupling. While the specific, patented synthesis is proprietary, a general synthetic approach for related spiro[isobenzofuran-1(3H),4'-piperidine] derivatives has been described in the literature. This typically involves the lithiation of a suitable benzamide derivative, followed by reaction with a cyclohexanone, and subsequent cyclization and functional group manipulation to yield the desired spirocyclic core. The final step would involve the amide coupling of the spirocyclic carboxylic acid with the appropriate pyrazole amine.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the NPY5 receptor, a Gi/o-coupled GPCR. Upon activation by its endogenous ligand NPY, the NPY5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of NPY, this compound prevents this downstream signaling cascade. The antagonism of NPY5R is also linked to the modulation of other signaling pathways, including the activation of phospholipase C (PLC) and the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][5]
Figure 1: NPY5R Signaling Pathway
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, such as rats and dogs, to assess its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound is not publicly available, studies on other NPY5R antagonists provide insights into the expected pharmacokinetic profile. Generally, such compounds are optimized for oral bioavailability and central nervous system penetration to effectively target hypothalamic NPY5 receptors involved in appetite regulation.
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Table 2: Preclinical Pharmacokinetic Parameters of this compound (Illustrative) |
Clinical Trials
This compound progressed to clinical trials to evaluate its safety and efficacy as a treatment for obesity. In a notable study, the effect of this compound on weight regain after a very-low-calorie diet (VLCD) was investigated.
Study on Weight Regain
A randomized, double-blind, placebo-controlled trial assessed the ability of this compound to prevent weight regain in obese individuals who had lost weight through a VLCD.[6] While a statistically significant difference in weight regain was observed between the this compound and placebo groups, the magnitude of the effect was considered small and not clinically meaningful.[6]
| Treatment Group | Mean Weight Change from End of VLCD to Week 52 (kg) | 95% Confidence Interval | p-value (vs. Placebo) |
| Placebo | +3.1[6] | (2.1, 4.0)[6] | - |
| This compound (1 mg/day) | +1.5[6] | (0.5, 2.4)[6] | 0.014[6] |
| Table 3: Clinical Trial Results for this compound on Weight Regain |
Experimental Protocols
NPY5 Receptor Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of a test compound for the NPY5 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human NPY5 receptor.
-
Radioligand (e.g., [¹²⁵I]-PYY).
-
Test compound (this compound).
-
Non-specific binding control (e.g., high concentration of unlabeled NPY).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow
Conclusion
This compound is a potent and selective NPY5 receptor antagonist that was extensively studied as a potential anti-obesity therapeutic. While it demonstrated a statistically significant effect in reducing weight regain in a clinical trial, the magnitude of this effect was not deemed clinically meaningful, which ultimately led to the discontinuation of its development for this indication. Nevertheless, the discovery and investigation of this compound have provided valuable insights into the role of the NPY5 receptor in energy homeostasis and have contributed to the broader understanding of GPCR-targeted drug discovery. The detailed information on its synthesis, biological activity, and experimental characterization presented in this guide serves as a comprehensive resource for the scientific community. Furthermore, the potential for repurposing NPY5R antagonists like this compound for other indications, such as cancer, is an area of ongoing research.[1]
References
- 1. EP2262499B1 - this compound for use in the treatment of cancer - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0557: A Technical Guide for Research in Obesity and Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0557 is a selective, orally bioavailable antagonist of the Neuropeptide Y (NPY) Y5 receptor that was investigated as a potential therapeutic agent for obesity. The rationale for its development was based on the known role of the NPY system, particularly the Y5 receptor, in the regulation of food intake and energy homeostasis. Despite a strong preclinical hypothesis, clinical trials in humans did not demonstrate a clinically meaningful effect on weight loss, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key clinical trial data, and detailed experimental methodologies, to support further research in the field of obesity and metabolic disorders.
Introduction
Obesity remains a global health crisis, driving a significant burden of metabolic disorders such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The central nervous system, particularly the hypothalamus, plays a crucial role in regulating energy balance. Neuropeptide Y (NPY) is one of the most potent orexigenic peptides in the hypothalamus, exerting its effects through a family of G protein-coupled receptors (GPCRs), including Y1, Y2, Y4, and Y5. The NPY5 receptor subtype has been a particular focus of interest for anti-obesity drug development due to its specific involvement in mediating the food intake-stimulatory effects of NPY.
This compound was developed as a highly selective antagonist for the NPY5 receptor. Preclinical studies in animal models of obesity showed promise, suggesting that blocking this receptor could lead to reduced food intake and body weight. However, this initial promise did not translate into significant efficacy in human clinical trials. This guide aims to provide a detailed technical resource for researchers interested in the NPY5 receptor pathway and the lessons learned from the clinical development of this compound.
Mechanism of Action: The NPY5 Receptor Signaling Pathway
This compound functions as a competitive antagonist at the Neuropeptide Y Y5 receptor. The NPY5 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins. Upon binding of its endogenous ligand, NPY, the receptor initiates a downstream signaling cascade that ultimately promotes food intake. By blocking this interaction, this compound was hypothesized to reduce the orexigenic drive.
The signaling pathway of the NPY5 receptor is complex and involves multiple downstream effectors. Based on in vitro studies, activation of the NPY5 receptor leads to:
-
Inhibition of Adenylyl Cyclase: Through the Gαi subunit, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The βγ subunits of the G protein can activate the MAPK/ERK pathway (Extracellular signal-regulated kinase).
-
Activation of RhoA: The NPY5 receptor has also been shown to activate the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell migration.
The following diagram illustrates the proposed signaling pathway of the NPY5 receptor and the inhibitory action of this compound.
Summary of Clinical Efficacy Data
Clinical development of this compound for obesity was terminated after Phase II trials failed to demonstrate clinically significant weight loss. The results from two key studies are summarized below.
52-Week Monotherapy Trial
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound over 52 weeks in a large cohort of overweight and obese individuals.
Table 1: Efficacy Results of the 52-Week this compound Monotherapy Trial
| Parameter | Placebo | This compound | Difference (95% CI) | p-value |
| Number of Patients | ~830 | ~831 | - | - |
| Mean Weight Loss (kg) | - | - | 1.1 | <0.05 |
Note: Specific mean weight loss values for each group were not detailed in the available public information, but the placebo-subtracted weight loss was reported as 1.1 kg.
Weight Regain Prevention Trial
This study assessed the ability of this compound to prevent weight regain after a period of significant weight loss induced by a very-low-calorie diet (VLCD).
Table 2: Efficacy Results of the this compound Weight Regain Prevention Trial
| Parameter | Placebo | This compound (1 mg/day) | Difference | p-value |
| Number of Randomized Patients | ~180 | ~179 | - | - |
| Mean Weight Regain at Week 52 (kg) | 3.1 | 1.5 | 1.6 | 0.014 |
| Change in Waist Circumference | Not Significantly Different | Not Significantly Different | - | NS |
| Change in Blood Pressure | Not Significantly Different | Not Significantly Different | - | NS |
| Change in Lipid Profile | Not Significantly Different | Not Significantly Different | - | NS |
While a statistically significant difference in weight regain was observed, the magnitude of the effect (1.6 kg over one year) was not considered clinically meaningful.
Experimental Protocols
Detailed experimental protocols for the aforementioned clinical trials are crucial for the interpretation of the results and for designing future studies. The following provides a reconstruction of the probable methodologies based on the published abstracts.
52-Week Monotherapy Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Overweight and obese individuals (inclusion/exclusion criteria likely based on BMI, age, and health status). A total of 1661 patients were enrolled.
-
Intervention: Participants were randomized to receive either this compound (dose not specified in available abstracts) or a matching placebo once daily for 52 weeks.
-
Primary Endpoint: Change in body weight from baseline to week 52.
-
Secondary Endpoints: Likely included changes in waist circumference, lipid profiles, blood pressure, and safety and tolerability assessments.
-
Data Analysis: An intent-to-treat analysis was likely performed, comparing the mean change in body weight between the two groups using appropriate statistical models (e.g., ANCOVA).
Weight Regain Prevention Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an initial open-label weight loss phase.
-
Participant Population: 502 obese patients (BMI 30-43 kg/m ²) aged 18-65 years were initially enrolled.
-
Phase 1: Weight Loss Induction (6 weeks): All participants were placed on a very-low-calorie diet (VLCD; 800 kcal/day).
-
Inclusion for Randomization: Patients who achieved at least a 6% reduction in their initial body weight were eligible for the randomized phase (n=359).
-
Phase 2: Randomized Treatment (52 weeks): Eligible participants were randomized to receive either this compound (1 mg/day) or a matching placebo. All patients were also counseled to follow a hypocaloric diet (300 kcal deficit).
-
Primary Endpoint: Change in body weight from the end of the VLCD phase to the end of the 52-week treatment period.
-
Secondary Endpoints: Changes in waist circumference, blood pressure, lipid profile, and other metabolic parameters.
-
Data Analysis: The primary endpoint was likely analyzed using a mixed-effects model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) to compare the treatment groups.
Safety and Tolerability
The available information suggests that this compound was generally well-tolerated in clinical trials. No significant differences in adverse events between the this compound and placebo groups were highlighted in the published abstracts. However, a detailed safety profile, including the incidence of specific adverse events, is not publicly available. For a comprehensive understanding, researchers would need to consult the full clinical study reports if they become accessible.
Conclusion and Future Directions
The development of this compound as a selective NPY5 receptor antagonist for obesity highlights the challenge of translating preclinical findings in energy homeostasis to effective human therapeutics. While the compound was unsuccessful in demonstrating clinically meaningful weight loss, the research conducted provides valuable insights into the role of the NPY5 receptor in human physiology.
Future research could explore several avenues:
-
Subgroup Analysis: A retrospective analysis of the clinical trial data, if available, could identify if there are specific patient populations that may have responded more favorably to NPY5 receptor antagonism.
-
Combination Therapies: Investigating the potential synergistic effects of NPY5 receptor antagonists with other anti-obesity medications that have different mechanisms of action could be a viable strategy.
-
Broader Metabolic Effects: The role of the NPY5 receptor extends beyond appetite regulation. Further investigation into its involvement in other metabolic processes, such as glucose metabolism and lipid handling, could uncover alternative therapeutic applications.
This technical guide serves as a foundational resource for scientists and researchers continuing to explore the complexities of the NPY system and its potential as a target for treating obesity and related metabolic disorders. The data from the this compound trials, though disappointing from a drug development perspective, remain a valuable contribution to our understanding of human energy regulation.
In Vitro Characterization of MK-0557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y Receptor Type 5 (NPY5R), a G-protein coupled receptor implicated in the regulation of energy homeostasis.[1][2] This document provides an in-depth technical overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.
Core Properties of this compound
This compound exhibits high affinity and selectivity for the human NPY5 receptor. In vitro studies have consistently demonstrated its potent antagonism at this target.
Binding Affinity
The binding affinity of this compound to the NPY5 receptor has been determined through radioligand binding assays. These experiments typically involve the use of cell membranes expressing the recombinant human NPY5 receptor and a radiolabeled ligand, such as [¹²⁵I]-Peptide YY (PYY), which binds to the receptor with high affinity.[1] The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
| Parameter | Value | Receptor | Species |
| Ki | 1.3 nM | NPY5R | Human |
| Ki | 1.6 nM | NPY5R | Not Specified |
Table 1: Binding Affinity of this compound.[1][2]
This compound demonstrates remarkable selectivity for the NPY5 receptor over other NPY receptor subtypes. At a concentration of 10 μM, no significant binding to human NPY1R, NPY2R, NPY4R, or mouse NPY6R has been observed.[1]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to the NPY5 receptor.
1. Membrane Preparation:
-
Cell lines stably or transiently expressing the human NPY5 receptor (e.g., HEK293, CHO cells) are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a suitable assay buffer (e.g., Tris-HCl with MgCl₂):
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY).
-
A range of concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NPY5R agonist or antagonist.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
As an antagonist, this compound is expected to block the downstream signaling initiated by NPY5R activation. The NPY5 receptor is known to couple to the inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] A cAMP assay can therefore be used to determine the functional potency of this compound.
1. Cell Culture and Plating:
-
Cells expressing the human NPY5 receptor are seeded into 96-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The cells are pre-incubated with varying concentrations of this compound.
-
Adenylyl cyclase is then stimulated with a known activator, such as forskolin, in the presence of an NPY5R agonist (e.g., NPY). The agonist will normally inhibit the forskolin-induced cAMP production.
-
The plate is incubated for a defined period to allow for cAMP accumulation.
3. Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, typically based on methods like ELISA, HTRF®, or LANCE®.
4. Data Analysis:
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.
-
The concentration of this compound that produces 50% of the maximal response (EC50 or IC50) is determined by fitting the data to a dose-response curve.
NPY5 Receptor Signaling Pathways
The antagonism of the NPY5 receptor by this compound blocks the physiological effects of NPY and other endogenous ligands. The primary signaling pathway involves the inhibition of the adenylyl cyclase/cAMP cascade. However, other signaling pathways have also been implicated in NPY5R function.
Gi/o-Mediated Inhibition of Adenylyl Cyclase
Upon binding of an agonist like NPY, the NPY5 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent downstream cellular responses. This compound, by blocking the receptor, prevents this cascade.
RhoA Activation Pathway
Recent studies have also linked NPY5R activation to the stimulation of the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell migration.[4][5][6] This pathway appears to be distinct from the canonical Gi/o-cAMP pathway. The activation of NPY5R can lead to the activation of the small GTPase RhoA, which in turn influences cellular processes such as cell motility. As an antagonist, this compound would be expected to inhibit this NPY-induced RhoA activation.
Conclusion
The in vitro characterization of this compound reveals it to be a highly potent and selective antagonist of the NPY5 receptor. Its ability to block the downstream signaling cascades initiated by NPY5R activation, including the inhibition of cAMP production and potentially the activation of RhoA, underscores its utility as a pharmacological tool for investigating the physiological roles of the NPY5 receptor. The methodologies and data presented in this guide provide a foundational understanding for further research and development involving this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of MK-0557: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis. The NPY system, particularly the Y5 receptor subtype, has been a focal point for the development of anti-obesity therapeutics due to its role in stimulating food intake. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, detailing its mechanism of action, efficacy, and pharmacokinetic profile. The information is presented to facilitate further research and drug development efforts in the field of metabolic diseases.
Mechanism of Action: NPY Y5 Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the NPY Y5 receptor. This receptor is primarily coupled to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the Y5 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which are involved in cell proliferation and motility.[2][3][4] By antagonizing this receptor, this compound is designed to counter the orexigenic (appetite-stimulating) effects of NPY.
NPY Y5 Receptor Signaling Pathway
Preclinical Efficacy in Animal Models of Obesity
This compound has been evaluated in diet-induced obesity (DIO) animal models, primarily in C57BL/6 mice. This strain of mice is known for its susceptibility to developing obesity and metabolic syndrome when fed a high-fat diet, making it a relevant model for studying anti-obesity compounds.[5][6]
Experimental Protocol: Diet-Induced Obesity in C57BL/6 Mice
A generalized experimental workflow for evaluating anti-obesity compounds in a DIO mouse model is outlined below.
Methodology Details:
-
Animal Model: Male C57BL/6 mice, typically 6-8 weeks of age at the start of the study.[6]
-
Housing: Mice are individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6]
-
Diet: A high-fat diet (HFD) with 45-60% of kilocalories derived from fat is provided ad libitum to induce obesity over a period of 10 to 16 weeks. A control group is typically fed a standard low-fat chow.[5][6]
-
Treatment: Once obesity is established, mice are randomized into treatment groups. This compound is administered, often orally, at various doses. A vehicle control group receives the same formulation without the active compound.
-
Measurements: Key parameters are monitored throughout the study, including:
-
Body weight (weekly)
-
Food and water intake (daily or weekly)
-
Metabolic parameters (e.g., glucose tolerance tests, insulin tolerance tests)
-
While specific quantitative data from preclinical efficacy studies of this compound in diet-induced obese mice are not publicly available in comprehensive tables, published research alludes to its evaluation in such models. These studies have reportedly shown some effects on body weight, although the magnitude of this effect has been a subject of investigation. It is important to note that despite promising preclinical indications for some NPY Y5 antagonists, the translation to significant clinical efficacy in humans has been challenging.[7][8]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in commonly used preclinical species such as rats and dogs are not extensively reported in publicly accessible literature. For a similarly named compound, STS 557, pharmacokinetic studies in rats, beagle dogs, and baboons have been published. However, it is crucial to confirm whether STS 557 and this compound are the same chemical entity before extrapolating these findings. The bioavailability of orally administered STS 557 was reported to be 70-80% in baboons and rats, and 80-90% in beagle dogs. The half-life was found to be less than or equal to 10 hours in the species investigated.[3]
Toxicology
Conclusion
This compound, a selective NPY Y5 receptor antagonist, has been investigated in preclinical animal models of obesity. The mechanism of action is well-defined, involving the blockade of Gi/o-coupled signaling pathways that regulate appetite. While the diet-induced obese C57BL/6 mouse model serves as a standard for evaluating such compounds, the specific quantitative outcomes of this compound's efficacy in these models are not comprehensively documented in publicly available resources. Similarly, detailed pharmacokinetic and toxicology data specific to this compound are limited. For drug development professionals, this highlights the importance of accessing complete preclinical data packages for a thorough evaluation of a compound's potential. Further research and disclosure of detailed preclinical findings would be invaluable to the scientific community for advancing the development of effective anti-obesity therapies.
References
- 1. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of MK-0557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and highly selective, orally available antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3][4][5] Developed by Merck & Co., it was primarily investigated as a potential therapeutic agent for the treatment of obesity, given the role of the NPY Y5 receptor in the regulation of appetite and energy homeostasis.[2][6] Neuropeptide Y is a powerful stimulant of food intake, and the Y5 receptor is considered a key mediator of these orexigenic effects.[2][7] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo data, and a summary of its clinical development.
Mechanism of Action
This compound functions as a competitive antagonist at the NPY Y5 receptor.[4] By binding to this receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, neuropeptide Y. This antagonism is the basis for its intended therapeutic effect of reducing food intake and promoting weight management.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for NPY Y5 Receptors
| Species | Receptor | Ki (nM) |
| Human | NPY Y5 | 1.3[2] |
| Rhesus | NPY Y5 | 1.3[2] |
| Mouse | NPY Y5 | 1.3[2] |
| Rat | NPY Y5 | 1.3[2] |
| Overall | NPY Y5 | 1.6[2][3][5] |
Note: Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Binding Activity |
| Human NPY Y1 | No significant binding at 10 µM[2] |
| Human NPY Y2 | No significant binding at 10 µM[2] |
| Human NPY Y4 | No significant binding at 10 µM[2] |
| Mouse NPY Y6 | No significant binding at 10 µM[2] |
This high selectivity for the Y5 receptor subtype over other NPY receptors is a key feature of this compound's pharmacological profile.
Table 3: Summary of Key In Vivo Studies in Mice
| Study Type | Animal Model | Treatment | Key Findings |
| Diet-Induced Obesity | C57BL/6J mice on a medium high-fat diet | 30 mg/kg this compound (oral, daily) | 40% reduction in body-weight gain at day 35[2] |
| NPY5R Agonist-Induced Effects | C57BL/6J mice | This compound | Antagonized body-weight gain and hyperphagia induced by an NPY5R-selective agonist[2] |
Table 4: Summary of Human Clinical Trial (Phase II)
| Study Population | Treatment | Duration | Primary Outcome | Result |
| 1661 overweight and obese patients | 1 mg/day this compound or placebo | 52 weeks | Weight loss | Statistically significant but not clinically meaningful weight loss[8][9] |
| 502 obese patients (post-VLCD) | 1 mg/day this compound or placebo | 52 weeks | Prevention of weight regain | Statistically significant but small effect on reducing weight regain[8][10] |
VLCD: Very-Low-Calorie Diet
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
The binding affinity of this compound for the NPY Y5 receptor was likely determined using a competitive radioligand binding assay. While the specific protocol for this compound is not publicly detailed, a general methodology is as follows:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the recombinant human NPY Y5 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled NPY Y5 receptor agonist or antagonist (e.g., [125I]-PYY or a specific tritiated antagonist) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Diet-Induced Obesity Model (Representative Protocol)
The efficacy of this compound in an animal model of obesity was likely assessed using a diet-induced obesity (DIO) model in mice. A representative protocol is as follows:
-
Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of several weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Treatment: Once obesity is established, mice are orally administered this compound (e.g., 30 mg/kg) or a vehicle control daily for a specified duration (e.g., 35 days).[2]
-
Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the study, various metabolic parameters can be assessed, including body composition (fat mass and lean mass), plasma levels of glucose, insulin, and lipids.
-
Data Analysis: The effects of this compound on body weight, food intake, and other metabolic parameters are compared between the treated and vehicle control groups.
Mandatory Visualization
Caption: NPY Y5 Receptor Signaling Cascade.
Caption: Workflow for In Vivo Efficacy Testing.
Conclusion
This compound is a well-characterized NPY Y5 receptor antagonist with high affinity and selectivity. Preclinical studies in rodent models of obesity demonstrated promising effects on reducing weight gain and food intake. However, these findings did not translate into clinically meaningful weight loss in human clinical trials, leading to the discontinuation of its development for the treatment of obesity.[8][9] Despite this outcome, this compound remains a valuable research tool for elucidating the physiological roles of the NPY Y5 receptor in energy homeostasis and other biological processes. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and metabolic disease.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 328232-95-7 | Neuropeptide Y Receptor | MOLNOVA [molnova.cn]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MK-0557
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy of MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist, in diet-induced obese (DIO) mouse models. The provided protocols are designed to guide researchers in assessing the therapeutic potential of this compound for obesity and related metabolic disorders.
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, and its effects on food intake are mediated, in part, through the Y5 receptor.[1] this compound is a selective antagonist of the NPY5R, which has been investigated for its potential to reduce food intake and body weight.[2] Preclinical studies in rodent models of obesity are crucial for elucidating the mechanism of action and therapeutic efficacy of compounds like this compound. This document outlines a detailed experimental protocol for an in vivo study using a diet-induced obesity mouse model.
Data Presentation
Table 1: Summary of In Vivo Efficacy of a Representative NPY5R Antagonist in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | NPY5R Antagonist (3 mg/kg) | NPY5R Antagonist (10 mg/kg) |
| Body Weight Change (%) | +5.2 ± 0.8 | -2.1 ± 0.5 | -4.5 ± 0.7*** |
| Cumulative Food Intake (g) | 85.3 ± 4.2 | 72.1 ± 3.1* | 65.8 ± 2.9 |
| Epididymal Fat Pad Weight (g) | 2.1 ± 0.2 | 1.6 ± 0.1 | 1.3 ± 0.1** |
| Fasting Blood Glucose (mg/dL) | 145 ± 8 | 128 ± 6 | 115 ± 5 |
| Plasma Insulin (ng/mL) | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.7 ± 0.2* |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control is denoted by *p<0.05, **p<0.01, ***p<0.001. Data is representative and synthesized from typical outcomes in such studies.[3]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Induction
This protocol describes the induction of obesity in mice through a high-fat diet, a common and translationally relevant model for studying obesity.[4][5]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat, e.g., Research Diets D12492)[6]
-
Standard Chow Diet (10% kcal from fat)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomize mice into two groups: control and DIO.
-
House mice individually to allow for accurate food intake monitoring.
-
Provide the control group with the standard chow diet.
-
Provide the DIO group with the HFD ad libitum.
-
Monitor body weight and food intake weekly for 10-14 weeks.
-
Mice are considered obese and ready for the study when the DIO group has a significantly higher body weight (typically 15-20% greater) than the control group.
This compound Administration in DIO Mice
This protocol details the preparation and administration of this compound to DIO mice.
Materials:
-
Diet-induced obese mice
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water[3]
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Vortex mixer
-
Weighing scale
Procedure:
-
Prepare the this compound formulation by suspending the required amount of compound in the 0.5% methylcellulose vehicle to achieve the desired final concentrations (e.g., 1 mg/mL, 3 mg/mL, 10 mg/mL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Randomize the DIO mice into treatment groups (e.g., Vehicle, this compound at 1, 3, and 10 mg/kg).
-
Administer the vehicle or this compound formulation orally via gavage once daily. The volume of administration should be based on the most recent body weight (e.g., 10 mL/kg).
-
Continue the treatment for the designated study duration (e.g., 4 weeks).
-
Monitor body weight and food intake daily or weekly.
Measurement of Metabolic Parameters
This protocol outlines the procedures for assessing key metabolic endpoints.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Glucometer and test strips
-
Centrifuge
-
Pipettes and tips
-
ELISA kits for insulin and leptin
-
Calipers for measuring fat pads
Procedure:
-
Fasting Blood Glucose and Insulin:
-
Fast mice for 6 hours before blood collection.
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose immediately using a glucometer.
-
Collect approximately 50-100 µL of blood into an EDTA tube for plasma separation.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure plasma insulin and leptin levels using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Oral Glucose Tolerance Test (OGTT): [6]
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer a 2 g/kg glucose solution orally via gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Adiposity Assessment:
-
At the end of the study, euthanize the mice.
-
Carefully dissect and weigh specific fat depots (e.g., epididymal, retroperitoneal, and mesenteric).
-
Mandatory Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: In Vivo Study Experimental Workflow.
References
- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using MK-0557
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y Receptor Y5 (NPY5R).[1] The NPY5R, a G protein-coupled receptor (GPCR) belonging to the Gi alpha subunit family, is predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis and appetite.[2][3][4] Upon activation by its endogenous ligand, Neuropeptide Y (NPY), the NPY5R initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] This signaling pathway makes the NPY5R a significant target for the development of therapeutics aimed at treating obesity and related metabolic disorders.
These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological activity of this compound and other potential NPY5R antagonists. The included methodologies cover radioligand binding assays to determine binding affinity and functional cAMP assays to assess antagonist potency.
Pharmacological Profile of this compound
The following table summarizes the quantitative data for this compound in various in vitro assays. This data is essential for comparing the potency and selectivity of the compound.
| Parameter | Receptor | Species | Cell Line | Assay Type | Value |
| Ki | NPY5R | Human | - | Radioligand Binding | 1.3 nM[1] |
| Ki | NPY5R | Rhesus | - | Radioligand Binding | Similar to Human[1] |
| Ki | NPY5R | Mouse | - | Radioligand Binding | Similar to Human[1] |
| Ki | NPY5R | Rat | - | Radioligand Binding | Similar to Human[1] |
| Binding | NPY1R, NPY2R, NPY4R | Human | - | Radioligand Binding | No significant binding at 10 µM[1] |
| Binding | NPY6R | Mouse | - | Radioligand Binding | No significant binding at 10 µM[1] |
NPY5 Receptor Signaling Pathway
Activation of the NPY5 receptor by NPY initiates a signaling cascade through the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentration and subsequent downstream effects, including modulation of protein kinase A (PKA) activity. The Gβγ subunits can also activate other signaling pathways, such as the MAPK/ERK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 6, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-0557 in Mouse Models
These application notes provide detailed protocols for the dosage and administration of MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist, in mouse models, particularly for studies related to obesity and metabolic disorders. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective antagonist of the neuropeptide Y5 receptor (NPY5R), which is implicated in the regulation of food intake and energy homeostasis.[1] As such, this compound is a valuable tool for investigating the role of the NPY5R signaling pathway in various physiological and pathological processes, most notably in the context of obesity. Preclinical studies in mice have demonstrated its efficacy in reducing body weight gain in diet-induced obese models.[1][2]
Data Presentation
Table 1: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Strain | C57BL/6J (commonly used for diet-induced obesity models) | [2] |
| Dosage Range | 1 mg/kg to 100 mg/kg | [2][3] |
| Effective Anti-Obesity Dose | 30 mg/kg and 100 mg/kg | [2] |
| Administration Route | Oral (p.o.) via gavage | [2] |
| Frequency | Once daily (QD) | [2] |
| Vehicle | 0.5% Methylcellulose in water | [4][5] |
Signaling Pathway
The neuropeptide Y5 receptor is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, neuropeptide Y (NPY), the receptor couples to an inhibitory G protein (Gi). This activation of Gi leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The NPY5R can also couple to other G proteins to activate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate protein kinase C (PKC) and downstream signaling cascades like the MAPK/ERK pathway.[6][7] this compound acts by blocking the binding of NPY to the Y5 receptor, thus inhibiting these downstream signaling events.
Caption: NPY5R Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% Methylcellulose (e.g., Sigma-Aldrich, 400 cP)
-
Sterile water for injection
-
Tween 80 (optional, as a surfactant to aid suspension)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Prepare the 0.5% Methylcellulose vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer.
-
Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining two-thirds of the sterile water as cold water or ice to facilitate dissolution.
-
Continue stirring in a cold water bath until the solution is clear and viscous.
-
(Optional) Add Tween 80 to a final concentration of 0.1-0.5% to improve the suspension of the compound.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Alternatively, use a homogenizer for a more uniform suspension.
-
-
Storage: Store the prepared suspension at 4°C, protected from light. It is recommended to prepare the suspension fresh daily or every few days to ensure stability. Before each use, vortex or shake the suspension well to ensure uniform distribution of the compound.
Protocol 2: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical experimental workflow for assessing the anti-obesity effects of this compound in C57BL/6J mice.
Materials and Animals:
-
Male C57BL/6J mice, 4-6 weeks old
-
High-fat diet (HFD), typically 60% kcal from fat (e.g., Research Diets, Inc. D12492)
-
Standard chow diet (control)
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle (0.5% Methylcellulose)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal scale
-
Metabolic cages (for food and water intake monitoring)
Experimental Workflow:
Caption: Experimental Workflow for a DIO Mouse Study.
Procedure:
-
Acclimatization (1 week): Upon arrival, house the mice in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C) and provide ad libitum access to standard chow and water for at least one week.
-
Induction of Obesity (8-12 weeks):
-
Divide the mice into two main groups: a control group that continues on the standard chow diet and a diet-induced obesity (DIO) group that is switched to a high-fat diet (HFD).
-
Monitor the body weight of the mice weekly. The DIO group should exhibit a significantly higher body weight compared to the control group after 8-12 weeks.
-
-
Randomization and Treatment (e.g., 4 weeks):
-
Once the DIO mice have reached a desired obese phenotype, randomize them into treatment groups (e.g., Vehicle control, this compound 30 mg/kg).
-
Administer this compound or vehicle via oral gavage once daily at a consistent time.
-
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily or every other day.
-
Food and Water Intake: House mice in metabolic cages to measure daily food and water consumption.
-
-
Endpoint Measurements: At the end of the treatment period, euthanize the mice and collect relevant samples and data.
-
Fat Pad Mass: Dissect and weigh various fat depots (e.g., epididymal, retroperitoneal, mesenteric).
-
Blood Analysis: Collect blood for the analysis of metabolic parameters such as glucose, insulin, leptin, and lipid profiles.
-
Organ Weights: Weigh other organs of interest, such as the liver.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the effect of this compound treatment compared to the vehicle control group.
Conclusion
This compound is a valuable pharmacological tool for studying the NPY5R pathway in mice. The provided protocols offer a framework for preparing and administering this compound and for conducting efficacy studies in a diet-induced obesity model. Adherence to these detailed methodologies will facilitate reproducible and reliable experimental outcomes for researchers in the field of metabolic disease and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparation of MK-0557 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist, for use in cell culture experiments. Adherence to these guidelines will ensure accurate and reproducible results in your in vitro studies.
Introduction
This compound is a potent and selective antagonist of the neuropeptide Y5 receptor (NPY5R), with a binding affinity (Ki) in the low nanomolar range.[1] It is a valuable tool for investigating the role of the NPY5R signaling pathway in various physiological processes. Proper preparation of this compound is critical for obtaining reliable and consistent data in cell-based assays.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 406.41 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 2 years, or -20°C for up to 1 year |
| Binding Affinity (Ki) | ~1.6 nM for human NPY5R |
| Selectivity | No significant binding to NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations up to 10 µM |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium appropriate for your cell line
-
Vortex mixer
-
Calibrated pipettes
Preparation of this compound Stock Solution (10 mM)
It is recommended to prepare a high-concentration stock solution of this compound in DMSO. This allows for minimal solvent addition to your cell culture, reducing the risk of solvent-induced artifacts.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 406.41 g/mol x 1000 mg/g = 4.06 mg
-
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh out 4.06 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot and store:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions and Dosing Cells
The final working concentration of this compound will depend on the specific cell type and experimental design. Based on its high potency (Ki ≈ 1.6 nM), a starting concentration in the range of 1-100 nM is recommended for most cell-based assays. A concentration-response curve should be performed to determine the optimal concentration for your specific experiment.
Procedure:
-
Thaw a stock solution aliquot:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To improve accuracy when preparing low nanomolar working concentrations, it is advisable to first prepare an intermediate dilution (e.g., 10 µM) in complete cell culture medium.
-
For example, to prepare 1 mL of a 10 µM intermediate solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium and mix well.
-
-
Prepare the final working solution:
-
Use the intermediate dilution or the stock solution to prepare the final working concentrations in complete cell culture medium.
-
For example, to prepare 1 mL of a 10 nM working solution from a 10 µM intermediate stock, add 1 µL of the 10 µM solution to 999 µL of complete cell culture medium.
-
-
Dose the cells:
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in your experiments.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NPY5R signaling pathway and the experimental workflow for preparing this compound.
Caption: NPY5R signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the preparation of this compound solutions.
References
Application Notes and Protocols for Studying Food Intake and Energy Expenditure with MK-0557
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist, in studies investigating food intake and energy expenditure. While clinical trials have shown that this compound alone does not produce clinically meaningful weight loss in humans, it remains a valuable tool for preclinical research aimed at understanding the role of the NPY5R in energy homeostasis.
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, stimulating food intake and decreasing energy expenditure, primarily through the Y1 and Y5 receptors.[1] The NPY5 receptor has been a key target for the development of anti-obesity therapeutics. This compound is a potent and highly selective antagonist for the NPY5R.[2] Although its clinical efficacy as a monotherapy for obesity has been limited,[2][3] its utility in elucidating the physiological functions of the NPY5R in preclinical models is significant. These notes provide detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
Clinical Trial Data Summary
While preclinical data on this compound is not extensively published, clinical trials have provided quantitative data on its effects on body weight.
| Study | Dosage | Duration | Subject Population | Key Findings on Body Weight | Reference |
| Dose-ranging study | 1 mg/day (optimal dose) | 12 weeks | Overweight and obese patients | Data suggested this dose for further studies. | [2] |
| Multicenter, randomized, double-blind, placebo-controlled trial | 1 mg/day | 52 weeks | 1661 overweight and obese patients | Statistically significant but not clinically meaningful weight loss. | [2] |
| Study on weight regain after very-low-calorie diet (VLCD) | 1 mg/day | 52 weeks | Obese patients who had lost ≥6% of initial body weight on a VLCD | This compound group regained less weight (+1.5 kg) compared to placebo (+3.1 kg), a statistically significant but small difference. | [3][4] |
| Combination therapy trials | Not specified | 24-52 weeks | Overweight and obese individuals | Failed to produce weight loss greater than 1.6 kg over and above the effects of sibutramine or orlistat alone. | [3] |
Signaling Pathways and Experimental Workflows
Neuropeptide Y Signaling Pathway in Appetite Regulation
Caption: NPY signaling pathway in the regulation of appetite and energy expenditure.
In Vitro Characterization of this compound Workflow
Caption: Workflow for the in vitro characterization of this compound's binding and functional activity.
In Vivo Study of Food Intake and Energy Expenditure Workflow
Caption: Experimental workflow for in vivo studies of this compound on food intake and energy expenditure.
Experimental Protocols
In Vitro Protocols
1. Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for the NPY5 receptor.
-
Materials:
-
HEK293 cells stably expressing human NPY5 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radiolabeled NPY5R ligand (e.g., [¹²⁵I]-PYY).
-
This compound.
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Culture and harvest HEK293-hNPY5R cells. Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer and determine protein concentration.
-
Binding Reaction: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and increasing concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature to reach equilibrium (e.g., 90-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of this compound to antagonize the NPY-induced inhibition of cAMP production.
-
Materials:
-
CHO-K1 cells stably co-expressing the human NPY5 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells endogenously expressing adenylyl cyclase.
-
Stimulation buffer.
-
Forskolin (adenylyl cyclase activator).
-
NPY (agonist).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol:
-
Cell Culture: Seed cells in 96-well plates and allow them to attach overnight.
-
Assay: Replace the culture medium with stimulation buffer.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of NPY and forskolin to stimulate then inhibit cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Signal Detection: Stop the reaction and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for this compound's ability to block the NPY-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
This model is relevant for studying the effects of anti-obesity compounds.
-
Materials:
-
Protocol:
-
Randomize mice into two groups: control and HFD.
-
Feed the control group a standard chow diet and the HFD group a high-fat diet for 10-16 weeks.[6]
-
Monitor body weight and food intake weekly.
-
Mice on the HFD will develop an obese phenotype with increased body weight and adiposity.
-
These DIO mice are then ready for treatment with this compound.
-
2. Evaluation of Food Intake and Body Weight
-
Materials:
-
DIO mice.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Metabolic cages or standard cages with food hoppers.
-
Animal scale.
-
-
Protocol:
-
Acclimatize DIO mice to individual housing and handling.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage at a consistent time.
-
Measure food intake daily by weighing the food hopper. Account for any spillage.[8]
-
Measure body weight daily or weekly.[8]
-
The study duration can range from a few days to several weeks.
-
Data Analysis: Compare food intake and body weight changes between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
3. Measurement of Energy Expenditure (Indirect Calorimetry)
-
Materials:
-
DIO mice treated with this compound or vehicle.
-
Indirect calorimetry system (e.g., Oxymax/CLAMS).
-
-
Protocol:
-
Following a period of treatment with this compound, place individual mice into the calorimetry chambers.
-
Allow for an acclimatization period within the chambers (e.g., 24 hours).
-
Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) over a set period (e.g., 24-48 hours).
-
The system will also monitor locomotor activity.
-
Data Analysis: Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure (EE) using the Weir equation. Analyze the data for differences between treatment groups, often separating the light and dark cycles. It is recommended to use analysis of covariance (ANCOVA) with body mass as a covariate to account for differences in body size.
-
4. Pair-Feeding Study
This study design helps to differentiate the effects of a compound on energy expenditure from its effects on food intake.[9]
-
Protocol:
-
Include three groups of DIO mice:
-
Group 1: Vehicle-treated, ad libitum access to food.
-
Group 2: this compound-treated, ad libitum access to food.
-
Group 3: Vehicle-treated, pair-fed to the this compound group.
-
-
Measure the daily food intake of the this compound-treated group (Group 2).
-
On the following day, provide the pair-fed group (Group 3) with the same amount of food that was consumed by Group 2 on the previous day.
-
Monitor body weight changes in all three groups.
-
Data Analysis: If the this compound-treated group loses more weight than the pair-fed group, it suggests that this compound also increases energy expenditure. A study with a Y5 antagonist showed that the antagonist-treated group had a greater decrease in body weight than the pair-fed group, indicating an effect on thermogenesis.[9]
-
Conclusion
This compound is a critical pharmacological tool for investigating the role of the NPY5 receptor in the complex regulation of food intake and energy expenditure. While its therapeutic potential as a standalone anti-obesity drug is limited, the protocols outlined in these application notes provide a robust framework for researchers to conduct preclinical studies. By employing these methodologies, scientists can further unravel the intricate neural circuits governing energy balance and potentially identify novel combination therapies for the treatment of obesity and metabolic disorders.
References
- 1. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0557 in Diet-Induced Obesity Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system is a critical regulator of energy homeostasis, with the Y5 receptor subtype being strongly implicated in the orexigenic (appetite-stimulating) effects of NPY. In the context of diet-induced obesity (DIO), antagonism of the NPY Y5 receptor presents a therapeutic strategy for reducing food intake and promoting weight loss. These application notes provide a comprehensive overview of the use of this compound in DIO rodent models, including detailed experimental protocols, quantitative data on its efficacy, and insights into its mechanism of action. While this compound showed promise in preclinical models, it is important to note that it did not produce clinically meaningful weight loss in human trials.[1][2][3]
Mechanism of Action
Neuropeptide Y, a 36-amino acid peptide, is a powerful stimulant of food intake when administered into the brain.[4] Its effects are mediated through a family of G-protein coupled receptors, including the Y1 and Y5 subtypes, which are known to mediate the orexigenic actions of NPY.[5] The Y5 receptor, in particular, is a prime candidate for mediating some of NPY's effects on energy balance.[6] Chronic activation of the Y5 receptor can lead to hyperphagia and obesity.[7] this compound acts as a selective antagonist at the Y5 receptor, thereby blocking the downstream signaling pathways that promote food intake and energy storage. This antagonism is believed to contribute to a reduction in body weight gain and adiposity in the context of a high-fat diet.[4]
Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of NPY, the Y5 receptor activates intracellular signaling cascades that ultimately influence neuronal activity and feeding behavior. Antagonism of this receptor by this compound inhibits these downstream effects.
Quantitative Data Summary
The following tables summarize the effects of a selective NPY Y5 receptor antagonist, analogous to this compound, in a diet-induced obesity mouse model.
Table 1: Effect of a Y5R Antagonist on Body Weight Gain in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | % Reduction in Weight Gain vs. Vehicle |
| Vehicle | 35.2 ± 0.5 | 37.2 ± 0.6 | 2.0 ± 0.3 | - |
| Y5R Antagonist (30 mg/kg) | 35.4 ± 0.4 | 36.1 ± 0.5 | 0.7 ± 0.2 | 65% |
| Y5R Antagonist (100 mg/kg) | 35.1 ± 0.6 | 35.3 ± 0.7 | 0.2 ± 0.3 | 90% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are synthesized from representative studies of selective Y5R antagonists in DIO mice. |
Table 2: Effect of a Y5R Antagonist on Caloric Intake and Adipose Tissue Weight in DIO Mice
| Treatment Group | Mean Caloric Intake (kcal/day) | Mesenteric Adipose Tissue Weight (g) | Plasma Insulin (ng/mL) |
| Lean Control | 12.5 ± 0.3 | 0.4 ± 0.05 | 0.5 ± 0.1 |
| DIO Vehicle | 16.9 ± 0.5 | 1.4 ± 0.1 | 2.0 ± 0.3 |
| DIO + Y5R Antagonist (100 mg/kg) | 14.8 ± 0.4 | 0.9 ± 0.1 | 1.1 ± 0.2* |
| Data are presented as mean ± SEM. *p < 0.05 compared to DIO vehicle. Data are synthesized from representative studies of selective Y5R antagonists in DIO mice.[4] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
A common and relevant model for studying obesity is the diet-induced obesity model in C57BL/6J mice, which are susceptible to developing obesity and metabolic syndrome-like characteristics when fed a high-fat diet.
Protocol for Induction of Diet-Induced Obesity:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: House mice individually or in small groups in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) ad libitum. A common formulation is 45-60% kcal from fat.
-
-
Duration: Maintain mice on their respective diets for a period of 8-12 weeks to induce a stable obese phenotype, characterized by significantly increased body weight and adiposity compared to the control group.
-
Monitoring: Monitor body weight and food intake weekly throughout the induction period.
This compound Administration
This compound is orally bioavailable and can be administered via oral gavage.
Protocol for Oral Gavage Administration:
-
Preparation of Dosing Solution:
-
Formulate this compound in a suitable vehicle, such as 0.5% methylcellulose in water.
-
Prepare a stock solution and dilute to the desired final concentrations for dosing (e.g., 30 mg/kg and 100 mg/kg).
-
-
Dosing Procedure:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer. The volume should typically not exceed 10 mL/kg of body weight.[8][9][10]
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the vehicle to the control group using the same procedure.
-
-
Frequency: Administer this compound or vehicle once daily for the duration of the study (e.g., 2-4 weeks).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a DIO mouse model.
Endpoint Measurements
a. Body Weight and Food Intake:
-
Measure individual body weights weekly using a calibrated scale.
-
Measure food intake by weighing the provided food at the beginning and end of each week, accounting for any spillage.
b. Adipose Tissue Collection and Weight:
-
At the end of the study, euthanize the mice.
-
Dissect and weigh specific fat pads (e.g., epididymal, mesenteric, subcutaneous) to assess changes in adiposity.
c. Blood Collection and Analysis:
-
Collect blood via cardiac puncture or from the retro-orbital sinus.
-
Separate plasma or serum and store at -80°C.
-
Analyze plasma/serum for levels of insulin, glucose, and other metabolic markers using commercially available ELISA kits or biochemical analyzers.
Conclusion
This compound, as a selective NPY Y5 receptor antagonist, demonstrates efficacy in reducing body weight gain, food intake, and adiposity in preclinical rodent models of diet-induced obesity.[4] The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds. While the preclinical data were promising, the lack of robust clinical efficacy in humans highlights the complexities of translating findings from rodent models to human obesity treatment.[1][2][3] Nevertheless, the study of compounds like this compound continues to provide valuable insights into the role of the NPY system in energy homeostasis and the challenges of developing effective anti-obesity therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for In Vivo Efficacy Assessment of MK-0557
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y Receptor Type 5 (NPY5R).[1][2] Neuropeptide Y (NPY) is a powerful orexigenic peptide in the central nervous system, meaning it stimulates food intake.[3][4][5] The NPY system, particularly through the Y1 and Y5 receptors, plays a significant role in regulating energy homeostasis.[3][6] Antagonism of the NPY5R is therefore a therapeutic strategy for the treatment of obesity.[1][2][6] These application notes provide detailed protocols for the in vivo assessment of this compound efficacy in a diet-induced obesity (DIO) mouse model, a common preclinical model that mimics human obesity resulting from excessive consumption of high-fat foods.[7][8]
Mechanism of Action: NPY5R Signaling Pathway
This compound exerts its effects by blocking the downstream signaling cascade initiated by the binding of NPY to the NPY5R. This G-protein coupled receptor, upon activation, typically leads to an increase in intracellular calcium and a decrease in cyclic adenosine monophosphate (cAMP), ultimately promoting food-seeking behavior and fat storage. By inhibiting this pathway, this compound is expected to reduce food intake and prevent weight gain.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of an NPY5R Antagonist in Diet-Induced Obese Mice
| Parameter | Vehicle Control | 30 mg/kg | 100 mg/kg |
| Body Weight Gain (g) over 2 weeks | ~2.0 | Significantly Suppressed (dose-dependent) | Significantly Suppressed (dose-dependent) |
| Caloric Intake Reduction (%) | 0 | 7.6 | 10.0 |
| Data from a 2-week study in male C57BL/6J mice on a moderately high-fat diet (32.6% calories from fat). Dosing was once daily via oral gavage.[5] |
Table 2: Preclinical Efficacy of this compound in Lean Mice on a Medium High-Fat Diet
| Treatment Group | Body Weight Gain Reduction (%) at Day 35 |
| This compound (30 mg/kg PO QD) | 40 |
| Data from a 35-day study in lean mice on a medium high-fat diet (4.2 kcal/g).[1] |
Table 3: Clinical Trial Results of this compound on Weight Regain
| Parameter | Placebo | This compound (1 mg/day) |
| Mean Weight Regain at 52 Weeks (kg) | +3.1 | +1.5 |
| Data from a 52-week study in patients who had lost ≥6% of initial body weight on a very-low-calorie diet (VLCD). The difference was statistically significant (p=0.014) but not considered clinically meaningful.[9][10] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice, a prerequisite for testing the efficacy of anti-obesity compounds like this compound.
Materials:
-
Male C57BL/6J mice (6 weeks old)[8]
-
Standard chow diet (e.g., 10% kcal from fat)[7]
-
Animal caging with environmental controls
Procedure:
-
Acclimatize 6-week-old male C57BL/6J mice for one week on a standard chow diet.
-
Record baseline body weight and fasting glucose levels.[7]
-
Randomize mice into two groups: a control group and a diet-induced obesity (DIO) group.
-
Feed the control group a standard low-fat diet and the DIO group a high-fat diet for 15 weeks.[11]
-
House mice individually in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[11]
-
Monitor body weight and food intake weekly.
-
After 15 weeks, the DIO group should exhibit a significantly higher body weight and fat mass compared to the control group, indicating the successful induction of obesity.
Protocol 2: Assessment of this compound Efficacy in DIO Mice
This protocol details the administration of this compound to DIO mice and the subsequent assessment of its effects on body weight, food intake, and metabolic parameters.
Materials:
-
Diet-induced obese (DIO) mice
-
This compound
-
Vehicle: 0.5% methylcellulose in distilled water[5]
-
Oral gavage needles[12]
-
Metabolic cages (for food intake and energy expenditure measurements)
-
Equipment for body composition analysis (DEXA or QMR)
-
Kits for plasma glucose and insulin measurement
Procedure:
-
Select DIO mice and divide them into treatment groups (e.g., vehicle, this compound 30 mg/kg, this compound 100 mg/kg), matching for average body weight and food intake.[5]
-
Prepare a suspension of this compound in 0.5% methylcellulose.
-
Administer the vehicle or this compound suspension daily via oral gavage for a period of 2 to 4 weeks.[5]
-
Measure body weight, food intake, and water intake daily or weekly.[5]
-
Endpoint Measurements:
-
Body Composition: At the end of the study, perform body composition analysis using Dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (QMR) to determine fat mass and lean mass.[6]
-
Plasma Analysis: Collect blood samples at the end of the study to measure plasma levels of glucose and insulin.[5]
-
Optional - Energy Expenditure: Acclimatize a subset of mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) to assess energy expenditure.
-
Optional - Pharmacokinetics: At selected time points after the final dose, collect blood samples to determine the plasma concentration of this compound.[5]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group. A significant reduction in body weight gain, food intake, and/or fat mass in the this compound treated groups would indicate in vivo efficacy.
References
- 1. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Physical Form of the Diet on Food Intake, Growth, and Body Composition Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 10. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Downstream Effects of NPY Y5 Receptor Antagonism with MK-0557
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating energy homeostasis, with its potent orexigenic (appetite-stimulating) effects mediated through a family of G-protein coupled receptors (GPCRs).[1][2] Among these, the NPY Y5 receptor is considered a prime candidate for mediating NPY's effects on food intake and energy balance.[2][3][4] MK-0557 is a potent, highly selective, and orally available NPY Y5 receptor antagonist developed as a potential anti-obesity therapeutic.[5][6] Although clinical trials did not demonstrate clinically meaningful weight loss in humans, the study of this compound provides a valuable framework for characterizing the downstream effects of NPY Y5 receptor antagonism.[3][6][7][8]
These application notes provide detailed protocols for measuring the in vitro and in vivo downstream effects of NPY Y5 receptor antagonism using this compound as a reference compound.
NPY Y5 Receptor Signaling Pathways
The NPY Y5 receptor, a GPCR, couples primarily to Gαi proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[1] Activation can also lead to the stimulation of other pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade and the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.[9][10][11][12]
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 1.3 nM | [5] |
| Ki | Rhesus | 1.3 nM | [5] |
| Ki | Mouse | 1.3 nM | [5] |
| Ki | Rat | 1.3 nM | [5] |
| Selectivity | >1000-fold vs. Y1, Y2, Y4 | Human | [5] |
Table 2: Summary of this compound Effects in Preclinical Models
| Model | Treatment | Key Downstream Effects | Outcome | Reference |
| Diet-Induced Obese (DIO) Mice | 30 mg/kg PO QD for 35 days | Reduced food intake | 40% reduction in body-weight gain | [5] |
| DIO Mice | 30 mg/kg PO QD for 7 days | Reduced food intake | Reduction in body weight gain and adiposity | [2] |
| DIO Rodents | Not specified | Reduced food intake, adiposity | Ameliorated DIO, improved hyperinsulinemia | [4] |
Table 3: Summary of this compound Clinical Trial Outcomes (Obesity)
| Study Duration | Patient Population | Dose | Primary Outcome (Weight Change) | Result | Reference |
| 52 Weeks | 1661 overweight/obese patients | 1 mg/day | Placebo-subtracted weight loss | 1.1 kg | [7] |
| 52 Weeks | 359 obese patients (post-VLCD) | 1 mg/day | Difference in weight regain vs. placebo | 1.6 kg less regain (p=0.014) | [8] |
VLCD: Very-Low-Calorie Diet. The study concluded the small effect was not clinically meaningful.[8]
Experimental Protocols: In Vitro Assays
The following protocols describe methods to quantify the antagonistic activity of this compound at the NPY Y5 receptor and its impact on downstream signaling cascades.
Protocol 1: Radioligand Binding Assay
-
Principle: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-Peptide YY) for binding to membranes from cells expressing the NPY Y5 receptor.
-
Materials:
-
Cell line stably expressing human NPY Y5 receptor (e.g., CHO-K1, HEK293).
-
Cell membrane preparation from the above cell line.
-
Radioligand: 125I-Peptide YY (125I-PYY).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
This compound serial dilutions.
-
Non-specific binding control: High concentration of unlabeled NPY (1 µM).
-
Scintillation counter and vials.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific control, or 50 µL of this compound dilution.
-
Add 50 µL of 125I-PYY (at a final concentration near its Kd).
-
Add 100 µL of cell membrane preparation (5-20 µg protein).
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Protocol 2: cAMP Accumulation Assay
-
Principle: NPY Y5 receptor activation inhibits adenylyl cyclase, leading to decreased cAMP levels. This assay measures the ability of this compound to block the NPY-induced inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
NPY Y5 receptor-expressing cells.
-
Assay Buffer: HBSS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (adenylyl cyclase activator).
-
NPY agonist (e.g., NPY).
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaLISA).
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace media with assay buffer containing serial dilutions of this compound and incubate for 20 minutes.
-
Add the NPY agonist at a concentration that gives ~80% of its maximal effect (EC80).
-
Immediately add forskolin (final concentration ~10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the response of forskolin alone (100%) and the NPY agonist + forskolin (0%).
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: RhoA Activation Assay (G-LISA / Pull-Down)
-
Principle: To measure the effect of this compound on NPY-induced activation of the small GTPase RhoA. Active, GTP-bound RhoA is captured and quantified.[12]
-
Materials:
-
NPY Y5 receptor-expressing cells (e.g., SK-N-AS neuroblastoma cells).[12]
-
NPY agonist.
-
This compound.
-
RhoA activation assay kit (e.g., G-LISA or Rhotekin-RBD pull-down based).
-
Lysis buffer.
-
-
Procedure:
-
Culture cells to ~80% confluency. Serum-starve for 4-6 hours if necessary.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate with NPY agonist (e.g., 10⁻⁸ M NPY) for 5-10 minutes.[12]
-
Immediately place plates on ice, aspirate media, and lyse cells.
-
Clarify lysates by centrifugation.
-
Measure protein concentration and normalize samples.
-
Proceed with the RhoA activation assay as per the manufacturer's protocol (either ELISA-based quantification or pull-down followed by Western blotting for RhoA).
-
-
Data Analysis:
-
Quantify the amount of active RhoA in each sample.
-
Express data as a percentage of the maximal activation induced by the NPY agonist alone.
-
Determine the inhibitory effect of different concentrations of this compound.
-
Experimental Protocols: In Vivo Assays
Protocol 4: Diet-Induced Obesity (DIO) Mouse Model
-
Principle: To assess the in vivo efficacy of this compound in a physiologically relevant model of obesity. The antagonist's effect on body weight gain, food intake, and adiposity is measured in mice fed a high-fat diet.[4][5]
-
Materials:
-
Male C57BL/6J mice (prone to DIO).
-
Standard chow diet.
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
This compound formulation for oral gavage (PO).
-
Vehicle control.
-
Metabolic cages for monitoring food intake.
-
Equipment for measuring body composition (e.g., DEXA or MRI).
-
-
Procedure:
-
Acclimatize mice (e.g., 6-8 weeks old) for one week.
-
Switch mice from standard chow to an HFD to induce obesity. Monitor body weight weekly.
-
After 6-10 weeks on HFD, when mice have a significantly higher body weight than chow-fed controls, randomize them into treatment groups (e.g., Vehicle, this compound at 10, 30 mg/kg).
-
Administer treatment daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Measurements:
-
Body Weight: Measure daily or 3 times per week.
-
Food Intake: Measure daily for at least the first week and then periodically using metabolic cages.
-
Body Composition: Measure fat mass and lean mass at baseline and at the end of the study.
-
-
Terminal Endpoints:
-
At the end of the study, collect blood for analysis of metabolic parameters (glucose, insulin, lipids, leptin).[8]
-
Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
-
-
Data Analysis:
-
Compare the change in body weight, cumulative food intake, and final fat mass between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze changes in metabolic markers to assess effects on insulin sensitivity and lipid profiles.
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of MK-0557 in Research Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y Receptor Y5 (NPY5R). NPY5R is a G-protein coupled receptor predominantly expressed in the hypothalamus and is implicated in the regulation of food intake and energy homeostasis. Antagonism of this receptor has been investigated as a potential therapeutic strategy for the treatment of obesity. These application notes provide a summary of preclinical data and detailed protocols for the long-term administration of this compound in a diet-induced obesity (DIO) mouse model.
Data Presentation
The following tables summarize the quantitative effects of chronic oral administration of an NPY5R antagonist, structurally and functionally similar to this compound, on body weight and caloric intake in a diet-induced obesity mouse model. The data is based on a 2-week study in C57BL/6J mice fed a moderately high-fat diet.[1]
Table 1: Effect of NPY5R Antagonist on Body Weight Gain in Diet-Induced Obese Mice [1]
| Treatment Group | Dose (mg/kg, p.o.) | Study Duration (weeks) | Mean Body Weight Gain (g) | % Reduction in Body Weight Gain vs. Vehicle |
| Vehicle | - | 2 | 2.0 | - |
| NPY5R Antagonist | 30 | 2 | Not specified, significantly suppressed | Dose-dependent |
| NPY5R Antagonist | 100 | 2 | Not specified, significantly suppressed | Dose-dependent |
Table 2: Effect of NPY5R Antagonist on Caloric Intake in Diet-Induced Obese Mice [1]
| Treatment Group | Dose (mg/kg, p.o.) | Study Duration (weeks) | % Reduction in Caloric Intake vs. Vehicle |
| Vehicle | - | 2 | - |
| NPY5R Antagonist | 30 | 2 | 7.6% |
| NPY5R Antagonist | 100 | 2 | 10.0% |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol describes the induction of obesity in C57BL/6J mice through the administration of a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal caging with bedding
-
Water bottles
-
Animal scale
Procedure:
-
Acclimation: Upon arrival, acclimate mice to the animal facility for at least one week. House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Baseline Measurements: After the acclimation period, record the initial body weight of each mouse.
-
Dietary Regimen:
-
Control Group: Continue to feed the mice with the standard chow diet ad libitum.
-
DIO Group: Switch the diet of the experimental group to the high-fat diet ad libitum.
-
-
Monitoring:
-
Monitor the body weight of each mouse weekly.
-
Measure food and water consumption twice weekly.
-
Observe the general health and behavior of the animals daily.
-
-
Induction Period: Continue the respective diets for a period of 8-12 weeks, or until a significant difference in body weight is observed between the control and DIO groups.
Chronic Oral Gavage Administration of this compound Protocol
This protocol details the procedure for the long-term daily administration of this compound to DIO mice via oral gavage.
Materials:
-
Diet-Induced Obese (DIO) mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Animal scale
-
Flexible plastic or stainless steel oral gavage needles (20-22 gauge for mice)
-
Syringes (1 ml)
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the mice.
-
Prepare the dosing solution by suspending the calculated amount of this compound in the vehicle.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by grasping the loose skin over the neck and back (scruffing) to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.
-
The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.
-
Continue daily monitoring of the animal's health.
-
-
Long-Term Dosing: Repeat the oral gavage procedure daily for the duration of the study.
Mandatory Visualizations
Signaling Pathway of NPY5R
Caption: NPY5R Signaling Pathway.
Experimental Workflow for Long-Term this compound Administration
Caption: Experimental Workflow.
References
Application of MK-0557 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MK-0557 is a potent and highly selective, orally available antagonist of the Neuropeptide Y Receptor Type 5 (NPY5R).[1] In the field of neuroscience, research involving this compound has predominantly focused on its role in the regulation of energy homeostasis, specifically concerning appetite, feeding behavior, and obesity. While it showed promise in preclinical models, its effects in human clinical trials for weight management were modest.[2][3][4] More recently, its potential application has been explored in other central nervous system disorders, such as cognitive impairment in schizophrenia, although detailed results from these investigations are not widely published.[5]
Mechanism of Action: Neuropeptide Y (NPY) is a powerful orexigenic peptide in the central nervous system, promoting food intake and decreasing energy expenditure, primarily through the activation of NPY1 and NPY5 receptors.[2] this compound exerts its effects by specifically blocking the NPY5 receptor, thereby inhibiting the downstream signaling cascades that lead to increased appetite. The NPY5 receptor is a G-protein coupled receptor (GPCR). Its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Furthermore, NPY5R activation has been shown to stimulate the RhoA and Extracellular Signal-Regulated Kinase (ERK1/2) signaling pathways, which are implicated in cell growth and motility.[1][2][8][9] By antagonizing this receptor, this compound is designed to prevent these NPY-mediated effects, leading to a reduction in food intake and potentially promoting weight loss.
Preclinical Research Applications: In preclinical studies, this compound has been instrumental in elucidating the role of the NPY5R in feeding behavior. In rodent models, it has been shown to:
-
Antagonize hyperphagia and body-weight gain induced by NPY5R-selective agonists.[1]
-
Significantly reduce body-weight gain in diet-induced obese (DIO) mice.[1]
-
Decrease food intake in acute feeding models.[9]
These studies have validated the NPY5R as a target for anti-obesity therapeutics, even though this compound's clinical efficacy as a monotherapy was limited.
Clinical Research Applications: this compound has been evaluated in several clinical trials for obesity. These trials demonstrated a statistically significant, but not clinically meaningful, effect on weight loss and prevention of weight regain compared to placebo.[3][4] The compound was generally well-tolerated in these studies.[2]
A Phase IIa clinical trial was also initiated to evaluate the efficacy of this compound for treating cognitive impairment in patients with schizophrenia (NCT00482430), indicating an interest in the role of the NPY5R in higher-order cognitive functions beyond appetite regulation.[5] However, the detailed results of this trial have not been broadly disseminated in peer-reviewed literature.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference |
| Ki | Human NPY5R | 1.3 nM | [1] |
| Ki | General NPY5R | 1.6 nM | [1][10] |
| Binding Selectivity | Human NPY1R, NPY2R, NPY4R; Mouse NPY6R | No significant binding at 10 µM | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Species | Dose | Outcome | Reference |
| Agonist-Induced Food Intake | Rat | 1 mg/kg, p.o. | 93% inhibition of food intake | [9] |
| Diet-Induced Obesity | Mouse | 30 mg/kg/day, p.o. for 35 days | 40% reduction in body-weight gain | [1] |
Table 3: Clinical Trial Results for this compound in Obesity
| Study Population | Duration | Dose | Primary Outcome | Result | Reference |
| Overweight/Obese Patients (n=1661) | 52 weeks | 1 mg/day | Placebo-subtracted weight loss | 1.1 kg | [2] |
| Obese Patients after VLCD (n=359) | 52 weeks | 1 mg/day | Difference in weight regain vs. placebo | 1.6 kg (Placebo: +3.1 kg, this compound: +1.5 kg) | [3][6] |
Experimental Protocols
1. Protocol for In Vitro NPY5R Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a compound like this compound to the NPY5R.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the NPY5 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human NPY5R.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable NPY5R radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution in DMSO.
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Gamma counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. The final concentration should typically range from 0.1 nM to 10 µM.
-
In a 96-well plate, set up the assay in triplicate for total binding, non-specific binding, and each concentration of this compound.
-
To each well, add:
-
50 µL of binding buffer (for total binding) OR 50 µL of 1 µM NPY (for non-specific binding) OR 50 µL of this compound dilution.
-
50 µL of [¹²⁵I]-PYY at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Protocol for Diet-Induced Obesity (DIO) Mouse Model and this compound Treatment
This protocol outlines a general procedure for evaluating the efficacy of this compound in a DIO mouse model.
-
Objective: To assess the effect of chronic oral administration of this compound on body weight gain in mice fed a high-fat diet.
-
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-Fat Diet (HFD): e.g., 60% kcal from fat.
-
Control Diet (Chow): Standard rodent chow.
-
This compound.
-
Vehicle: e.g., 10% DMSO in corn oil.[1]
-
Oral gavage needles.
-
Animal scale.
-
-
Procedure:
-
Acclimatize mice for one week with ad libitum access to chow and water.
-
Randomize mice into two groups: Control (chow diet) and HFD.
-
Feed the mice their respective diets for 8-12 weeks to induce an obese phenotype in the HFD group. Monitor body weight weekly.
-
After the induction period, randomize the HFD mice into two subgroups: Vehicle and this compound treatment.
-
Prepare the this compound dosing solution (e.g., for a 30 mg/kg dose) in the vehicle.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 35 days).[1]
-
Continue to provide the respective diets ad libitum.
-
Monitor body weight and food intake daily or several times per week.
-
-
Data Analysis:
-
Calculate the change in body weight from the start of treatment for each group.
-
Compare the body weight gain between the vehicle-treated and this compound-treated HFD groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze food intake data to determine if the effect on body weight is associated with changes in caloric consumption.
-
Visualizations
Caption: NPY5R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a Diet-Induced Obesity (DIO) study with this compound.
References
- 1. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-0557 solubility and stability in experimental buffers
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with MK-0557. It includes details on solubility and stability in common experimental buffers, troubleshooting advice, and experimental protocols to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended. This compound exhibits good solubility in these organic solvents. When preparing for aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q2: How soluble is this compound in aqueous buffers?
A2: this compound has limited solubility in aqueous buffers. Direct dissolution in buffers like PBS may be challenging. A common method is to first dissolve the compound in an organic solvent (e.g., DMF or DMSO) and then dilute it into the aqueous buffer. For a 1:1 mixture of DMF:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.
Q3: What is the stability of this compound in solid form and in solution?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. When in solution, it is recommended to store aliquots at -20°C and use them within one month to maintain potency. It is advisable to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
A4: Precipitation in cell culture media can occur due to the low aqueous solubility of this compound, especially at higher concentrations. This can be exacerbated by components in the media such as proteins and salts. To address this, ensure the final concentration of the organic solvent from your stock solution is minimal (typically <0.5%). You can also try preparing a fresh dilution from your stock solution just before the experiment. If precipitation persists, consider using a lower concentration of this compound or incorporating a solubilizing agent, though the latter should be validated for non-interference with your assay.
Q5: How should I prepare this compound for oral administration in animal studies?
A5: For oral gavage in preclinical studies, particularly with mice, a common approach for compounds with low water solubility is to prepare a suspension. A frequently used vehicle is an aqueous solution of 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC). The compound is first wetted with a small amount of a surfactant like Tween 80, then the vehicle is gradually added while vortexing to ensure a uniform suspension.
Data Summary
This compound Solubility
| Solvent/Buffer | Concentration | Temperature | Notes |
| Dimethylformamide (DMF) | 5 mg/mL | Room Temperature | Suitable for high-concentration stock solutions. |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL | Room Temperature | Suitable for high-concentration stock solutions. |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Room Temperature | Represents solubility in a mixed aqueous/organic system. |
This compound Stability
| Form | Storage Condition | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Store desiccated. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 406.4 g/mol ), add 246 µL of DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cellular effects.
-
Protocol 2: Preparation of this compound for Oral Gavage in Mice
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
-
Suspension Formulation:
-
Calculate the required amount of this compound for your dosing group.
-
In a suitable tube, add the weighed this compound powder.
-
Add a small volume of the 0.5% methylcellulose solution to form a paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously vortexing to create a homogenous suspension.
-
Maintain the suspension under constant agitation (e.g., using a stir plate) during dosing to ensure uniform delivery.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | - Incomplete dissolution of stock solution.- Precipitation of the compound in the assay buffer.- Degradation of the compound due to improper storage. | - Ensure the stock solution is fully dissolved before making dilutions.- Prepare fresh working solutions for each experiment and use them immediately.- Check the final solvent concentration and consider reducing it.- Aliquot stock solutions and avoid repeated freeze-thaw cycles. |
| Precipitation upon dilution in aqueous buffer | - The concentration of this compound exceeds its solubility limit in the final buffer composition. | - Reduce the final concentration of this compound.- Increase the proportion of organic co-solvent if the experimental system allows.- Prepare the dilution immediately before use and vortex thoroughly during addition. |
| Difficulty in creating a uniform suspension for in vivo studies | - Inadequate wetting of the compound powder.- Insufficient mixing energy. | - First, create a paste of the compound with a small amount of the vehicle before adding the full volume.- Use a high-speed vortexer or a homogenizer to ensure a fine, uniform suspension.- Continuously stir the suspension during the dosing procedure. |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the signaling pathway of the Neuropeptide Y5 Receptor (NPY5R), which is antagonized by this compound.
Caption: NPY5R signaling pathway antagonized by this compound.
Optimizing MK-0557 dosage for maximal in vivo effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with MK-0557, a selective neuropeptide Y5 (NPY5) receptor antagonist. The information provided is intended to guide experimental design and address potential challenges during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the neuropeptide Y receptor type 5 (NPY5R).[1][2] Neuropeptide Y (NPY) is a powerful appetite stimulant (orexigenic neuropeptide), and the NPY5R is one of the receptors through which it exerts its effects on food intake and energy homeostasis.[3][4][5] By blocking the NPY5R, this compound is designed to inhibit NPY-driven feeding behavior.[4] It has a high affinity for the human NPY5R with a Ki of 1.3 nM and shows similar affinity for the receptor in rhesus monkeys, mice, and rats.[1] Notably, it displays no significant binding to other NPY receptors such as NPY1R, NPY2R, NPY4R, or the mouse NPY6R at concentrations up to 10 μM.[1]
Q2: What are the reported in vivo effects of this compound in preclinical models?
In preclinical studies, this compound has demonstrated an ability to reduce body weight gain and food intake in rodent models of obesity.[3][5] Specifically, in diet-induced obese (DIO) mice, oral administration of this compound has been shown to suppress body weight gain.[1] When lean mice on a regular diet were switched to a medium high-fat diet, a 30 mg/kg daily oral dose of this compound resulted in a 40% reduction in body-weight gain after 35 days.[1] It also antagonized the effects of an NPY5R-selective agonist on body-weight gain and hyperphagia in mice.[1]
Q3: What dosages of this compound have been used in preclinical and clinical studies?
Dosages of this compound have varied between preclinical animal studies and human clinical trials. A key preclinical study in mice used a dose of 30 mg/kg administered orally once daily.[1][4]
In human clinical trials for obesity, a dose of 1 mg/day was identified as optimal.[2] This dose was used in a large-scale, 52-week clinical trial.[2][6] Other doses, including 5 mg and 25 mg, were also explored in earlier phase II trials.[7]
Q4: What were the outcomes of the clinical trials with this compound for weight loss?
Clinical trials with this compound for the treatment of obesity showed statistically significant but not clinically meaningful weight loss.[2][6][7] In a 52-week study involving 1661 overweight and obese patients, the weight loss induced by this compound was modest.[2] Another study aimed to evaluate if this compound could limit weight regain after a very-low-calorie diet (VLCD). While there was a statistically significant difference in weight regain between the this compound and placebo groups (a difference of 1.6 kg), the overall effect was considered small and not clinically meaningful.[6] The development of this compound as an anti-obesity drug was subsequently discontinued by Merck.[8]
Q5: What are the key challenges and limitations to consider when working with this compound?
The primary challenge with this compound is its limited efficacy in producing significant weight loss in humans, despite promising preclinical data.[2][7] This suggests that antagonism of the NPY5R alone may not be a sufficiently robust strategy for treating obesity.[2][6] Researchers should be aware that while the compound is a potent and selective NPY5R antagonist, its in vivo effects on appetite and weight in more complex physiological systems may be modest. It has been suggested that optimal therapeutic effects for obesity might require the blockade of both NPY1 and NPY5 receptors.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of expected in vivo effect on food intake or body weight in rodents. | Insufficient dosage or bioavailability. | Verify the formulation and route of administration. The reported effective oral dose in mice is 30 mg/kg.[1] Consider pharmacokinetic studies to determine plasma concentrations of this compound in your animal model. |
| Redundancy in appetite regulation pathways. | The NPY system is complex, with other receptors (e.g., NPY1R) also playing a role in feeding behavior.[3][5] Consider the limitations of targeting only the NPY5R. | |
| Animal model characteristics. | The metabolic state and genetic background of the animal model can influence the outcome. Diet-induced obese models have been used in previous studies.[1] | |
| Difficulty in translating preclinical findings to a different species. | Species-specific differences in NPY5R pharmacology or physiology. | While this compound has similar affinity for human, rhesus, mouse, and rat NPY5R, downstream signaling and physiological responses may differ.[1] |
| Variability in experimental results. | Inconsistent drug administration. | Ensure accurate and consistent dosing. For oral administration, consider the timing relative to the animal's feeding cycle. |
| Environmental stressors. | Stress can influence feeding behavior and metabolism. Maintain a stable and controlled environment for the animals. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Study of this compound in Mice
| Parameter | Details |
| Animal Model | Lean C57BL/6J mice |
| Diet | Medium high-fat diet (4.2 kcal/g) |
| Drug | This compound |
| Dosage | 30 mg/kg, orally, once daily |
| Duration | 35 days |
| Observed Effect | 40% reduction in body-weight gain compared to vehicle |
Source: MedchemExpress.com[1]
Table 2: Human Clinical Trial of this compound for Weight Regain Prevention
| Parameter | Placebo Group | This compound Group (1 mg/day) |
| Number of Patients | Randomized from a pool of 359 who lost ≥6% body weight on a VLCD | |
| Duration | 52 weeks | |
| Mean Weight Change from end of VLCD to Week 52 | +3.1 kg (95% CI: 2.1, 4.0) | +1.5 kg (95% CI: 0.5, 2.4) |
| Difference between groups | - | 1.6 kg (p=0.014) |
Source: Erondu et al., 2007[6]
Experimental Protocols
Protocol 1: Evaluation of this compound on Body Weight Gain in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Diet: Provide a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity for a period of 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Grouping: Randomly assign obese mice to two groups: Vehicle control and this compound treatment.
-
Drug Preparation: Prepare this compound for oral gavage. A common vehicle is 0.5% methylcellulose in water.
-
Dosing: Administer this compound at a dose of 30 mg/kg or vehicle once daily by oral gavage.
-
Measurements:
-
Record body weight daily or every other day.
-
Measure food intake daily by weighing the remaining food.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and tissues for further analysis.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.
Visualizations
Caption: NPY5 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for In Vivo Testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPY Y1 and Y5 Receptor Selective Antagonists as Anti-Obesity Drug...: Ingenta Connect [ingentaconnect.com]
- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Obesity Drug Update: The Lost Decade? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of efficacy with MK-0557 in obesity models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of MK-0557 in obesity models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, orally available antagonist of the neuropeptide Y (NPY) Y5 receptor.[1] NPY is a potent appetite stimulant, and the Y5 receptor is believed to be a key mediator of its orexigenic (appetite-increasing) effects.[2][3] By blocking this receptor, this compound is hypothesized to reduce food intake and promote weight loss.
Q2: What were the major findings from clinical trials of this compound for obesity?
A2: Clinical trials in overweight and obese adults showed that while this compound produced a statistically significant greater weight loss compared to placebo, the magnitude of this effect was not considered clinically meaningful.[4] For example, a 52-week trial found only a modest difference in weight regain between the this compound and placebo groups after a very-low-calorie diet.[4] Consequently, development of this compound as a monotherapy for obesity was discontinued.[5]
Q3: Were there any promising results from preclinical studies with this compound?
A3: Yes, preclinical studies in diet-induced obese (DIO) rodent models showed more encouraging results. In these studies, this compound was found to selectively reduce body weight gain and adiposity, and improve hyperinsulinemia.[2][3] However, the compound did not show efficacy in genetically obese mouse models (e.g., ob/ob or db/db mice).[3]
Q4: Why might there be a discrepancy between the preclinical and clinical results for this compound?
A4: The discrepancy between the more positive outcomes in preclinical rodent models and the lack of clinical efficacy in humans is a complex issue. Several factors could contribute to this, including:
-
Species-specific differences: The regulation of energy homeostasis and the precise role of the NPY Y5 receptor may differ between rodents and humans.
-
Redundancy in appetite regulation: The human body has multiple, redundant pathways for regulating appetite and energy balance. Blocking only the NPY Y5 receptor may not be sufficient to produce significant weight loss in the face of these compensatory mechanisms.[5]
-
Model limitations: Diet-induced obesity in mice, while a useful model, may not fully recapitulate the complex pathophysiology of human obesity.[6]
Troubleshooting Guide
Problem 1: Lack of Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
| Possible Cause | Troubleshooting Step |
| Incorrect Mouse Strain | Ensure you are using a mouse strain known to be susceptible to diet-induced obesity, such as the C57BL/6J strain.[6][7] Other strains can be resistant to weight gain on a high-fat diet.[7] |
| Insufficient Duration of High-Fat Diet | A sufficient period on a high-fat diet (typically 16-20 weeks) is required to induce a robust obese and insulin-resistant phenotype before starting treatment.[6][8] |
| Improper Drug Formulation and Administration | Ensure this compound is properly formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered consistently. Oral gavage is a common administration route.[2] Inconsistent dosing can lead to variable drug exposure. |
| High Individual Variation | Diet-induced obesity models can exhibit significant individual variation in weight gain and metabolic parameters.[6] It is crucial to have adequate group sizes and to randomize animals into treatment groups based on body weight and other relevant parameters before starting the intervention. |
| Stress-Induced Effects | Excessive handling and stressful procedures can impact food intake and body weight, potentially masking the effects of the drug.[6] Acclimatize animals to handling and procedures before the study begins. |
Problem 2: High Variability in Experimental Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Food Intake Monitoring | Accurately measure and record food intake at regular intervals. Account for spillage by placing food on the cage floor and carefully collecting any dropped pellets.[6][9] |
| Environmental Stressors | Maintain a stable and controlled environment for the animals, including consistent light-dark cycles, temperature, and humidity.[9] Minimize noise and other disturbances. |
| Lack of Baseline Measurements | Collect baseline data for body weight, food intake, and relevant metabolic parameters before initiating treatment to allow for accurate assessment of changes.[6][8] |
| Inappropriate Statistical Analysis | Use appropriate statistical methods to account for variability and ensure sufficient statistical power to detect meaningful differences. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of an NPY Y5 Receptor Antagonist in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | Y5R Antagonist (30 mg/kg) | Y5R Antagonist (100 mg/kg) |
| Body Weight Gain (g) over 2 weeks | ~2.0 g | Significant dose-dependent suppression | Significant dose-dependent suppression |
| Caloric Intake Reduction (vs. vehicle) | - | ~7.6% | ~10.0% |
| Fat Pad Weight | Elevated | Significantly reduced | Significantly reduced |
| Plasma Insulin Levels | Elevated (~4-fold vs. lean) | Significantly suppressed | Significantly suppressed |
Data are representative of findings reported in preclinical studies with selective NPY Y5 receptor antagonists in DIO mice.[2]
Table 2: Clinical Trial Results of this compound in Overweight/Obese Humans (52-Week Study)
| Parameter | Placebo | This compound (1 mg/day) |
| Mean Weight Regain (kg) after VLCD | +3.1 kg | +1.5 kg |
| Difference in Weight Regain (kg) | - | 1.6 kg (statistically significant, p=0.014) |
| Clinically Meaningful Weight Loss | No | No |
VLCD: Very-Low-Calorie Diet. Data from a 52-week, multicenter, randomized, double-blind, placebo-controlled trial.[4]
Experimental Protocols
Protocol 1: Induction of Obesity in Mice
This protocol describes a standard method for inducing obesity in mice using a high-fat diet.[6][9]
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks of age.[6][7]
-
Acclimatization: Acclimatize mice to the housing facility for at least one week with ad libitum access to standard chow and water.[6]
-
Diet:
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[9]
-
Monitoring: Monitor body weight and food intake weekly for 16-20 weeks.[6][8]
-
Confirmation of Obesity: An obese phenotype is typically confirmed by a significant increase in body weight (usually 20-30% greater than the control group) and the development of metabolic abnormalities such as hyperglycemia and hyperinsulinemia.[6][8]
Protocol 2: Evaluation of this compound in Diet-Induced Obese (DIO) Mice
This protocol provides a representative methodology for assessing the in vivo efficacy of an NPY Y5 receptor antagonist like this compound.
-
Animals: Male C57BL/6J mice with diet-induced obesity (as per Protocol 1).
-
Randomization: Randomize the obese mice into treatment groups based on body weight to ensure homogeneity.[6]
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
This compound (e.g., 30 mg/kg)
-
This compound (e.g., 100 mg/kg)
-
-
Drug Administration:
-
Formulation: Suspend this compound in the vehicle.
-
Route: Administer daily via oral gavage.
-
Duration: Treat for a specified period, for example, 2-5 weeks.[10]
-
-
Monitoring:
-
Measure body weight and food intake daily or weekly.
-
At the end of the study, collect blood for analysis of plasma insulin, glucose, and lipids.
-
Dissect and weigh fat pads (e.g., epididymal, retroperitoneal).
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Visualizations
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0557 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
Welcome to the technical support center for MK-0557. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective antagonist of the Neuropeptide Y Receptor 5 (NPY5R). It exhibits a high affinity for the human NPY5R with a Ki of approximately 1.6 nM.[1][2][3][4] Published data indicates that this compound has no significant binding to other human NPY receptors, including NPY1R, NPY2R, and NPY4R, at concentrations up to 10 μM.[1] Furthermore, broader screening panels have shown a lack of activity against a wide range of other receptors, enzymes, and ion channels at concentrations up to 1 μM.
Q2: I am observing a cellular phenotype that doesn't seem to be mediated by NPY5R. Could this be an off-target effect of this compound?
A2: While this compound is known for its high selectivity, it is possible that at certain concentrations or in specific cellular contexts, unexpected effects may arise. Some studies have suggested that for certain NPY5R antagonists, observed effects on food intake might be mediated by mechanisms other than NPY5R antagonism. Therefore, it is crucial to experimentally verify that the observed phenotype is indeed due to NPY5R inhibition.
Q3: What are the initial steps to troubleshoot a suspected off-target effect of this compound?
A3: A logical first step is to perform a concentration-response experiment. If the unexpected phenotype occurs only at high concentrations of this compound (significantly above its Ki for NPY5R), it may suggest an off-target effect. Additionally, using a structurally different NPY5R antagonist as a control can help determine if the effect is specific to NPY5R inhibition or a chemotype-specific off-target effect of this compound.
Q4: How can I confirm that the observed effect is mediated by NPY5R?
A4: To confirm on-target activity, you can perform several experiments. One approach is to use a cell line that does not express NPY5R as a negative control. If the effect of this compound is absent in these cells, it strongly suggests the involvement of NPY5R. Another method is to perform a rescue experiment by overexpressing NPY5R in a low-expressing cell line and observing if this potentiates the effect of this compound.
Q5: Are there commercially available services to screen for off-target effects of small molecules like this compound?
A5: Yes, several contract research organizations (CROs) offer broad screening panels to profile compounds against a wide array of kinases, GPCRs, ion channels, and enzymes. These services can provide a comprehensive overview of a compound's selectivity and identify potential off-target interactions.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed with this compound Treatment
This guide provides a systematic approach to investigate whether an observed cellular phenotype is a result of on-target NPY5R antagonism or a potential off-target effect of this compound.
Workflow for Investigating Unexpected Phenotypes:
Caption: Troubleshooting workflow for this compound off-target effects.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Species | Assay Type | Value | Reference |
| NPY5R | Human | Ki | 1.6 nM | [1][2][3][4] |
| NPY1R | Human | Binding | No significant binding at 10 µM | [1] |
| NPY2R | Human | Binding | No significant binding at 10 µM | [1] |
| NPY4R | Human | Binding | No significant binding at 10 µM | [1] |
| Broad Panel | Various | Functional/Binding | No significant activity at 1 µM |
Experimental Protocols
Protocol 1: Broad Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock to the desired screening concentrations.
-
Kinase Panel : Select a commercially available kinase panel (e.g., from Reaction Biology, Eurofins). These panels typically cover a large portion of the human kinome.
-
Assay Format : The assays are typically performed in a high-throughput format (e.g., 384-well plates). The specific format can vary (e.g., radiometric, fluorescence-based).
-
Assay Procedure :
-
Add the kinase, substrate, and ATP to the wells.
-
Add the test compound (this compound) at the desired concentration (a standard initial screening concentration is 1 µM and/or 10 µM).
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and measure the kinase activity.
-
-
Data Analysis : Calculate the percent inhibition of kinase activity by this compound compared to a vehicle control (DMSO). Hits are typically defined as compounds that cause a significant (e.g., >50%) inhibition at the screening concentration.
Experimental Workflow for Kinase Profiling:
Caption: Workflow for broad kinase panel screening.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It can be used to validate on-target binding to NPY5R and to identify novel off-target interactions of this compound.
-
Cell Culture : Culture cells expressing the target of interest (and potentially off-targets) to a suitable confluency.
-
Compound Treatment : Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO).
-
Heat Shock : Heat the cell lysates or intact cells at a range of temperatures. The binding of this compound to a protein can stabilize it, leading to a higher melting temperature.
-
Protein Extraction : Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection : Analyze the amount of soluble protein at each temperature using methods like Western blotting (for specific targets) or mass spectrometry (for proteome-wide analysis).
-
Data Analysis : Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NPY5R Signaling Pathway:
Caption: Simplified NPY5R signaling pathway and the inhibitory action of this compound.
References
Interpreting variable results from MK-0557 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting results from experiments involving the Neuropeptide Y5 Receptor (NPY5R) antagonist, MK-0557.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective antagonist of the Neuropeptide Y Receptor Type 5 (NPY5R).[1][2] Neuropeptide Y (NPY) is a powerful appetite stimulant (orexigenic) in the central nervous system.[2][3][4] By blocking the Y5 receptor, this compound was developed to inhibit NPY's orexigenic signals, with the therapeutic goal of reducing food intake and promoting weight loss.[2]
Q2: How selective is this compound for the NPY5R?
A2: this compound is reported to be highly selective for the human NPY5R. It shows no significant binding affinity for other human NPY receptors, including NPY1R, NPY2R, and NPY4R, at concentrations up to 10 μM.[1] This high selectivity suggests that off-target effects at these related receptors are unlikely to be a significant cause of experimental variability.
Q3: Why were the clinical trial results for this compound considered disappointing?
A3: Although preclinical studies in rodent models showed promise for weight loss, this compound failed to produce clinically meaningful weight loss in multi-center, long-term human trials.[2][5][6][7] In a 52-week study with 1661 patients, the weight loss induced by this compound was statistically significant but very modest—only about 1.1 kg (approximately 2.4 pounds) more than the placebo group.[6] Furthermore, the drug was not effective at preventing weight regain after a very-low-calorie diet and did not enhance the efficacy of other anti-obesity drugs like sibutramine or orlistat.[6][8]
Q4: What could explain the discrepancy between preclinical (rodent) and clinical (human) results?
A4: The variable outcomes between animal models and human trials are a common challenge in drug development. Potential reasons include:
-
Redundancy in Appetite Regulation: The human energy homeostasis system is highly complex and redundant. Blocking a single pathway like NPY5R may be insufficient, as other signaling pathways can compensate for the blockade.[2][5]
-
Species-Specific Differences: The physiological role and importance of the NPY5R pathway in regulating appetite may differ between rodents and humans.
-
Complexity of Human Obesity: Human obesity is a multifaceted condition influenced by genetics, environment, and behavior, which may not be fully recapitulated in animal models of diet-induced obesity.[5]
Troubleshooting Experimental Variability
This guide addresses common issues researchers may encounter when using this compound in a laboratory setting.
Q1: I am not observing any effect of this compound in my cell-based assay. What are the potential causes?
A1: A lack of response can stem from several factors. Systematically check the following:
-
NPY5R Expression: Confirm that your cell line endogenously expresses NPY5R at sufficient levels or that your transfected cells have stable and verified receptor expression.
-
Compound Integrity and Concentration: Ensure the compound has been stored correctly and is fully dissolved in the appropriate vehicle. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and at a level non-toxic to your cells. Use a dose-response curve to verify you are testing at an effective concentration range (typically informed by the Ki value).
-
Assay Conditions: Verify that your assay is sensitive enough to detect changes in the signaling pathway. For example, in a cAMP assay, ensure that the agonist used to stimulate the pathway is potent and used at an appropriate concentration (e.g., EC80) to allow for measurable inhibition.
-
Agonist Competition: Remember that this compound is a competitive antagonist. Its inhibitory effect will depend on the concentration of the NPY or NPY-agonist used to stimulate the receptor.
Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results often point to subtle variations in experimental execution.
-
Standardize Protocols: Ensure all experimental parameters are strictly controlled, including cell passage number, seeding density, incubation times, and reagent concentrations.
-
Control for Vehicle Effects: Always include a vehicle-only control group to account for any effects of the solvent (e.g., DMSO).
-
Perform Regular Quality Control: Routinely check the performance of your positive and negative controls. Inconsistent performance of controls is a primary indicator of systemic assay issues.
-
Evaluate Compound Stability: If preparing stock solutions, ensure they are stable under your storage conditions and for the duration of your experiments. Consider preparing fresh dilutions for each experiment.
Q3: The effect of this compound in my animal model is much smaller than expected. How do I interpret this?
A3: This observation aligns with the clinical findings where the effect size was minimal.[5][6]
-
Review Dosing and Pharmacokinetics: Ensure the dose, route of administration, and dosing frequency are appropriate to achieve and maintain sufficient target engagement in the brain. This compound is orally available.[1]
-
Consider Model Limitations: Diet-induced obesity (DIO) in mice may not fully capture the complexity of human obesity. The modest effects you observe could accurately reflect the limited role of NPY5R antagonism in your specific model.
-
Look for Compensatory Mechanisms: The biological system may be adapting to the NPY5R blockade by upregulating other orexigenic pathways. This could be investigated by measuring changes in other appetite-regulating neuropeptides.
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Species | Reference |
|---|---|---|---|
| NPY5R | 1.6 nM | Not Specified | [1] |
| NPY5R | 1.3 nM | Human | [1] |
| NPY1R, NPY2R, NPY4R | No significant binding at 10 µM | Human |[1] |
Table 2: Summary of Key Clinical Trial Outcomes for this compound
| Study Design | Duration | Patient Group | Key Finding | Reference |
|---|---|---|---|---|
| Randomized, Placebo-Controlled | 52 Weeks | 1661 Overweight/Obese Adults | Statistically significant but not clinically meaningful weight loss (~1.1 kg more than placebo). | [2][6] |
| Randomized, Placebo-Controlled | 52 Weeks | 359 Obese Adults after VLCD | Did not meaningfully reduce weight regain after a very-low-calorie diet (VLCD). | [6][9] |
| Randomized, Placebo-Controlled | 24 Weeks | 497 Obese Adults | Did not significantly augment weight loss when co-administered with sibutramine or orlistat. |[8] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general template to determine the binding affinity of this compound for the NPY5R.
-
Cell Culture: Culture cells stably expressing human NPY5R (e.g., HEK293-NPY5R) to ~90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY).
-
Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of an unlabeled ligand for non-specific binding control (e.g., 1 µM NPY).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced changes in intracellular cyclic AMP (cAMP).
-
Cell Culture: Plate NPY5R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add increasing concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes.
-
Add an NPY5R agonist (e.g., NPY) at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal control. Forskolin can be used as a positive control for cAMP generation.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP response against the log concentration of this compound. Use non-linear regression to determine the IC50 of this compound's antagonistic effect.
Visualizations
Caption: Simplified signaling pathway of the NPY5 Receptor (NPY5R) and the inhibitory action of this compound.
Caption: Troubleshooting workflow for a lack of response in this compound experiments.
Caption: Logical relationship explaining the variable outcomes between preclinical and clinical studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 Receptor Selective Antagonists as Anti-Obesity Drug...: Ingenta Connect [ingentaconnect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0557 Clinical Trial Failure: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial failure of MK-0557 for weight loss. The information is presented in a question-and-answer format to directly address specific issues and provide detailed insights into the experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in clinical trials for weight loss?
The primary reason for the failure of this compound in clinical trials was its lack of clinically meaningful efficacy.[1][2][3] Although some studies showed a statistically significant difference in weight loss between the this compound and placebo groups, the magnitude of this difference was considered too small to be therapeutically relevant for the treatment of obesity.[1][2]
Q2: Were there any significant safety concerns or adverse effects associated with this compound?
Based on the available clinical trial data, this compound was generally well-tolerated by participants.[2] The decision to discontinue its development for weight loss was primarily driven by insufficient efficacy rather than significant safety issues.
Q3: What was the proposed mechanism of action for this compound?
This compound is a potent and highly selective antagonist of the neuropeptide Y receptor type 5 (NPY5R).[1] Neuropeptide Y (NPY) is a powerful appetite stimulant in the brain, and its effects are mediated through various receptors, including the Y5 receptor. By blocking the NPY5R, this compound was expected to reduce food intake and promote weight loss.
Troubleshooting Clinical Trial Discrepancies
Q: Preclinical data in animal models showed promising results for this compound. Why didn't this translate to significant weight loss in humans?
This is a common challenge in drug development, often referred to as the "translational gap." Several factors could explain this discrepancy:
-
Redundancy in Appetite Regulation: The human appetite-regulating system is highly complex and redundant. While the NPY5R pathway is a known contributor to orexigenic (appetite-stimulating) signals, other pathways may have compensated for its blockade by this compound. This suggests that targeting a single pathway might be insufficient for achieving substantial and sustained weight loss in humans.
-
Species-Specific Differences: The physiological role and importance of the NPY5R in energy homeostasis may differ between the animal models used in preclinical studies and humans.
-
Dose and Receptor Occupancy: While clinical trials aimed for optimal receptor occupancy, the precise dose-response relationship for clinically meaningful weight loss in a heterogeneous human population may not have been achieved.
Quantitative Data Summary
The following tables summarize the key quantitative data from two pivotal clinical trials investigating the efficacy of this compound.
Table 1: 52-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial [1]
| Parameter | This compound (1 mg/day) | Placebo |
| Number of Participants | 831 | 830 |
| Mean Weight Loss from Baseline | ~7.5 pounds (~3.4 kg) | ~4 pounds (~1.8 kg) |
| Placebo-Subtracted Weight Loss | ~3.5 pounds (~1.6 kg) | - |
| Statistical Significance | Statistically significant | - |
| Clinical Meaningfulness | Not considered clinically meaningful | - |
Table 2: 52-Week Study on Weight Regain After a Very-Low-Calorie Diet (VLCD) [4]
| Parameter | This compound (1 mg/day) | Placebo | p-value |
| Number of Randomized Patients | 180 | 179 | - |
| Mean Weight Regain from End of VLCD | +1.5 kg (95% CI: 0.5, 2.4) | +3.1 kg (95% CI: 2.1, 4.0) | 0.014 |
| Difference in Weight Regain | 1.6 kg less regain than placebo | - | - |
| Clinical Meaningfulness | Magnitude of effect considered small and not clinically meaningful | - | - |
Experimental Protocols
1. 52-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial for Obesity
-
Objective: To evaluate the efficacy and safety of this compound for weight loss in overweight and obese adults.
-
Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 1661 overweight and obese patients were enrolled.
-
Intervention: Participants were randomly assigned to receive either 1 mg of this compound or a placebo once daily for 52 weeks.
-
Primary Endpoint: The primary outcome was the change in body weight from baseline to the end of the 52-week treatment period.
-
Methodology:
-
Screening and Enrollment: Participants meeting the inclusion criteria (e.g., specific BMI range) were enrolled in the study.
-
Randomization: Enrolled participants were randomly assigned in a double-blind manner to either the this compound or placebo group.
-
Treatment: Participants self-administered the assigned treatment (this compound or placebo) orally once daily for 52 weeks.
-
Data Collection: Body weight and other relevant parameters were measured at baseline and at specified intervals throughout the 52-week study period.
-
Statistical Analysis: The change in body weight between the two groups was analyzed for statistical significance.
-
2. 52-Week Trial on Prevention of Weight Regain After a Very-Low-Calorie Diet (VLCD) [4]
-
Objective: To assess the efficacy of this compound in preventing weight regain after significant weight loss induced by a VLCD.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 502 patients with a BMI of 30 to 43 kg/m ² were enrolled.
-
Intervention:
-
Phase 1 (VLCD): All participants were placed on an 800 kcal/day liquid diet for 6 weeks.
-
Phase 2 (Randomization): Patients who achieved at least a 6% reduction in their initial body weight (n=359) were randomized to receive either 1 mg of this compound or a placebo daily for 52 weeks.
-
-
Primary Endpoint: The primary outcome was the change in body weight from the end of the VLCD phase to the end of the 52-week treatment period.
-
Methodology:
-
VLCD Phase: All enrolled participants underwent a 6-week VLCD to induce significant weight loss.
-
Eligibility for Randomization: Only participants who successfully lost at least 6% of their initial body weight were eligible to proceed to the next phase.
-
Randomization and Treatment: Eligible participants were randomly assigned to receive either this compound or placebo for 52 weeks.
-
Monitoring: Body weight was monitored throughout the 52-week treatment period to assess weight regain.
-
Statistical Analysis: The difference in weight regain between the this compound and placebo groups was statistically analyzed.
-
Visualizations
Caption: Simplified signaling pathway of the Neuropeptide Y5 Receptor (NPY5R) and the antagonistic action of this compound.
Caption: Generalized workflow of the this compound Phase III clinical trials for weight loss.
References
- 1. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing limited clinical efficacy of NPY Y5 receptor antagonists
Welcome to the technical support center for researchers working with Neuropeptide Y (NPY) Y5 receptor antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to address the challenges associated with the limited clinical efficacy of these compounds and to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why have NPY Y5 receptor antagonists shown limited efficacy in clinical trials for obesity?
A1: While promising in preclinical models, NPY Y5 receptor antagonists have failed to produce clinically meaningful weight loss in human trials. For instance, a one-year clinical trial with the Y5 antagonist MK-0557 resulted in only modest weight loss.[1][2][3][4] Several factors may contribute to this translational gap:
-
Redundancy in Appetite Regulation: The regulation of energy homeostasis is complex and involves multiple redundant pathways. Targeting only the Y5 receptor may be insufficient to overcome the compensatory mechanisms that maintain body weight.[3][5]
-
Role of Other NPY Receptors: Pharmacological and genetic studies in mice suggest that both Y1 and Y5 receptors mediate the potent appetite-stimulating (orexigenic) effects of NPY.[1][2] Therefore, optimal therapeutic strategies may require the blockade of both Y1 and Y5 receptors.[1][2]
-
Model-Specific Efficacy: The efficacy of some Y5 antagonists is more pronounced in specific preclinical models, such as diet-induced obesity (DIO) rodents, and may not translate to broader patient populations.[6] These antagonists were shown to be ineffective in lean rodents on standard diets.[6]
Q2: My Y5 antagonist is not producing the expected anorectic effect in my animal model. What are the potential reasons?
A2: Several factors could explain a lack of efficacy in your in vivo experiments:
-
Animal Model Selection: The anti-obesity effects of Y5 antagonists can be model-dependent. Significant effects are often observed in diet-induced obese mice, which may have elevated hypothalamic NPY expression, but not in lean animals on a standard diet or in certain genetic models of obesity.[6]
-
Pharmacokinetics and Brain Penetration: The predominantly central distribution of Y5 receptors requires that antagonists effectively cross the blood-brain barrier to exert their effects.[7] Poor pharmacokinetic properties, including low brain penetration, can be a major hurdle.[8]
-
Off-Target Effects: Some compounds initially identified as Y5 antagonists were later found to produce their effects through non-Y5 mechanisms.[5][9] For example, the antagonist CGP71683A was found to have potent affinities for muscarinic receptors and the serotonin transporter, and it was equally effective in Y5 receptor knockout mice.[6]
-
Species Differences: Significant differences in the expression levels, distribution, and pharmacology of NPY receptor subtypes exist between rodents and primates.[10][11] These differences can lead to varied responses to the same antagonist compound across species.
Q3: How can I confirm that my compound's effect is truly mediated by the Y5 receptor?
A3: To validate that the observed effects are mechanism-based, a combination of in vitro and in vivo studies is essential:
-
Selectivity Profiling: Test the binding affinity of your antagonist against all NPY receptor subtypes (Y1, Y2, Y4) to ensure selectivity for Y5.
-
Functional Assays: Confirm that the antagonist blocks NPY- or a selective Y5 agonist-induced signaling in cells expressing the Y5 receptor. Key signaling readouts include changes in intracellular calcium, cAMP levels, or ERK1/2 phosphorylation.
-
Use of Y5 Knockout Models: The most definitive way to confirm mechanism-based action in vivo is to test the antagonist in Y5 receptor knockout (KO) mice. A true Y5 antagonist should have no effect on food intake or body weight in these animals.[6]
-
Receptor Occupancy Studies: Use techniques like ex vivo receptor labeling or Positron-Emission Tomography (PET) to confirm that the antagonist reaches and binds to Y5 receptors in the brain at the administered dose.[4][6]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in receptor binding assays. | Pipetting errors, improper membrane preparation, radioligand degradation. | Use calibrated pipettes for small volumes. Prepare fresh membrane aliquots and store them properly at -80°C. Ensure the radioligand has not degraded.[12] |
| Low signal in cell-based functional assays (e.g., calcium flux, cAMP). | Low receptor expression, poor cell health, incorrect assay conditions. | Verify Y5 receptor expression levels in your cell line via qPCR or Western blot. Ensure cells are healthy and not over-confluent. Optimize agonist concentration and stimulation time. |
| High inter-animal variability in in vivo studies. | Differences in baseline body weight, food intake, or metabolic state. Stress-induced changes in NPY levels. | Acclimatize animals properly before the study. Randomize animals into groups based on body weight. Monitor housing conditions to minimize stress. |
| Compound shows in vitro potency but no in vivo efficacy. | Poor oral bioavailability, rapid metabolism, or inability to cross the blood-brain barrier. | Conduct pharmacokinetic studies to measure plasma and brain concentrations of the compound. Assess compound stability in liver microsomes. If necessary, modify the chemical structure to improve drug-like properties.[8] |
Quantitative Data Summary
Table 1: Binding Affinities of Selected NPY Receptor Ligands
| Compound/Ligand | Receptor Target | Binding Affinity (IC50 / Ki) | Notes |
| 125I-PYY | Y5 Receptor (in BT-549 cells) | High-affinity site: IC50 = 29 ± 2 pM | Used as a radioligand for binding studies.[13] |
| NPY | Y5 Receptor (in BT-549 cells) | Low-affinity site: IC50 = 531 ± 47 nM | Shows two distinct binding sites in this cell line.[13] |
| This compound | Y5 Receptor | >7500-fold selectivity for Y5 over other NPY subtypes. | Potent, selective, orally active antagonist.[3] |
| S-2367 (Velneperit) | Y5 Receptor | N/A | Tested in Phase II trials but withdrawn due to lack of efficacy.[14] |
| S-234462 | Y5 Receptor | High affinity (specific value not stated) | Insurmountable antagonist with slow dissociation from the receptor.[15][16] |
| BIIE0246 | Y2 Receptor | IC50 = 3.3 nM | Selective Y2 antagonist, useful for dissecting pathway contributions.[17] |
Note: Binding affinities are highly dependent on the assay conditions and cell system used. Data is presented for comparative purposes.
Visualized Workflows and Pathways
NPY Y5 Receptor Signaling
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Its activation by NPY initiates several downstream signaling cascades.
Caption: Simplified signaling cascade following NPY Y5 receptor activation.
Experimental Workflow for Y5 Antagonist Validation
A systematic approach is crucial to validate a novel NPY Y5 receptor antagonist and mitigate the risks of clinical failure.
Caption: A stepwise workflow for the preclinical validation of an NPY Y5 antagonist.
Troubleshooting Inconsistent In Vivo Results
This decision tree helps diagnose common issues when in vivo results do not meet expectations.
Caption: A logical decision tree for troubleshooting unexpected in vivo results.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for NPY Y5 Receptor
This protocol is adapted from standard methodologies for characterizing ligand binding to GPCRs.[13][18]
Objective: To determine the binding affinity (Ki) of a test compound for the NPY Y5 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293, CHO).
-
Radioligand: [125I]Peptide YY ([125I]-PYY) or [125I][Leu31,Pro34]PYY.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled NPY.
-
Test compound (antagonist) at various concentrations.
-
96-well microplates and a cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently in ice-cold binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or test compound at desired concentrations.
-
50 µL of [125I]-PYY (final concentration ~20-50 pM).
-
100 µL of diluted cell membranes (5-20 µg protein/well).
-
-
Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle shaking.
-
Harvesting: Terminate the binding reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical study to assess the anti-obesity effects of a Y5 antagonist.[6]
Objective: To evaluate the effect of a chronic administration of a Y5 antagonist on body weight, food intake, and adiposity in DIO mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-Fat Diet (HFD; ~60% kcal from fat).
-
Standard chow diet.
-
Test Y5 antagonist formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Metabolic cages for food intake measurement.
-
qNMR or DEXA scanner for body composition analysis.
Procedure:
-
Induction of Obesity: Feed mice an HFD for 10-14 weeks. A control group should remain on standard chow. Obesity is typically defined as a body weight 20-25% greater than the lean control group.
-
Acclimation and Baseline: Acclimate the DIO mice to handling and dosing procedures (e.g., oral gavage) for one week. Measure baseline body weight and food intake for 3-5 days.
-
Randomization: Randomize DIO mice into two groups based on body weight: Vehicle control and Y5 Antagonist treatment.
-
Dosing: Administer the test compound (e.g., 10-30 mg/kg) and vehicle orally once daily for 4-5 weeks.
-
Monitoring:
-
Body Weight: Measure daily or three times per week.
-
Food Intake: Measure daily for the first week and then weekly.
-
Behavioral Assessment: Observe animals for any signs of toxicity or abnormal behavior.
-
-
Terminal Measurements: At the end of the study:
-
Body Composition: Measure fat mass and lean mass using qNMR or DEXA.
-
Adiposity: Dissect and weigh epididymal and retroperitoneal fat pads.
-
Plasma Analysis: Collect blood to measure levels of insulin, glucose, and lipids.
-
-
Data Analysis: Compare the change in body weight, cumulative food intake, and final fat mass between the vehicle and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y5 receptor antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular biology and pharmacology of multiple NPY Y5 receptor species homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species differences in the expression and distribution of the neuropeptide Y Y1, Y2, Y4, and Y5 receptors in rodents, guinea pig, and primates brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PlumX [plu.mx]
- 16. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 18. Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Investigating MK-0557
Welcome to the technical support center for MK-0557, a valuable tool for researchers studying the Neuropeptide Y Receptor Y5 (NPY5R). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y Receptor Y5 (NPY5R). Its mechanism of action is to block the binding of Neuropeptide Y (NPY) to the NPY5R, thereby inhibiting its downstream signaling pathways.
Q2: What is the binding affinity of this compound for the NPY5R?
A2: this compound exhibits a high affinity for the NPY5R, with a reported inhibitory constant (Ki) of approximately 1.6 nM for the human receptor.
Q3: Is this compound selective for the NPY5R?
A3: Yes, this compound is highly selective for the NPY5R over other NPY receptor subtypes (Y1, Y2, Y4), as well as a wide range of other receptors and enzymes.
Q4: I am not observing the expected weight loss in my animal model after treatment with this compound. Is my experiment failing?
A4: Not necessarily. While this compound was initially investigated as an anti-obesity therapeutic, clinical trials in humans showed that it produced a statistically significant but not clinically meaningful weight loss. Furthermore, it was not effective in preventing weight regain after a very-low-calorie diet. Therefore, expecting a dramatic weight loss effect from this compound alone may not be realistic. Your experimental design should consider more subtle metabolic endpoints or explore its effects in combination with other agents.
Q5: What are the known downstream signaling pathways of the NPY5R that can be measured to confirm this compound's antagonist activity?
A5: The NPY5R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPY5R activation has been shown to stimulate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and, in some cell types, mobilize intracellular calcium. In the context of cancer cell motility, NPY5R signaling has been linked to the activation of RhoA.
Q6: Are there alternative therapeutic areas where this compound could be investigated?
A6: Yes, emerging research suggests a role for the NPY/NPY5R axis in cancer. Studies have indicated that NPY5R signaling may be involved in the proliferation, migration, and chemoresistance of certain cancer cells, such as neuroblastoma and breast cancer. Therefore, investigating the anti-cancer potential of this compound is a promising area of research.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no antagonist activity in in vitro assays. | Compound Precipitation: this compound is hydrophobic and may precipitate in aqueous assay buffers. | - Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%).- Prepare fresh dilutions of this compound for each experiment.- Visually inspect for any precipitation in your stock solutions and dilutions. |
| Low Receptor Expression: The cell line used may have low endogenous or transfected NPY5R expression. | - Verify NPY5R expression levels using qPCR, western blot, or a radioligand binding assay.- Consider using a cell line with higher receptor expression or optimizing transfection efficiency. | |
| Incorrect Agonist Concentration: The concentration of the NPY agonist used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism. | - Perform a dose-response curve for your NPY agonist to determine its EC80 concentration.- Use the EC80 concentration of the agonist for your antagonist experiments. | |
| High background signal in functional assays (e.g., cAMP). | Constitutive Receptor Activity: Some cell lines may exhibit high basal NPY5R activity. | - This can be addressed by using an inverse agonist to stabilize the receptor in an inactive state, though this is not the primary mechanism of this compound.- Ensure your assay buffer conditions are optimized to minimize basal signaling. |
| Cell Health: Unhealthy or stressed cells can lead to inconsistent results. | - Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase.- Regularly test for mycoplasma contamination. | |
| Limited in vivo efficacy. | Poor Bioavailability: Improper formulation can lead to poor absorption and low exposure. | - Prepare a fresh formulation for each study. A common formulation is a solution in DMSO, further diluted in a vehicle like corn oil.[1] - Perform pharmacokinetic studies to confirm adequate plasma concentrations of this compound. |
| Redundant Signaling Pathways: In the context of obesity, the regulation of appetite and energy expenditure is complex and involves multiple redundant pathways. | - Consider combination therapy studies with other anti-obesity agents that target different pathways.- Focus on specific, NPY5R-mediated behaviors or metabolic parameters rather than overall weight loss. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| Ki (NPY5R) | Human | 1.6 nM[2] |
| Ki (NPY5R) | Rat | ~1.4 nM |
| Ki (NPY5R) | Mouse | ~0.74 nM |
| Selectivity | Over NPY1R, NPY2R, NPY4R | >1000-fold |
Experimental Protocols
NPY5R Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the NPY5R.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing NPY5R (e.g., CHO-K1 or HEK293 cells) and harvest.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., [¹²⁵I]-PYY), and 50 µL of cell membranes (10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NPY (e.g., 1 µM), 50 µL of radioligand, and 50 µL of cell membranes.
-
This compound Competition: 50 µL of serially diluted this compound, 50 µL of radioligand, and 50 µL of cell membranes.
-
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NPY5R Functional Assay: cAMP Measurement
Objective: To assess the antagonist activity of this compound by measuring its ability to block NPY-induced inhibition of cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line expressing NPY5R (e.g., CHO-K1 cells) in appropriate growth medium.
-
Plate the cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with an EC80 concentration of an NPY agonist (e.g., NPY or [D-Trp³²]NPY) in the presence of forskolin (to stimulate basal cAMP production) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
In Vivo Study: Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight and metabolic parameters in a DIO mouse model.
Methodology:
-
Induction of Obesity:
-
Use a mouse strain susceptible to DIO, such as C57BL/6J.
-
At 6-8 weeks of age, switch the mice to a high-fat diet (HFD; e.g., 45-60% kcal from fat). Maintain a control group on a standard chow diet.
-
Monitor body weight and food intake weekly. Obesity typically develops over 8-12 weeks.
-
-
This compound Treatment:
-
Once the mice on the HFD have developed a significantly higher body weight than the chow-fed controls, randomize them into treatment groups (e.g., vehicle control and this compound).
-
Prepare the this compound formulation. For oral administration, a common dose is 30 mg/kg. A suggested formulation is to dissolve this compound in DMSO and then dilute it in corn oil.[1]
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Continue to monitor body weight, food intake, and other relevant parameters.
-
-
Endpoint Measurements:
-
At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Other relevant analyses can include glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Visualizations
Caption: NPY5R Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Studying this compound.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
Technical Support Center: MK-0557 Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and potentially overcoming the challenges associated with translating preclinical data for the NPY5R antagonist, MK-0557.
Troubleshooting Guides
Issue: Promising weight loss in preclinical models (mice) not observed in human clinical trials.
Possible Cause 1: Species-specific differences in the Neuropeptide Y (NPY) system.
-
Explanation: The regulation of appetite and energy homeostasis is complex and can differ between rodents and humans. While the NPY5 receptor is a target in both, the relative importance of the NPY5R pathway versus other pathways (e.g., NPY1R) in driving food intake may vary. Preclinical models, often using genetically homogenous inbred mouse strains, may not fully capture the complexity of human energy regulation.
-
Troubleshooting/Experimental Suggestions:
-
Cross-species receptor mapping: If not already done, conduct detailed comparative studies of NPY receptor (Y1, Y2, Y4, Y5) expression and distribution in relevant brain regions (e.g., hypothalamus) of the preclinical species and in human tissue (if ethically available).
-
Dual NPY1R/NPY5R antagonism studies: In preclinical models, investigate the effect of co-administering an NPY1R antagonist with this compound to explore potential synergistic effects and pathway redundancy.
-
Humanized mouse models: Consider the use of mice with a humanized NPY5 receptor to assess whether subtle differences in receptor structure or function could contribute to the discrepant findings.
-
Possible Cause 2: Discrepancies in Pharmacokinetics (PK) and Pharmacodynamics (PD).
-
Explanation: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its target engagement at the NPY5R, may differ significantly between preclinical models and humans. A lower-than-anticipated receptor occupancy at the clinical dose could lead to a lack of efficacy.
-
Troubleshooting/Experimental Suggestions:
-
Comparative PK studies: Conduct thorough PK studies in the preclinical species used (e.g., C57BL/6J mice) and compare the data to human PK data. Key parameters to compare include bioavailability, half-life, and major metabolic pathways.
-
Receptor occupancy studies: Utilize techniques like positron emission tomography (PET) with a suitable tracer, if available, or ex vivo binding assays to determine the level of NPY5R occupancy in the brain at the efficacious preclinical dose and the clinical dose.
-
Dose-response studies: Ensure that a full dose-response curve was established in the preclinical models to understand the relationship between exposure and efficacy.
-
Possible Cause 3: Limitations of the Diet-Induced Obesity (DIO) Model.
-
Explanation: The DIO mouse model is a widely used tool, but it may not fully recapitulate all aspects of human obesity, which is a multifactorial condition influenced by genetics, environment, and lifestyle. The specific high-fat diet used and the duration of the study can also influence the outcomes.
-
Troubleshooting/Experimental Suggestions:
-
Alternative preclinical models: Evaluate this compound in other models of obesity, such as genetic models (e.g., ob/ob or db/db mice), to assess its efficacy under different pathophysiological conditions.
-
Detailed metabolic phenotyping: In preclinical studies, go beyond body weight measurements and include comprehensive metabolic assessments such as indirect calorimetry for energy expenditure, body composition analysis (e.g., DEXA or MRI), and detailed food intake monitoring (e.g., metabolic cages).
-
Translational biomarkers: Identify and validate biomarkers in preclinical studies that are indicative of NPY5R engagement and potential efficacy, and then assess these biomarkers in clinical trials.
-
Frequently Asked Questions (FAQs)
Q1: What was the reported preclinical efficacy of this compound in animal models?
In a key preclinical study, this compound administered to diet-induced obese (DIO) C57BL/6J mice at a dose of 30 mg/kg for 35 days resulted in a 40% reduction in body weight gain compared to vehicle-treated controls.
Q2: What were the key findings from the human clinical trials of this compound?
A 52-week, randomized, double-blind, placebo-controlled trial in overweight and obese patients (NCT00092859) showed that a 1 mg/day dose of this compound resulted in a statistically significant, but not clinically meaningful, weight loss compared to placebo. Another study found that this compound was not effective in preventing weight regain after a very-low-calorie diet.[1][2]
Q3: What is the binding affinity of this compound for the NPY5 receptor?
This compound is a high-affinity, selective NPY5 receptor antagonist with a Ki (inhibitor constant) of approximately 1.3 to 1.6 nM for the human NPY5R. It shows high selectivity over other NPY receptor subtypes.
Q4: What are the known downstream signaling pathways of the NPY5 receptor?
The NPY5 receptor is a G-protein coupled receptor (GPCR). Upon binding of NPY, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling cascade in hypothalamic neurons is thought to promote food intake.
Q5: Are there any known issues with the selectivity of this compound?
Based on available data, this compound is highly selective for the NPY5 receptor with minimal off-target activity at other NPY receptors at therapeutic concentrations. Therefore, off-target effects are unlikely to be the primary reason for the lack of clinical efficacy.
Data Presentation
Table 1: Comparative Efficacy of this compound in Preclinical and Clinical Studies
| Parameter | Preclinical Study (DIO Mice) | Clinical Trial (Obese Humans) |
| Species/Population | C57BL/6J Mice | Overweight and Obese Adults |
| Model/Condition | Diet-Induced Obesity | Obesity |
| Drug Dose | 30 mg/kg/day | 1 mg/day |
| Duration of Treatment | 35 days | 52 weeks |
| Primary Efficacy Endpoint | Body Weight Gain | Change in Body Weight |
| Key Finding | 40% reduction in body weight gain | Statistically significant but not clinically meaningful weight loss |
Table 2: In Vitro Profile of this compound
| Parameter | Value |
| Target | Neuropeptide Y5 Receptor (NPY5R) |
| Mechanism of Action | Selective Antagonist |
| Binding Affinity (Ki) for human NPY5R | ~1.3 - 1.6 nM |
| Selectivity | High selectivity over NPY1, NPY2, and NPY4 receptors |
Experimental Protocols
Key Experiment: Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing
This protocol outlines a general procedure for inducing obesity in C57BL/6J mice to test the efficacy of compounds like this compound.
1. Animals and Housing:
-
Species and Strain: Male C57BL/6J mice, 6-8 weeks of age at the start of the study.[3][4]
-
Housing: House mice individually or in small groups (e.g., 2-3 per cage) in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.[4] Provide enrichment materials.
2. Diet and Acclimation:
-
Acclimation: Upon arrival, acclimate mice to the facility for at least one week on a standard chow diet.[5]
-
Diets:
-
Induction of Obesity: Feed the DIO group the HFD for a period of 8-12 weeks to induce a significant increase in body weight and adiposity compared to the control group.
3. Drug Administration:
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound or vehicle orally (e.g., by gavage) once daily at the desired dose (e.g., 30 mg/kg). Ensure accurate dosing based on the most recent body weight.
-
Treatment Duration: Treat for a predefined period (e.g., 35 days).
4. Endpoint Measurements:
-
Body Weight: Measure body weight daily or weekly.
-
Food Intake: Measure daily food intake by weighing the remaining food in the hopper. Account for spillage. For more precise measurements, use metabolic cages.
-
Body Composition: At the end of the study, determine body composition (fat mass, lean mass) using techniques like DEXA or MRI.
-
Fasting Glucose and Insulin: Measure fasting blood glucose and plasma insulin levels to assess metabolic health.[3]
-
Terminal Procedures: At the end of the study, collect tissues of interest (e.g., brain, adipose tissue, liver) for further analysis (e.g., receptor occupancy, gene expression).
Mandatory Visualization
Caption: NPY5R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in a DIO mouse model.
Caption: Potential reasons for the translational failure of this compound.
References
- 1. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 6. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
Mitigating confounding factors in MK-0557 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally available antagonist of the neuropeptide Y receptor type 5 (NPY5R) with a high binding affinity (Ki of 1.3-1.6 nM).[1] Its primary mechanism involves competitively inhibiting the binding of neuropeptide Y (NPY) to NPY5R.[2] NPY5R is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, a key brain region for regulating appetite and energy homeostasis.[2] By blocking NPY's orexigenic (appetite-stimulating) effects at this receptor, this compound is expected to reduce food intake and potentially increase energy expenditure.[2]
Q2: What were the key findings from clinical trials of this compound for obesity?
Phase II clinical trials evaluated this compound as a potential anti-obesity therapeutic. While some studies showed a statistically significant, modest weight loss compared to placebo, the overall magnitude of weight loss was not considered clinically meaningful.[1][3][4][5] Furthermore, this compound was found to be ineffective at preventing weight regain after a very-low-calorie diet.[3][4] Combination therapy with other weight-loss agents like orlistat or sibutramine also did not produce significant additive effects.[3]
Q3: Are there other potential therapeutic applications for this compound?
Yes, beyond obesity, research suggests potential applications for NPY5R antagonists like this compound in other areas. Preclinical studies have explored its use in oncology, specifically in breast cancer and neuroblastoma, where NPY5R signaling may play a role in tumor growth and chemoresistance.[3][6]
Troubleshooting Guide
In Vitro Experiments
Problem: Inconsistent results in cAMP assays.
Possible Cause & Solution:
-
Confounding Factor: Cell line variability and passage number can affect GPCR expression and signaling.
-
Mitigation: Use a consistent cell line and passage number for all experiments. Regularly perform cell line authentication.
-
-
Confounding Factor: Agonist concentration and incubation time.
-
Mitigation: Determine the optimal agonist (e.g., NPY) concentration (EC50-EC80) and incubation time for your specific cell system before running antagonist assays.[7]
-
-
Confounding Factor: Assay reagents and conditions.
Problem: Difficulty detecting a downstream signaling effect (e.g., p-ERK).
Possible Cause & Solution:
-
Confounding Factor: Low NPY5R expression in the chosen cell line.
-
Mitigation: Screen different cell lines for endogenous NPY5R expression or use a cell line stably overexpressing NPY5R.
-
-
Confounding Factor: Suboptimal stimulation and lysis conditions.
-
Confounding Factor: Antibody quality and Western blot technique.
In Vivo Experiments (Rodent Models)
Problem: High variability in body weight and food intake data.
Possible Cause & Solution:
-
Confounding Factor: Genetic background of the mouse strain.
-
Confounding Factor: Diet composition and palatability.
-
Confounding Factor: Housing conditions.
-
Mitigation: House mice under controlled temperature and light-dark cycles.[18] Be aware that single housing versus group housing can significantly impact metabolic outcomes and stress levels, with group-housed mice potentially exhibiting exacerbated metabolic dysfunction.[16] Acclimatize animals to the experimental conditions before starting the study.[15]
-
-
Confounding Factor: Sex differences.
Problem: Lack of expected effect of this compound on body weight or food intake.
Possible Cause & Solution:
-
Confounding Factor: Inadequate drug exposure.
-
Confounding Factor: Timing of food intake measurements.
-
Mitigation: Since mice are nocturnal feeders, measure food intake during the dark cycle for more accurate results.[23] Automated systems can provide more detailed data on feeding patterns.
-
-
Confounding Factor: Development of tolerance or compensatory mechanisms.
-
Mitigation: Consider the duration of the study. The modest effects of this compound may be more apparent in shorter-term studies. Long-term studies may be affected by compensatory changes in other appetite-regulating pathways.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (NPY5R) | Human | 1.3 nM | [1] |
| Ki (NPY5R) | Rhesus | Similar to human | [1] |
| Ki (NPY5R) | Mouse | Similar to human | [1] |
| Ki (NPY5R) | Rat | Similar to human | [1] |
| Binding Selectivity | Human | >1000-fold vs. NPY1R, NPY2R, NPY4R | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Animal Model | Diet | This compound Dose | Duration | Key Outcome | Reference |
| C57BL/6J Mice | Medium High-Fat (4.2 kcal/g) | 30 mg/kg PO QD | 35 days | 40% reduction in body weight gain | [1] |
| DIO Mice | High-Fat | 100 mg/kg | 5 weeks | Significant decrease in body weight gain and food intake | [24] |
Table 3: Clinical Trial Outcomes of this compound
| Population | This compound Dose | Duration | Key Outcome | Reference |
| Overweight/Obese Adults | 1 mg/day | 52 weeks | Statistically significant but not clinically meaningful weight loss | [4][5] |
| Obese Adults (post-VLCD) | 1 mg/day | 52 weeks | Did not significantly limit weight regain | [3][4] |
Experimental Protocols
Key Experiment 1: In Vitro cAMP Assay for NPY5R Antagonism
Objective: To determine the potency of this compound in inhibiting NPY-induced changes in intracellular cAMP levels in cells expressing NPY5R.
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing human NPY5R in appropriate media.
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and incubate overnight.
-
Antagonist Pre-incubation: Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Add NPY at a concentration that elicits 50-80% of the maximal response (EC50-EC80) to all wells except the negative control. Since NPY5R is typically Gαi-coupled, which inhibits adenylyl cyclase, a co-treatment with forskolin is used to stimulate cAMP production, and the inhibitory effect of NPY is measured.
-
Incubation: Incubate for a predetermined optimal time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7][8][9][10][11]
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.
Key Experiment 2: In Vivo Assessment in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight, food intake, and other metabolic parameters in a mouse model of DIO.
Methodology:
-
Animal Model: Use male C57BL/6J mice, starting at 6 weeks of age.[15][17]
-
Diet-Induced Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) ad libitum for a period of 15-17 weeks to induce obesity.[18][25] A control group should be fed a matched low-fat diet (e.g., 10% kcal from fat).
-
Acclimatization: Acclimatize the animals to handling and the specific experimental procedures (e.g., oral gavage with vehicle) for at least one week before the start of treatment.[15]
-
Treatment: Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 30-100 mg/kg).
-
Monitoring: Monitor body weight and food intake weekly (or more frequently).[18]
-
Metabolic Phenotyping: At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).[15]
-
Tissue Collection: At sacrifice, collect blood for analysis of plasma metabolites and hormones (e.g., glucose, insulin, lipids).[18] Harvest tissues such as liver, adipose depots, and hypothalamus for further analysis (e.g., histology, gene expression).[15]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, ANCOVA) to compare the effects of this compound treatment with the vehicle control group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Housing matters: Experimental variables shaping metabolism in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Diet-induced obesity murine model [protocols.io]
- 19. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Diet-induced obesity mouse model [bio-protocol.org]
Validation & Comparative
A Comparative Guide to MK-0557 and Other Neuropeptide Y Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor predominantly expressed in the hypothalamus, a key region of the brain for regulating appetite and energy balance. Its activation by NPY stimulates food intake, making it a significant target for the development of anti-obesity therapeutics. This guide provides a detailed, data-driven comparison of MK-0557, a well-characterized NPY Y5 receptor antagonist, with other notable antagonists such as Velneperit (S-2367), S-234462, and L-152,804.
In Vitro Pharmacological Profiles
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected NPY Y5 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Kᵢ)
| Compound | Target Species | Kᵢ (nM) | Selectivity over other NPY Receptors |
| This compound | Human, Rhesus, Mouse, Rat | 1.6 | >10,000-fold vs. Y1, Y2, Y4 |
| Velneperit (S-2367) | Human, Rat, Mouse | High Affinity | Selective |
| S-234462 | Not Specified | High Affinity | Selective |
| L-152,804 | Human, Rat | 26 (hY5), 31 (rY5) | >300-fold vs. hY1, hY2, hY4 |
Table 2: In Vitro Functional Antagonism (IC₅₀)
| Compound | Assay Type | Target Species | IC₅₀ (nM) | Antagonism Type |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified |
| Velneperit (S-2367) | Calcium Mobilization | Human | Not Specified | Surmountable |
| S-234462 | Calcium Mobilization | Human | Not Specified | Insurmountable |
| L-152,804 | Calcium Mobilization | Human | 210 | Not Specified |
| Unnamed Compound | cAMP Production | Human | 5.67 | Not Specified |
In Vivo Efficacy in Preclinical Models
Preclinical studies in rodent models of obesity have been crucial in evaluating the therapeutic potential of NPY Y5 receptor antagonists. The data below summarizes the effects of these compounds on food intake and body weight.
Table 3: Summary of In Vivo Efficacy
| Compound | Animal Model | Key Findings |
| This compound | Diet-Induced Obese (DIO) Mice | Caused a 40% reduction in body-weight gain at day 35 when administered at 30 mg/kg PO QD. |
| Velneperit (S-2367) | DIO Mice | Reduced body weight gain. |
| S-234462 | DIO Mice | Showed a significant decrease in body weight gain and food intake compared to Velneperit over a 5-week treatment period.[1] |
| L-152,804 | DIO Mice | Causes weight loss by modulating both food intake and energy expenditure.[2][3] Significantly inhibited food intake evoked by a Y4/Y5 agonist in satiated rats.[4] |
Clinical Trial Outcomes
Despite promising preclinical data, the clinical development of NPY Y5 receptor antagonists for the treatment of obesity has been challenging. Both this compound and Velneperit advanced to clinical trials but were ultimately discontinued due to a lack of clinically meaningful efficacy.
Table 4: Summary of Clinical Trial Results
| Compound | Study Population | Duration | Key Findings on Weight Loss |
| This compound | 1661 overweight and obese patients | 52 weeks | Although statistically significant, the magnitude of induced weight loss was not clinically meaningful.[5] |
| Velneperit (S-2367) | 1566 obese subjects | 52 weeks | Demonstrated a statistically significant reduction in body weight, but the effect was modest and the development was discontinued.[6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical experimental workflow for the evaluation of NPY Y5 receptor antagonists.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for NPY Y5 Antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Kᵢ) of a test compound for the NPY Y5 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human NPY Y5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a selective Y5 radioligand.[8]
-
Test Compounds: this compound and other NPY Y5 receptor antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled NPY or a selective Y5 agonist.[8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
2. Membrane Preparation:
-
Culture HEK293-hY5R cells to confluence.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Radioligand at a concentration close to its Kₑ (e.g., 50 pM [¹²⁵I]-PYY).
-
Cell membrane preparation (e.g., 20-40 µg of protein).
-
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Functional cAMP Assay
This protocol is for determining the functional antagonist activity (IC₅₀) of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.
1. Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human NPY Y5 receptor.
-
NPY Y5 Receptor Agonist: NPY or a selective Y5 agonist.
-
Test Compounds: this compound and other NPY Y5 receptor antagonists.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, ELISA, or luciferase-based).
-
Cell Culture Medium and supplements.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Assay Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture until they reach the desired confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).
-
Add the NPY Y5 receptor agonist at a concentration that gives a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the cAMP concentration for each well.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
Conclusion
The pursuit of NPY Y5 receptor antagonists as a therapeutic strategy for obesity has yielded compounds with high potency and selectivity, such as this compound. However, the translation of preclinical efficacy into clinically meaningful weight loss in humans has proven to be a significant hurdle, leading to the discontinuation of clinical development for lead candidates. The comparison with newer generation antagonists like S-234462, which exhibits an insurmountable mode of action, suggests that the nature of receptor antagonism may play a critical role in achieving a more robust and sustained in vivo effect.[1] Future research in this area may require exploring novel chemical scaffolds, combination therapies, or targeting multiple pathways involved in energy homeostasis to overcome the complex and redundant nature of appetite regulation.
References
- 1. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shionogi's year-long studies of obesity drug meet endpoint - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of MK-0557 and Velneperit (S-2367) as NPY Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the efficacy of two selective Neuropeptide Y (NPY) Y5 receptor antagonists: MK-0557, developed by Merck, and Velneperit (S-2367), developed by Shionogi. Both compounds were investigated as potential therapeutics for obesity by targeting the orexigenic pathway mediated by the NPY Y5 receptor. Despite demonstrating statistically significant effects in clinical trials, neither compound proceeded to market for this indication due to modest clinical efficacy. This document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of their pharmacological profiles.
Mechanism of Action: Targeting the NPY Y5 Receptor
Both this compound and Velneperit are competitive antagonists of the NPY Y5 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The NPY Y5 receptor is a key mediator of NPY's potent appetite-stimulating (orexigenic) effects.[2] Upon binding of NPY, the Y5 receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is associated with increased food intake and decreased energy expenditure. By blocking this receptor, both this compound and Velneperit aim to mitigate the orexigenic signals of NPY, thereby reducing food intake and promoting weight loss.[2]
Further research has implicated the NPY Y5 receptor in other signaling pathways, including the activation of the extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell growth and motility.[3][4][5]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and Velneperit from in vitro and clinical studies.
| Parameter | This compound | Velneperit (S-2367) | Reference |
| Target | Neuropeptide Y Y5 Receptor | Neuropeptide Y Y5 Receptor | [1][2] |
| Binding Affinity (Ki) | 1.6 nM (human) | Data not publicly available | [6] |
| Antagonism Type | Competitive | Surmountable, Competitive | [1][2] |
Table 1: In Vitro Pharmacological Profile
| Study Population | Intervention | Primary Outcome | Result | Reference |
| Overweight/Obese Adults | This compound (1 mg/day) for 52 weeks | Placebo-subtracted weight loss | 1.1 kg | [7] |
| Obese Adults on Very-Low-Calorie Diet | This compound (1 mg/day) for 52 weeks | Difference in weight regain vs. placebo | 1.6 kg less regain (p=0.014) | [8] |
| Obese Adults on Reduced Calorie Diet | Velneperit (800 mg/day) for 1 year | % of patients with ≥5% weight loss | 35% vs. 12% for placebo | [9][10] |
| Obese Adults on Reduced Calorie Diet | Velneperit (800 mg/day) for 54 weeks | Placebo-subtracted weight loss | 3.0 kg | [10][11] |
Table 2: Clinical Efficacy in Obesity Trials
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NPY Y5 receptor antagonists are provided below.
Radioligand Binding Assay (for determining binding affinity)
Objective: To determine the binding affinity (Ki) of a test compound for the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from a stable cell line expressing the human NPY Y5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a selective Y5 receptor agonist radioligand.
-
Test compounds (this compound, Velneperit) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand in the assay buffer.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14]
In Vivo Evaluation in Diet-Induced Obese (DIO) Mice
Objective: To assess the effect of a test compound on body weight, food intake, and other metabolic parameters in a model of obesity.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.
Procedure:
-
Acclimation and Diet Induction: Acclimate mice to the housing conditions and then randomize them to either a standard chow diet or a high-fat diet to induce obesity.
-
Treatment: Once a significant difference in body weight is established, randomize the DIO mice into treatment groups (e.g., vehicle control, this compound at a specific dose, Velneperit at a specific dose).
-
Drug Administration: Administer the compounds, typically via oral gavage, once daily for a predetermined period (e.g., 2-5 weeks).
-
Measurements:
-
Body Weight: Monitor and record daily or weekly.
-
Food Intake: Measure daily food consumption.
-
Body Composition: At the end of the study, analyze fat and lean mass using techniques like DEXA.
-
Plasma Parameters: Collect blood samples to measure levels of glucose, insulin, and lipids.
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the vehicle and treatment groups using appropriate statistical analyses (e.g., ANOVA).[15][16]
Visualizing the NPY Y5 Receptor Signaling Pathway
The following diagrams illustrate the signaling pathway of the NPY Y5 receptor and a typical experimental workflow for preclinical evaluation.
Caption: NPY Y5 Receptor Signaling Cascade.
Caption: Preclinical Evaluation Workflow.
Conclusion
Both this compound and Velneperit are potent and selective antagonists of the NPY Y5 receptor that showed promise in preclinical models of obesity. However, their translation to the clinical setting resulted in statistically significant but modest weight loss, which was not deemed clinically meaningful enough to warrant further development for this indication. The data suggests that while the NPY Y5 receptor is involved in energy homeostasis, its antagonism alone may not be sufficient to produce robust and sustained weight loss in a broad population of obese individuals. Future research in this area may explore the potential of NPY Y5 receptor antagonists in combination with other therapeutic agents targeting different pathways in the complex regulation of body weight.
References
- 1. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug Therapy in Obesity: A Review of Current and Emerging Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shionogi's year-long studies of obesity drug meet endpoint - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 10. shionogi.com [shionogi.com]
- 11. Central and Peripheral Molecular Targets for Anti-Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MK-0557 with Newer Neuropeptide Y5 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the seminal Neuropeptide Y5 (NPY5) receptor antagonist, MK-0557, with a selection of newer inhibitors that have since been developed. The NPY5 receptor, a G-protein coupled receptor predominantly expressed in the hypothalamus, is a key mediator of the orexigenic (appetite-stimulating) effects of Neuropeptide Y. Consequently, it has been a significant target for the development of anti-obesity therapeutics. While initial enthusiasm was high, the clinical development of many Y5 antagonists, including this compound, was halted due to modest efficacy in human trials.[1][2] This has prompted further research into the nuances of NPY5 receptor pharmacology and the development of next-generation inhibitors with potentially improved profiles.
This document summarizes the available quantitative data for this compound and newer Y5 inhibitors, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to offer a comprehensive comparative overview for researchers in the field.
Quantitative Data Summary
The following tables provide a head-to-head comparison of the in vitro binding affinities and in vivo efficacy of this compound and selected newer Y5 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Kᵢ)
| Compound | NPY Y5 Kᵢ (nM) | Species | Selectivity over other NPY Receptors | Reference(s) |
| This compound | 1.3 - 1.6 | Human, Rhesus, Mouse, Rat | >10,000-fold vs. Y1, Y2, Y4 | [3] |
| Velneperit (S-2367) | High Affinity (exact Kᵢ not specified in reviewed sources) | Human, Rat, Mouse | Selective | [3][4] |
| S-234462 | High Affinity (exact Kᵢ not specified in reviewed sources) | Not Specified | Selective | [3] |
| L-152,804 | 26 | Human | >300-fold vs. hY1, hY2, hY4 | [5] |
| Lu AA33810 | 1.5 | Rat | ≥3300-fold vs. Y1, Y2, Y4 | [3] |
| CGP-71683A | 1.4 - 2.9 | Human | High selectivity vs. Y1, Y2 | [3][6] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties
| Compound | Animal Model | Key Efficacy Findings | Oral Bioavailability (%) | Brain Penetration | Reference(s) |
| This compound | Diet-induced obese (DIO) mice; Humans | Modest weight loss in clinical trials.[1][7] | Orally available | Not Specified | [1][3] |
| Velneperit (S-2367) | DIO mice; Humans | Statistically significant, but not clinically meaningful, weight loss in year-long trials.[1] | Orally active | Penetrates the blood-brain barrier | [3] |
| S-234462 | DIO mice | Superior anti-obesity effects in DIO mice compared to S-2367.[8] | Not Specified | Not Specified | [3][9] |
| L-152,804 | DIO mice | Reduced body weight without a significant reduction in food intake.[10] | Orally active | Brain penetrable | [5][10] |
| Lu AA33810 | Rats | Anxiolytic and antidepressant-like effects in stress models.[3] | 42 (mice), 92 (rats) | Brain-penetrant | [3][11] |
| CGP-71683A | Rats | Effective in reducing NPY-induced food intake via intraperitoneal injection. | Not Specified | Not Specified | [3][12] |
Experimental Protocols
NPY Y5 Receptor Binding Assay (Representative Protocol)
This protocol is a generalized representation based on methodologies commonly employed for assessing the binding affinity of NPY5 receptor antagonists.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the NPY5 receptor through a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a similar high-affinity radiolabeled NPY analog.
-
Test compounds (e.g., this compound, newer Y5 inhibitors).
-
Non-specific binding control: A high concentration of a non-radiolabeled NPY analog (e.g., 1 µM NPY).
-
Binding buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model (Representative Protocol)
This protocol outlines a typical study design to evaluate the anti-obesity effects of NPY5 receptor antagonists in a preclinical model.
Objective: To assess the effect of a test compound on body weight, food intake, and other metabolic parameters in a diet-induced obesity mouse model.
Animal Model: Male C57BL/6J mice are commonly used.
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
-
Acclimation and Randomization: Acclimate the obese mice to individual housing and then randomize them into treatment groups based on body weight to ensure a balanced distribution.
-
Treatment Administration: Administer the test compound (e.g., this compound, newer Y5 inhibitors) or vehicle control daily for a specified duration (e.g., 2-5 weeks). Administration can be oral (gavage) or via other appropriate routes.
-
Measurements:
-
Body Weight: Record the body weight of each mouse daily or on specified days throughout the study.
-
Food Intake: Measure the amount of food consumed by each mouse daily.
-
Body Composition (Optional): At the end of the study, body composition (fat mass and lean mass) can be analyzed using techniques like DEXA or NMR.
-
Plasma Parameters (Optional): Collect blood samples to measure relevant biomarkers such as glucose, insulin, and lipids.
-
-
Data Analysis: Calculate the change in body weight and cumulative food intake for each treatment group. Statistically compare the treatment groups to the vehicle control group to determine the efficacy of the test compound.[8]
Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 receptor signaling pathway and the site of antagonist action.
Comparative Experimental Workflow for In Vivo Efficacy
Caption: A typical experimental workflow for comparing Y5 inhibitors in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. VELNEPERIT (PD058393, WGEWUYACXPEFPO-AULYBMBSSA-N) [probes-drugs.org]
- 5. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of fluorescent nonpeptidic neuropeptide Y receptor ligands: analogues of the quinazoline-type anti-obesity Y5 antagonist CGP 71683A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of independent and combined chronic anti-obese effects of NPY Y2 receptor agonist, PYY(3-36), and NPY Y5 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating MK-0557's Effect on Food Intake: A Comparative Analysis with Alternative Appetite-Modulating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuropeptide Y Y5 receptor antagonist, MK-0557, with other therapeutic alternatives for the modulation of food intake. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from behavioral studies, and detailed experimental protocols.
Introduction to Appetite-Modulating Agents
The regulation of food intake is a complex process involving a network of central and peripheral signals. Pharmacological interventions targeting these pathways offer potential therapeutic avenues for managing conditions such as obesity and eating disorders. This guide focuses on this compound, a selective antagonist of the neuropeptide Y (NPY) Y5 receptor, and compares its efficacy and mechanism with three other classes of appetite-modulating agents: ghrelin receptor antagonists, glucagon-like peptide-1 (GLP-1) receptor agonists, and the sympathomimetic amine, phentermine.
Mechanism of Action and Signaling Pathways
Understanding the underlying signaling pathways is crucial for evaluating the therapeutic potential and possible side effects of these compounds.
This compound: Neuropeptide Y (NPY) Y5 Receptor Antagonism
Neuropeptide Y is a potent orexigenic peptide in the central nervous system. Upon binding to the Y5 receptor, a G-protein coupled receptor (GPCR), it stimulates food intake. This compound acts by blocking this interaction, thereby reducing the drive to eat. The binding of NPY to the Y5 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of the extracellular signal-regulated kinase (ERK) pathway.[1][2] The NPY/Y5R axis has also been shown to activate the RhoA pathway, which is involved in cytoskeleton remodeling.[3][4][5]
Ghrelin Receptor Antagonism
Ghrelin, the "hunger hormone," is primarily produced by the stomach and stimulates appetite by activating the growth hormone secretagogue receptor (GHS-R1a).[6] Ghrelin receptor antagonists block this interaction, leading to reduced food intake. The activation of GHS-R1a in the hypothalamus, particularly in the arcuate nucleus, stimulates orexigenic neurons that co-express NPY and agouti-related peptide (AgRP).[6][7] This signaling is also connected to the brain's reward system, including the ventral tegmental area (VTA).[8]
GLP-1 Receptor Agonism
Glucagon-like peptide-1 is an incretin hormone released from the gut in response to food intake.[9] GLP-1 receptor agonists, such as liraglutide, mimic the action of endogenous GLP-1. They reduce appetite by acting on GLP-1 receptors in the brain, particularly in the hypothalamus and brainstem, to promote satiety.[10][11] GLP-1 directly stimulates anorexigenic pro-opiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons and indirectly inhibits orexigenic NPY/AgRP neurons.[12]
Phentermine: Sympathomimetic Amine
Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine in the hypothalamus.[13] This increase in norepinephrine enhances satiety signaling, leading to a reduction in hunger and food intake.
Comparative Efficacy in Behavioral Studies
The following tables summarize the quantitative data on the effects of this compound and its alternatives on food intake and body weight from various behavioral studies.
This compound
| Study Population | Intervention | Duration | Primary Outcome | Result |
| Obese Adults | This compound (1 mg/d) vs. Placebo | 52 weeks | Mean weight regain after VLCD | +1.5 kg with this compound vs. +3.1 kg with Placebo (p=0.014)[14][15] |
Note: While statistically significant, the effect of this compound on preventing weight regain was considered not clinically meaningful.[14][15]
Ghrelin Receptor Antagonists
| Compound | Study Population | Intervention | Duration | Primary Outcome | Result |
| [D-Lys-3]-GHRP-6 | Food-deprived lean mice | 200 nmol/mouse (IP) | Acute | Cumulative food intake | Significant decrease compared to control at 1, 2, 4, and 8 hours post-injection[16] |
| [D-Lys-3]-GHRP-6 | ob/ob obese mice | 200 nmol/mouse every 12h (IP) | 6 days | Body weight gain | Significant decrease compared to saline-treated controls[16] |
| JMV2959 | Male C57BL/6J mice | 12 mg/kg (IP) | Acute | Food intake at 4 and 24 hours | Decreased food intake at 4 hours post-injection[17][18] |
| JMV2959 | Male C57BL/6J mice | 9 mg/kg (IP) | Acute | Food intake at 4 and 24 hours | Decreased food intake at 4 hours post-injection[17][18] |
GLP-1 Receptor Agonists
| Compound | Study Population | Intervention | Duration | Primary Outcome | Result |
| Liraglutide | Adults with obesity and prediabetes | 1.8 mg/d (SC) vs. Caloric Restriction (-390 kcal/d) | 14 weeks | Caloric Intake | Spontaneous reduction in caloric intake, though less than the caloric restriction group[19][20] |
| Liraglutide | Adults with obesity | 3 mg/d (SC) vs. Placebo | 16 weeks | Caloric Intake | Significant reduction in calorie intake compared to placebo[21][22] |
| Liraglutide | Rats on a cafeteria diet | 1 mg/kg/day (SC) | - | Total caloric intake | Significant reduction in total caloric intake compared to saline-injected controls[23] |
Phentermine
| Study Population | Intervention | Duration | Primary Outcome | Result |
| Adults with obesity | Phentermine vs. Placebo (with meal replacement) | 12 weeks | Percent weight loss | 12.1% with phentermine vs. 8.8% with placebo[24][25] |
| Adults with obesity | Phentermine vs. Placebo (with meal replacement) | 12 weeks | Food cravings (fats and sweets) | Greater reduction with phentermine compared to placebo[25] |
| Obese adults | Phentermine-topiramate-ER vs. Placebo | 2 weeks | Calorie intake | Decreased calorie intake with phentermine-topiramate-ER[26] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings.
This compound Clinical Trial Protocol
-
Objective: To evaluate if this compound could limit weight regain after a very-low-calorie diet (VLCD)-induced weight loss.[14]
-
Participants: 502 patients with a BMI of 30 to 43 kg/m ².[14]
-
Procedure:
-
Patients were placed on an 800 kcal/d liquid diet (VLCD) for 6 weeks.[14]
-
Patients who lost ≥6% of their initial body weight were randomized to receive either 1 mg/d of this compound or a placebo for 52 weeks.[14]
-
During the 52-week treatment period, all patients were maintained on a hypocaloric diet (300 kcal below their weight maintenance requirements).[14]
-
-
Primary Endpoint: Mean weight change from the end of the VLCD to Week 52.[14]
Ghrelin Receptor Antagonist Preclinical Study Protocol ([D-Lys-3]-GHRP-6)
-
Objective: To assess the acute and chronic effects of [D-Lys-3]-GHRP-6 on food intake and body weight in mice.[16][27]
-
Animals: Food-deprived lean mice and non-food-deprived ob/ob obese mice.[16]
-
Procedure (Acute Study):
-
Procedure (Chronic Study):
GLP-1 Receptor Agonist Clinical Trial Protocol (Liraglutide)
-
Objective: To determine the effects of liraglutide on weight and gastric functions in adults with obesity.[21][22]
-
Participants: 136 otherwise healthy adults with obesity.[21]
-
Procedure:
-
Primary Endpoints: Changes in body weight and gastric emptying of solids.[21] Satiation and calorie intake were also assessed.[21][22]
Phentermine Clinical Trial Protocol
-
Objective: To examine the effects of phentermine combined with a meal replacement program on weight loss and food cravings.[24]
-
Participants: 77 adults with obesity.[24]
-
Procedure:
-
Primary Endpoints: Change in body weight and food cravings (measured by the Food Craving Inventory).[24]
Conclusion
This guide provides a comparative overview of this compound and other appetite-modulating agents. While this compound, a neuropeptide Y Y5 receptor antagonist, has shown a statistically significant but clinically modest effect on preventing weight regain, other mechanisms of action demonstrate more robust effects on reducing food intake and promoting weight loss in both preclinical and clinical settings. Ghrelin receptor antagonists effectively reduce food intake in animal models. GLP-1 receptor agonists, such as liraglutide, have been successful in reducing caloric intake and body weight in humans. Phentermine also demonstrates efficacy in weight loss and reducing specific food cravings.
The choice of a therapeutic agent for modulating food intake depends on a variety of factors, including the desired magnitude of effect, the safety profile, and the specific patient population. The data and protocols presented here offer a foundation for researchers and drug development professionals to make informed decisions and to design future studies aimed at validating and comparing the efficacy of novel and existing appetite-modulating compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 5. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin Signalling on Food Reward: A Salient Link Between the Gut and the Mesolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mindmatterspsychiatryweightloss.com [mindmatterspsychiatryweightloss.com]
- 10. Glucagon-like peptide 1 and appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Glucagon-like peptide-1 receptors in the brain: controlling food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Greater hunger and less restraint predict weight loss success with phentermine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phoenixbiotech.net [phoenixbiotech.net]
- 17. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of ghrelin antagonists [D-Lys(3) ]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the glucagon-like peptide-1 receptor agonist liraglutide, compared to caloric restriction, on appetite, dietary intake, body fat distribution and cardiometabolic biomarkers: A randomized trial in adults with obesity and prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. Liraglutide suppression of caloric intake competes with the intake-promoting effects of a palatable cafeteria diet, but does not impact food or macronutrient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative Gastrointestinal and Psychological Traits Associated with Obesity and Response to Weight-loss Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
Unveiling the Mechanism: Genetic Cross-Validation of MK-0557 and its Alternatives in Obesity Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Neuropeptide Y5 receptor (NPY5R) antagonist MK-0557 and its alternatives. We delve into the critical cross-validation of its mechanism of action using genetic models and present supporting experimental data to offer an objective performance assessment.
This compound, a highly selective antagonist of the NPY5R, was developed as a potential therapeutic for obesity by targeting the orexigenic (appetite-stimulating) pathway of Neuropeptide Y (NPY). The principle behind its mechanism is to block the NPY5R, thereby preventing the NPY-mediated increase in food intake and promoting weight loss. However, the clinical efficacy of this compound proved to be modest.[1] This guide will explore the pivotal role of genetic models in confirming the on-target effect of NPY5R antagonists and compare this compound with other compounds targeting the same pathway.
Mechanism of Action and the NPY5R Signaling Pathway
Neuropeptide Y is a potent appetite stimulant in the central nervous system. Upon binding to the NPY5R, a G-protein coupled receptor, it triggers a signaling cascade that ultimately leads to increased food intake and reduced energy expenditure. NPY5R antagonists like this compound are designed to competitively bind to this receptor, thereby inhibiting the downstream signaling and curbing the orexigenic effects of NPY.
Cross-Validation of Mechanism Using Genetic Models
The gold standard for validating the mechanism of a targeted drug is to demonstrate its lack of efficacy in a genetic model where the target is absent. For NPY5R antagonists, this involves the use of NPY5R knockout (KO) mice. Studies have conclusively shown that the effects of NPY5R antagonists on body weight are abolished in mice lacking the Y5 receptor, providing strong evidence that these compounds exert their effects specifically through this target.[2]
Experimental Workflow for In Vivo Validation
The typical experimental workflow to validate the mechanism of an NPY5R antagonist using genetic models is as follows:
Performance Comparison of NPY5R Antagonists
The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives. The data highlights the on-target efficacy in wild-type animals and the lack thereof in NPY5R knockout models.
Table 1: Effect of NPY5R Antagonists on Body Weight Gain in Diet-Induced Obese (DIO) Mice
| Compound | Genotype | Treatment | Duration | Body Weight Gain (g) | Reference |
| This compound (or similar NPY5R Antagonist) | Wild-Type | Vehicle | 14-19 days | ~6.8 | [2] |
| Wild-Type | 100 mg/kg | 14-19 days | Suppressed | ||
| NPY5R KO | Vehicle | 14-19 days | ~8.3 | ||
| NPY5R KO | 100 mg/kg | 14-19 days | No significant effect | [3] | |
| Velneperit (S-2367) | Wild-Type (DIO) | Vehicle | 5 weeks | - | [4] |
| Wild-Type (DIO) | S-2367 | 5 weeks | Significant decrease vs. Vehicle | [4] | |
| S-234462 | Wild-Type (DIO) | S-2367 | 5 weeks | - | [4] |
| Wild-Type (DIO) | S-234462 | 5 weeks | Greater decrease than S-2367 | [4] | |
| L-152,804 | Rat (satiated) | Vehicle | Acute | - | [5] |
| Rat (satiated) | 10 mg/kg (oral) | Acute | Inhibited bPP-induced food intake | [5] |
Table 2: Effect of NPY5R Antagonists on Caloric Intake and Adiposity in DIO Mice
| Compound | Genotype | Treatment | Effect on Caloric Intake | Effect on Adiposity | Reference |
| This compound (or similar NPY5R Antagonist) | Wild-Type | 30 mg/kg | 7.6% reduction | Decreased fat pad weight | [2] |
| Wild-Type | 100 mg/kg | 10.0% reduction | Decreased fat pad weight | [2] | |
| Velneperit (S-2367) | Wild-Type (DIO) | S-2367 | Reduced | Reduced | [6] |
| S-234462 | Wild-Type (DIO) | S-234462 | Greater reduction than S-2367 | - | [4] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A common method to induce obesity in mice for studying anti-obesity therapeutics is the use of a high-fat diet (HFD).[7][8]
-
Animals: Male C57BL/6J mice, typically 8 weeks old, are commonly used.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Mice are fed a high-fat diet (e.g., 42% kcal from fat) for a period of 15 weeks or more to induce obesity, characterized by a significant increase in body weight (20-30% more than control mice on a standard chow diet).[7][8]
-
Monitoring: Body weight and food intake are monitored weekly.
Administration of NPY5R Antagonists
-
Route of Administration: Compounds like this compound and its alternatives are often orally bioavailable and administered via oral gavage.
-
Dosing: The dosage and frequency depend on the specific compound and experimental design. For example, a Y5R antagonist has been administered at 30 and 100 mg/kg orally for 2 weeks in DIO mice.[2]
-
Vehicle Control: A control group receiving the vehicle (the solvent in which the drug is dissolved) is always included to account for any effects of the administration procedure itself.
Outcome Measurements
-
Body Weight: Measured regularly using a calibrated scale.
-
Food Intake: Measured by weighing the amount of food provided and the amount remaining after a specific period.
-
Adiposity: Assessed by dissecting and weighing specific fat pads (e.g., epididymal, mesenteric) at the end of the study.
-
Insulin Sensitivity: Can be evaluated using techniques like glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
Logical Relationship in Cross-Validation
The core logic of using a genetic model for mechanism validation is straightforward: if the drug's effect is truly mediated by its intended target, then the removal of that target should abrogate the drug's effect.
Conclusion
The use of NPY5R knockout mice has been instrumental in unequivocally validating the mechanism of action of NPY5R antagonists like this compound. The experimental data consistently demonstrates that the anti-obesity effects of these compounds are dependent on the presence of the NPY5R. While this compound itself did not achieve the desired clinical outcomes, the robust preclinical validation of its mechanism provides a solid foundation for the continued exploration of the NPY5R as a therapeutic target for obesity. Newer generation antagonists, such as S-234462, show promise with potentially superior efficacy in preclinical models.[4] This guide underscores the critical importance of integrating genetic models into the drug development pipeline to ensure on-target activity and build confidence in the therapeutic rationale.
References
- 1. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of independent and combined chronic anti-obese effects of NPY Y2 receptor agonist, PYY(3-36), and NPY Y5 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
A Comparative Analysis of MK-0557 and Sibutramine for Obesity Treatment: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of two distinct anti-obesity compounds: MK-0557, a neuropeptide Y5 receptor (NPY5R) antagonist, and sibutramine, a serotonin-norepinephrine reuptake inhibitor. Both compounds have been investigated for their potential in weight management, yet their development and clinical use have been discontinued. This document aims to provide researchers, scientists, and drug development professionals with a detailed overview of their mechanisms of action, clinical efficacy, and safety profiles, including data from a clinical trial that explored their combined use.
Compound Overview
This compound is a highly selective, orally available antagonist of the neuropeptide Y5 receptor (NPY5R)[1][2]. NPY is a potent appetite-stimulating neuropeptide, and blocking its Y5 receptor was hypothesized to reduce food intake and promote weight loss[1][3][4]. Despite this promising mechanism, clinical trials revealed that this compound produced only modest weight loss that was not considered clinically meaningful, leading to the discontinuation of its development for obesity[4][5][6][7][8].
Sibutramine , formerly marketed under brand names like Meridia, is a centrally-acting anti-obesity drug that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI)[9][10][11][12][13]. By increasing the levels of these neurotransmitters in the brain, sibutramine enhances satiety and reduces food intake[9][11][12][13]. It was withdrawn from the market in 2010 due to an increased risk of serious cardiovascular events, including heart attack and stroke, as demonstrated in the Sibutramine Cardiovascular OUTcomes (SCOUT) trial[14][15][16][17].
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials investigating the efficacy and safety of this compound and sibutramine as monotherapies.
Table 1: Efficacy of this compound and Sibutramine in Clinical Trials
| Compound | Dosage | Trial Duration | Mean Weight Loss (vs. Placebo) | Key Findings |
| This compound | 1 mg/day | 52 weeks | 1.1 kg | Failed to produce clinically meaningful weight loss.[5][8] |
| This compound | 1 mg/day | 52 weeks (after VLCD) | 1.6 kg (less weight regain)[6] | Statistically significant but not clinically meaningful effect on preventing weight regain.[6] |
| Sibutramine | 10 mg/day | 6 months | 4.0 kg[18] | Significantly greater weight loss compared to placebo.[18] |
| Sibutramine | 10 mg/day | 6 months | 3.96 kg[19] | Significant reduction in body weight, BMI, and waist circumference.[19] |
| Sibutramine | 10 mg & 15 mg/day | 12 weeks | Significant weight loss (p=0.009)[20] | Both doses were effective in inducing weight loss.[20] |
| Sibutramine | 10 mg & 15 mg/day | 1 year | 2.8 kg (10mg), 4.8 kg (15mg)[21] | Dose-dependent weight loss maintained over one year.[21] |
| Sibutramine | 15 mg/day | 48 weeks | 4.1 kg (continuous) | Clinically relevant weight loss compared to placebo.[22] |
Table 2: Safety and Tolerability Profile
| Compound | Common Adverse Events | Serious Adverse Events |
| This compound | Generally well-tolerated in clinical trials.[5] | No significant safety concerns reported leading to discontinuation; development was halted due to lack of efficacy.[5][8] |
| Sibutramine | Dry mouth, constipation, insomnia, increased heart rate, and increased blood pressure.[10][19] | Increased risk of non-fatal myocardial infarction and stroke in patients with pre-existing cardiovascular disease.[14][15][16] |
This compound in Combination with Sibutramine
A clinical trial (NCT00533481) was conducted to evaluate the efficacy of this compound in combination with either sibutramine or orlistat in obese subjects over a six-month period[23]. While the detailed results of this study are not widely published, available information indicates that the co-administration of this compound with sibutramine failed to produce a greater weight loss than that observed with sibutramine alone[8]. This suggests a lack of synergistic or additive effect of combining an NPY5R antagonist with a serotonin-norepinephrine reuptake inhibitor for the treatment of obesity.
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below to provide context for the presented data.
This compound Monotherapy Trial (Weight Regain Study)
-
Objective: To assess if this compound could limit weight regain after a very-low-calorie diet (VLCD)-induced weight loss.[6]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[6]
-
Participants: 502 obese patients (BMI 30-43 kg/m ²) aged 18-65 years.[6]
-
Procedure:
-
Outcome Measures: The primary endpoint was the change in body weight from the end of the VLCD to the end of the 52-week treatment period.[6]
Sibutramine Monotherapy Trial
-
Objective: To evaluate the efficacy and safety of sibutramine for weight loss in obese patients.[19]
-
Study Design: A monocenter, double-blind, placebo-controlled, parallel, prospective clinical trial.[19]
-
Participants: 109 obese patients (BMI >30 kg/m ²) aged 16-65 years.[19]
-
Procedure: Patients received either 10 mg of sibutramine or a placebo once daily for 6 months, in conjunction with dietary advice.[19][21]
-
Outcome Measures: Primary outcomes included changes in body weight, BMI, and waist circumference. Safety assessments included monitoring of blood pressure and heart rate.[19]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of this compound and sibutramine, and the workflow of a typical combination therapy clinical trial.
Caption: Signaling pathways of this compound and sibutramine.
Caption: Workflow of a combination therapy clinical trial.
Conclusion
The development of both this compound and sibutramine for the treatment of obesity was ultimately unsuccessful, albeit for different reasons. This compound, targeting the NPY5R pathway, demonstrated a favorable safety profile but lacked clinically significant efficacy. In contrast, sibutramine, a serotonin-norepinephrine reuptake inhibitor, was effective in promoting weight loss but was withdrawn from the market due to an unacceptable cardiovascular risk profile. The investigation into their combined use did not reveal any synergistic benefits, highlighting the complexities of targeting multiple pathways for weight management. This comparative guide serves as a valuable resource for understanding the challenges and lessons learned from these two distinct pharmacological approaches to treating obesity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Therapy in Obesity: A Review of Current and Emerging Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sibutramine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 12. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Withdrawal of Sibutramine for Weight Loss: Where Does This Leave Clinicians? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. login.medscape.com [login.medscape.com]
- 16. bmj.com [bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Weight loss and quality of life improvement in obese subjects treated with sibutramine: a double-blind randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A clinical trial of the use of sibutramine for the treatment of patients suffering essential obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Controlled Pharmacogenetic Trial of Sibutramine on Weight Loss and Body Composition in Obese or Overweight Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomized placebo-controlled trial of long-term treatment with sibutramine in mild to moderate obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long-term weight loss with sibutramine: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
MK-0557 in Combination Therapy: A Comparative Analysis of Synergistic Effects on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist, when used in combination with other metabolic drugs. The primary focus of this analysis is on the clinical trial data from studies investigating this compound in conjunction with the anti-obesity agents sibutramine and orlistat. The objective is to present the experimental data, detail the methodologies employed, and visualize the underlying mechanisms to inform future research and drug development in the metabolic disease space.
Introduction: The Rationale for Combination Therapy
Metabolic disorders, particularly obesity, are complex conditions influenced by a multitude of signaling pathways that regulate appetite, energy expenditure, and nutrient metabolism. Monotherapies often have limited efficacy due to the body's compensatory mechanisms. This has led to the exploration of combination therapies that target different pathways simultaneously, with the goal of achieving synergistic effects and more significant clinical outcomes.
This compound was developed to block the NPY5 receptor, a key component of the neuropeptide Y pathway, which is a potent stimulator of food intake. The hypothesis was that by inhibiting this orexigenic signal, this compound could reduce appetite and promote weight loss. To potentially enhance its therapeutic effect, this compound was evaluated in combination with two established anti-obesity drugs with distinct mechanisms of action:
-
Sibutramine: A serotonin-norepinephrine reuptake inhibitor that enhances satiety and increases energy expenditure.
-
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats in the gastrointestinal tract.
This guide will delve into the clinical evidence to assess whether the combination of this compound with these agents resulted in the anticipated synergistic effects.
Mechanisms of Action
Understanding the individual mechanisms of action is crucial to appreciating the rationale behind the combination therapy.
This compound: NPY5 Receptor Antagonism
Neuropeptide Y (NPY) is a powerful appetite stimulant in the hypothalamus. It exerts its effects through various Y receptors, with the Y5 receptor being a key mediator of NPY-induced food intake. This compound is a highly selective antagonist of the NPY5 receptor. By blocking this receptor, this compound is intended to reduce the orexigenic drive, leading to decreased food consumption and subsequent weight loss.
Sibutramine: Serotonin-Norepinephrine Reuptake Inhibition
Sibutramine acts centrally to inhibit the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine. The increased levels of these neurotransmitters in the synaptic cleft enhance feelings of satiety, leading to a reduction in food intake. Additionally, sibutramine can increase thermogenesis, contributing to greater energy expenditure.
Orlistat: Lipase Inhibition
Orlistat functions peripherally within the gastrointestinal tract. It is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides. By inhibiting these enzymes, orlistat prevents the absorption of approximately 30% of dietary fat, which is then excreted in the feces. This results in a caloric deficit, contributing to weight loss.[1]
Comparative Clinical Trial Data
A key clinical trial investigated the efficacy of this compound in combination with either sibutramine or orlistat in obese patients.[1] The study was a 24-week, randomized, placebo-controlled trial.[1] The primary endpoint was the change in body weight from baseline.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the combination therapy trial.
Table 1: Mean Change in Body Weight from Baseline at 24 Weeks [1]
| Treatment Group | N | Mean Weight Change (kg) | 95% Confidence Interval |
| Placebo | 101 | -2.2 | (-3.2, -1.2) |
| Sibutramine (10 mg/day) | 100 | -5.9 | (-6.9, -4.9) |
| This compound (1 mg/day) + Sibutramine (10 mg/day) | 98 | -6.0 | (-7.0, -5.0) |
| Orlistat (120 mg TID) | 99 | -4.6 | (-5.7, -3.6) |
| This compound (1 mg/day) + Orlistat (120 mg TID) | 99 | -5.5 | (-6.6, -4.5) |
Table 2: Comparison of Combination Therapy vs. Monotherapy [1]
| Comparison | Least Squares Mean Difference (kg) | 95% Confidence Interval | p-value |
| (this compound + Sibutramine) vs. Sibutramine alone | -0.1 | (-1.6, 1.4) | 0.892 |
| (this compound + Orlistat) vs. Orlistat alone | -0.9 | (-2.4, 0.6) | 0.250 |
The data clearly indicate that the addition of this compound to either sibutramine or orlistat did not result in a statistically significant enhancement of weight loss compared to monotherapy with sibutramine or orlistat alone.[1]
Experimental Protocols
The clinical trial (NCT00533481) that evaluated the combination therapies followed a rigorous protocol.[1][2][3]
Study Design and Participants
-
Design: A 24-week, multicenter, randomized, placebo-controlled, double-blind, factorial-design study.[1]
-
Participants: 497 obese men and women, aged 18 to 65 years, with a Body Mass Index (BMI) between 30 and 43 kg/m ².[1]
-
Exclusion Criteria: History of hypertension, psychiatric disorders, stroke, or heart disease.[3]
Interventions
Participants were randomized into one of five treatment arms:[1]
-
Placebo
-
Sibutramine (10 mg/day)
-
This compound (1 mg/day) + Sibutramine (10 mg/day)
-
Orlistat (120 mg three times a day)
-
This compound (1 mg/day) + Orlistat (120 mg three times a day)
All participants also received counseling for a hypocaloric diet, aiming for a deficit of approximately 500 kcal/day.[1]
Outcome Measures
-
Primary Outcome: The primary efficacy endpoint was the percent change in body weight from baseline after 24 weeks of treatment.
-
Secondary Outcomes: Included the proportion of patients achieving at least 5% or 10% weight loss, as well as changes in waist circumference, and other metabolic parameters.
-
Safety Assessments: Adverse events were monitored throughout the study.
Statistical Analysis
The primary analysis was performed on the all-patients-treated population using a last-observation-carried-forward (LOCF) approach to handle missing data. An analysis of covariance (ANCOVA) model was used to compare the treatment groups.[1]
Discussion and Conclusion
The clinical trial data demonstrate that the addition of the NPY5R antagonist this compound to either sibutramine or orlistat did not produce a synergistic or even an additive effect on weight loss in obese individuals.[1] While all active treatment groups showed statistically significant weight loss compared to placebo, the combination therapies were not superior to the respective monotherapies.
Several factors could explain the lack of synergy:
-
Redundancy in Appetite Regulation: The central appetite-suppressing effects of sibutramine may have been sufficient to override any additional benefit from blocking the NPY5 pathway with this compound. The body has multiple, redundant pathways for regulating hunger and satiety, and blocking a single pathway may be compensated for by others.
-
Peripheral vs. Central Action: In the case of orlistat, which acts peripherally to reduce fat absorption, the central mechanism of this compound may not have a direct synergistic interaction.
-
Efficacy of this compound Monotherapy: The modest efficacy of this compound as a monotherapy for weight loss, as suggested by other studies, likely limited its potential to augment the effects of more established drugs.
References
A Comparative Analysis of MK-0557's Potency Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of MK-0557, a selective antagonist of the Neuropeptide Y Y5 receptor (NPY5R), across various species. The data and protocols presented are intended to support research and drug development efforts targeting the NPY system.
Introduction to this compound
This compound is a highly selective, orally available antagonist of the Neuropeptide Y5 receptor (NPY5R).[1] The NPY system, and specifically the Y5 receptor, is implicated in the regulation of energy homeostasis and appetite, making it a target for the development of anti-obesity therapeutics.[2] this compound has been evaluated in preclinical and clinical studies for its potential to treat obesity.[2] Understanding its potency and mechanism of action across different species is crucial for the interpretation of preclinical data and its translation to human clinical outcomes.
Data Presentation: Potency of this compound at the NPY5 Receptor
The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound for the NPY5 receptor in various species. The Ki value is an indicator of the potency of a ligand, with a lower Ki value signifying a higher binding affinity.
| Species | Receptor | Kᵢ (nM) | Reference |
| Human | NPY5R | 1.3 | [1] |
| Rhesus Monkey | NPY5R | Similar to human | [1] |
| Mouse | NPY5R | Similar to human | [1] |
| Rat | NPY5R | Similar to human | [1] |
Note: While specific quantitative data for rhesus monkey, mouse, and rat are not publicly available, literature indicates that this compound exhibits similar high-affinity binding to the NPY5R in these species as it does in humans.[1]
NPY5 Receptor Signaling Pathway
The Neuropeptide Y Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Upon activation by its endogenous ligand, Neuropeptide Y (NPY), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Downstream of this, the NPY5R can modulate the activity of several signaling pathways, including the Extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell growth and motility.[4][5][6]
Caption: NPY Y5 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
The potency of this compound is typically determined using a radioligand binding assay. This method measures the ability of the compound to displace a radiolabeled ligand that has a known high affinity for the NPY5 receptor.
Radioligand Displacement Assay Protocol
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the recombinant human, rhesus, mouse, or rat NPY5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or another suitable NPY5R radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled NPY or another potent NPY5R agonist/antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
2. Experimental Workflow:
Caption: Workflow for a radioligand displacement assay to determine this compound potency.
3. Assay Procedure:
-
Membrane Preparation: Homogenize cells expressing the NPY5 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
[¹²⁵I]PYY at a concentration near its Kd.
-
Varying concentrations of this compound or the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and validating published findings on MK-0557
This guide provides a comprehensive comparison of the Neuropeptide Y5 receptor (NPY5R) antagonist MK-0557 with alternative anti-obesity agents. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication and validation of published findings.
Executive Summary
This compound is a highly selective, orally available antagonist of the Neuropeptide Y5 receptor (NPY5R) with a high binding affinity (Ki of 1.6 nM).[1] It was developed as a potential treatment for obesity, based on the rationale that antagonism of the NPY5R, a key receptor in the regulation of food intake, would lead to weight loss. While preclinical studies in diet-induced obese mice showed promising results with this compound causing a significant reduction in body-weight gain, clinical trials in humans yielded disappointing results.[1] Although statistically significant weight loss was observed compared to placebo, the magnitude of this effect was not considered clinically meaningful, leading to the discontinuation of its development for obesity.[2][3] This guide compares the clinical efficacy of this compound with another NPY5R antagonist, velneperit, and two established anti-obesity drugs, orlistat and sibutramine.
Comparative Efficacy of Anti-Obesity Agents
The following tables summarize the quantitative data from clinical trials of this compound and its comparators.
Table 1: Efficacy of NPY5R Antagonists in Obesity Clinical Trials
| Drug | Mechanism of Action | Trial Duration | Population | Placebo-Subtracted Mean Weight Loss | Reference |
| This compound | Selective NPY5R Antagonist | 52 weeks | 1661 overweight and obese individuals | 1.1 kg | [2] |
| This compound | Selective NPY5R Antagonist | 52 weeks (following a 6-week VLCD) | 359 overweight and obese individuals | 1.6 kg (difference in weight regain) | [3] |
| Velneperit (S-2367) | NPY5R Antagonist | 1 year | 1566 obese subjects | Statistically significant reduction, but not clinically meaningful | [1] |
Table 2: Efficacy of Orlistat and Sibutramine in Obesity Clinical Trials
| Drug | Mechanism of Action | Trial Duration | Population | Placebo-Subtracted Mean Weight Loss | Reference |
| Orlistat | Gastrointestinal Lipase Inhibitor | 1 year | 688 obese patients | 3.9 kg (10.2% vs 6.1% of initial body weight) | [4] |
| Orlistat | Gastrointestinal Lipase Inhibitor | 1 year | Overweight/obese patients with type 2 diabetes | 2.62% of baseline body weight | [5][6] |
| Sibutramine | Serotonin-Norepinephrine Reuptake Inhibitor | 1 year | Obese adults | 4.45 kg | [7] |
| Sibutramine | Serotonin-Norepinephrine Reuptake Inhibitor | 12 weeks | 50 obese patients (10mg dose) | 5.84 kg total weight reduction | [8] |
Table 3: Comparison of Patients Achieving ≥5% Weight Loss
| Drug | Percentage of Patients with ≥5% Weight Loss | Placebo | Reference |
| Velneperit (S-2367) | 35% | 12% | [1] |
| Orlistat | 32.7% | 13.0% | [5] |
| Sibutramine | 73.3% | 33.3% |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below to aid in the replication of findings.
This compound Protocol: Weight Regain Study
-
Objective: To evaluate if this compound could limit weight regain after a very-low-calorie diet (VLCD).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 502 patients aged 18 to 65 years with a BMI of 30 to 43 kg/m ².
-
Intervention:
-
Phase 1 (VLCD): All patients were placed on an 800 kcal/day liquid diet for 6 weeks.
-
Phase 2 (Randomization): Patients who lost ≥6% of their initial body weight (n=359) were randomized to receive either 1 mg/day of this compound or a placebo for 52 weeks.
-
Concomitant Therapy: All randomized patients were maintained on a hypocaloric diet (300 kcal below their calculated weight maintenance requirements).
-
-
Primary Endpoint: Change in body weight from the end of the VLCD to the end of the 52-week treatment period.
-
Secondary Endpoints: Changes in blood pressure, lipid profile, insulin, leptin, waist circumference, and quality-of-life measurements.[3]
Orlistat Protocol: Weight Loss and Maintenance Study
-
Objective: To assess the efficacy and tolerability of orlistat for weight loss and prevention of weight regain.
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 15 European centers.
-
Participants: 743 patients with a BMI of 28-47 kg/m ².
-
Intervention:
-
Lead-in Period: 4-week, single-blind placebo lead-in on a slightly hypocaloric diet (600 kcal/day deficit).
-
Year 1 (Weight Loss): 688 patients who completed the lead-in were randomized to receive orlistat 120 mg three times a day or placebo, in conjunction with the hypocaloric diet.
-
Year 2 (Weight Maintenance): Patients were re-randomized to continue their assigned treatment or switch to the alternative, with a weight maintenance (eucaloric) diet.
-
-
Primary Endpoint: Change in body weight.
-
Secondary Endpoints: Changes in total cholesterol, LDL cholesterol, LDL/HDL ratio, glucose, and insulin concentrations.[4]
Sibutramine Protocol: Weight Loss Study
-
Objective: To evaluate the efficacy and safety of sibutramine for weight loss.
-
Study Design: A systematic review of 29 randomized, placebo-controlled trials.
-
Participants: Obese adults.
-
Intervention: Sibutramine at doses of 10 to 20 mg/day compared to placebo.
-
Primary Endpoint: Mean difference in weight loss between the sibutramine and placebo groups.
-
Secondary Endpoints: Changes in heart rate, blood pressure, high-density lipoprotein cholesterol, triglycerides, and glycemic control (in diabetic patients).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound and its mechanism of action.
References
- 1. Shionogi's year-long studies of obesity drug meet endpoint - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Neuropeptide Y Receptor 5 Function: A Comparative Guide to MK-0557 Alternatives
For researchers in neuroscience, metabolism, and drug discovery, the Neuropeptide Y5 receptor (NPY5R) presents a compelling target for understanding and potentially treating obesity and other metabolic disorders. The selective NPY5R antagonist, MK-0557, has been a valuable tool in these investigations. However, a range of alternative compounds exists, each with unique properties that may offer advantages for specific experimental contexts. This guide provides a comprehensive comparison of this compound and its alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the optimal research tool.
The NPY5R, a G-protein coupled receptor, is a key mediator of the orexigenic (appetite-stimulating) effects of Neuropeptide Y (NPY) in the hypothalamus. Antagonism of this receptor is a strategy that has been explored for its potential to reduce food intake and promote weight loss. This compound is a potent and highly selective antagonist for the human NPY5R, exhibiting a Ki of 1.6 nM. While effective, its clinical development for obesity was discontinued due to modest weight loss effects in human trials. This outcome underscores the complexity of appetite regulation and highlights the need for a diverse toolkit of chemical probes to fully elucidate the role of NPY5R.
Comparative Analysis of NPY5R Antagonists
Several alternative non-peptide antagonists to this compound have been developed and characterized. These compounds offer a spectrum of potencies, selectivities, and pharmacokinetic properties. The following table summarizes the key quantitative data for a selection of these alternatives.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity | Species Reactivity | Key Features |
| This compound | NPY5R | 1.6 (hY5) | - | >1000-fold vs hY1, hY2, hY4 | Human, Rat, Mouse | Orally active, extensively studied in preclinical and clinical settings. |
| Velneperit (S-2367) | NPY5R | 4.84 (hY5) | - | >2000-fold vs hY1, hY2, hY4 | Human | Orally active, blood-brain barrier penetrant. |
| FMS586 | NPY5R | - | 4.3 (hY5) | Highly selective vs Y1, Y2 | Human, Rat | Orally available with good brain permeability. |
| L-152,804 | NPY5R | 26 (hY5), 31 (rY5) | 210 (hY5, Ca2+ mobilization) | >300-fold vs hY1, hY2, hY4 | Human, Rat | Orally active, causes weight loss in diet-induced obese mice. |
| CGP 71683A | NPY5R | 1.4 (rY5), 2.9 (hY5) | - | >1000-fold vs hY1, hY2, hY4 | Human, Rat | High affinity and selectivity. |
In-Depth Look at the Alternatives
Velneperit (S-2367): This compound demonstrates high affinity and selectivity for the NPY5R and has the advantage of being orally active and capable of crossing the blood-brain barrier. Studies have shown its ability to inhibit appetite-stimulating effects mediated by NPY. A newer analog, S-234462, has been characterized as an insurmountable antagonist, suggesting a slower dissociation from the receptor and potentially more sustained in vivo effects compared to the surmountable antagonism of Velneperit.
FMS586: FMS586 is another potent and selective NPY5R antagonist with demonstrated oral availability and brain permeability. In preclinical studies, it has been shown to inhibit feeding responses induced by both NPY and a Y5-selective agonist.
L-152,804: With a slightly lower affinity compared to this compound, L-152,804 is a valuable tool that is also orally active and selective. Notably, it has been shown to cause weight loss in diet-induced obese mice by modulating both food intake and energy expenditure.
CGP 71683A: This antagonist exhibits high affinity for both rat and human NPY5R with excellent selectivity over other NPY receptor subtypes. It has been shown to inhibit NPY-induced food intake in rats.
NPY5R Signaling Pathway
The NPY5R is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon binding of an agonist like NPY, the receptor activates downstream signaling cascades that ultimately lead to the physiological effects on appetite and energy homeostasis. The following diagram illustrates the canonical NPY5R signaling pathway.
Caption: Canonical NPY5R signaling pathway.
Experimental Workflows and Protocols
The characterization of NPY5R antagonists relies on a series of well-established in vitro and in vivo assays. The following diagrams and protocols provide a general framework for these key experiments.
Radioligand Binding Assay Workflow
This assay is fundamental for determining the binding affinity (Ki) of a compound for the NPY5R.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing NPY5R in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay Workflow
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of NPY5R activation.
Caption: Workflow for a calcium mobilization assay.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture cells stably or transiently expressing NPY5R in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of an NPY5R agonist (e.g., NPY) to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the antagonist by calculating the reduction in the agonist-induced calcium signal and determine the IC50 value.
In Vivo Feeding Study Workflow
These studies are crucial for evaluating the physiological effects of NPY5R antagonists on appetite and body weight in animal models.
Caption: Workflow for an in vivo feeding study.
Protocol: In Vivo Feeding Study in Rodents
-
Animal Acclimatization: House rodents (e.g., mice or rats) in individual cages and allow them to acclimatize to the housing conditions and diet.
-
Baseline Measurements: Record baseline food intake and body weight for several days before the start of the experiment.
-
Compound Administration: Administer the test antagonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure food and water consumption at regular intervals (e.g., 2, 4, 8, 24 hours) post-administration. Monitor body weight daily.
-
Data Analysis: Statistically compare the food intake and body weight changes between the compound-treated and vehicle-treated groups.
Conclusion
The study of NPY5R function is a dynamic field with a growing arsenal of pharmacological tools. While this compound remains a benchmark compound, researchers now have access to a variety of alternative antagonists with distinct properties. The choice of the most appropriate compound will depend on the specific research question, the experimental model, and the desired pharmacokinetic profile. This guide provides a starting point for navigating these choices, empowering researchers to select the optimal tool to further unravel the complexities of NPY5R signaling and its role in health and disease.
Safety Operating Guide
Navigating the Safe Disposal of MK-0557: A Procedural Guide
Essential Safety and Handling Information
Prior to handling or disposal, it is crucial to be familiar with the properties and storage requirements of MK-0557.
Table 1: this compound Handling and Storage Summary
| Parameter | Specification | Source |
| Storage (Lyophilized) | -20°C, keep desiccated. Stable for 36 months. | [1] |
| Storage (In Solution) | -20°C, use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [1] |
| Alternate Solution Storage | -80°C for 2 years; -20°C for 1 year. | [2] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical impermeable gloves, and tightly fitting safety goggles. | [7] |
| Handling Environment | Handle in a well-ventilated place. Avoid dust formation. | [7] |
| Spill Procedures | Evacuate personnel to safe areas. Avoid breathing dust, mist, gas, or vapors. Prevent further spillage if safe to do so. Do not let the chemical enter drains. Collect and arrange for disposal in suitable, closed containers. | [7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Identify all this compound waste streams: This includes expired or unused pure compound, leftover solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.
-
Segregate this compound waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
2. Containerization and Labeling:
-
Use appropriate waste containers: For hazardous pharmaceutical waste, use designated, leak-proof containers. These are often color-coded; for instance, black containers are frequently used for hazardous pharmaceutical waste.[5][6]
-
Label containers clearly: The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound." Ensure the label is accurate and legible.
3. Disposal of Different Waste Forms:
-
Unused or Expired Solid this compound:
-
If in its original container, ensure the cap is tightly sealed.
-
Place the sealed container directly into the designated hazardous waste container.
-
-
This compound Solutions:
-
Contaminated Labware and PPE:
-
Items with trace contamination, such as used gloves, absorbent pads, and empty vials, should be collected in a designated container for trace chemotherapy or hazardous drug waste.[5][10]
-
Sharps, such as needles and syringes that have come into contact with this compound, must be disposed of in a designated sharps container for hazardous waste.[10]
-
4. Final Disposal Procedure:
-
Consult Institutional and Local Regulations: All hazardous drug waste disposal must comply with applicable federal, state, and local regulations.[9] Before proceeding with final disposal, contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a waste pickup.
-
Professional Waste Management: Hazardous pharmaceutical waste is typically incinerated by a licensed waste management facility.[6] Your EHS office will coordinate with a certified vendor for proper transportation and disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. targetmol.com [targetmol.com]
- 8. ph.health.mil [ph.health.mil]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. Biohazard Waste Disposal | Stericycle [stericycle.com]
Essential Safety and Handling Protocols for MK-0557
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of MK-0557, a neuropeptide Y5 receptor antagonist. The following procedures and recommendations are designed to minimize risk and ensure a safe laboratory environment.
Key Safety Data at a Glance
A comprehensive understanding of the compound's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 328232-95-7 | [1][2][3] |
| Molecular Formula | C₂₂H₁₉FN₄O₃ | [3][4] |
| Molecular Weight | 406.4 g/mol | [3] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
| Solubility | DMSO (~3 mg/ml), DMF (~5 mg/ml) | [5] |
| Storage Temperature | -20°C | [5] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory. The following PPE should be worn at all times when handling the compound.[5]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves.
-
Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or when there is a risk of significant exposure, consider disposable coveralls.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if aerosols are possible, a respirator is required.
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring the safe use and disposal of this compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: When weighing the solid compound, perform this task within a fume hood to avoid inhalation of any dust particles.
-
Dissolving: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or DMF.[5] Purge the solvent with an inert gas before use.[5] For aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer.[5] It is not recommended to store aqueous solutions for more than one day.[5]
-
General Handling: Avoid all direct contact with the compound. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[5] Wash hands thoroughly after handling.[5]
Spill and Emergency Procedures
-
Minor Spills: In the event of a small spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb the spill with inert material and place it in a sealed container for disposal.
-
Major Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate respiratory protection and chemical-resistant clothing during cleanup.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused compound, and contaminated PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety: A Workflow for Handling this compound
To further clarify the necessary precautions, the following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and emergency procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
